2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGLJTHZIAKOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C(=C23)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145965 | |
| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-43-7 | |
| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust synthetic strategy for preparing 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its functionalization with a boronic ester at the C-4 position opens extensive possibilities for late-stage diversification via cross-coupling reactions. This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of key transformations, and detailed, field-tested protocols. We will explore a multi-step sequence beginning with a commercially available precursor, proceeding through a regioselective halogenation, subsequent exhaustive methylation, and culminating in a lithium-halogen exchange and borylation. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable and scalable method for accessing this important synthetic intermediate.
Strategic Imperative & Retrosynthetic Analysis
The synthesis of specifically substituted heteroaromatic boronic esters is a frequent challenge in discovery chemistry. While methods like direct C-H borylation have emerged as powerful tools, their application to complex scaffolds like indazoles often suffers from a lack of regiocontrol. For instance, iridium-catalyzed C-H borylation of N-protected indazoles typically shows a strong preference for the C-3 position, which is electronically and sterically favored.[1][2] Therefore, accessing the C-4 isomer requires a more deliberate and directed synthetic approach.
Our retrosynthetic strategy is predicated on installing a functional handle at the C-4 position that can be reliably converted to the boronic ester. A halogen, specifically bromine, serves as an ideal precursor for a lithium-halogen exchange reaction—a highly efficient and clean method for generating an aryllithium species poised for electrophilic capture.
The proposed disconnection is as follows:
-
Target Molecule Disconnection: The C4-Boron bond of the target molecule, This compound (1) , is disconnected. This reveals that the key transformation is the introduction of the boronic ester group.
-
Precursor Identification: This transformation points to a lithiated indazole intermediate (2) , which is generated in situ from a halogenated precursor, 4-Bromo-2,3-dimethyl-2H-indazole (3) . The reaction involves quenching the aryllithium with an appropriate boron electrophile.
-
Core Scaffold Synthesis: The brominated core (3) can be synthesized from a simpler, commercially available starting material like 4-Bromo-1H-indazole (4) via an exhaustive methylation step.
This pathway provides unambiguous control over the position of borylation, circumventing the regioselectivity issues inherent in direct C-H activation methods.
Retrosynthetic Pathway Diagram
Sources
Physicochemical properties of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester.
An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry and synthetic methodology, the strategic combination of privileged scaffolds with versatile functional handles is paramount. The indazole core, a notable heterocyclic motif, is frequently associated with a wide spectrum of biological activities.[1][2][3] When functionalized with a boronic acid pinacol ester, this scaffold is transformed into a highly adaptable building block, primed for intricate molecular construction via cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental physicochemical properties, propose a robust synthetic strategy with mechanistic rationale, and explore its potential applications, grounding our discussion in established chemical principles.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application in research and development. The properties of this compound are summarized below. These data are compiled from chemical supplier databases and predictive models, providing a crucial baseline for experimental design.
| Property | Value | Source |
| CAS Number | 885698-95-3 | [4] |
| Molecular Formula | C₁₄H₁₉BN₂O₂ | [4] |
| Molecular Weight | 258.12 g/mol | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 404.4 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.11 g/cm³ (Predicted) | [5] |
| Flash Point | 198.4 °C (Predicted) | [5] |
| pKa | 1.03 ± 0.30 (Predicted) | [5] |
| Storage | Store in a dry, well-ventilated place with the container tightly sealed. | [6] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Miyaura Borylation
The synthesis would commence with a suitable precursor, 4-halo-2,3-dimethyl-2H-indazole (where the halogen is preferably iodine or bromine for optimal reactivity). This precursor would then undergo a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂).
Causality in Experimental Design:
-
Catalyst Choice: A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its high efficiency and functional group tolerance in C-B bond formation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.
-
Base Selection: Potassium acetate (KOAc) is a commonly used base for Miyaura borylations. It is sufficiently basic to facilitate the transmetalation step without promoting undesirable side reactions, such as hydrolysis of the boronic ester product.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane is ideal. These solvents effectively dissolve the reactants and catalyst complex while remaining stable at the required reaction temperatures (typically 80-100 °C).
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound via Miyaura borylation.
Step-by-Step Laboratory Protocol (Predictive)
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromo-2,3-dimethyl-2H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[7]
Spectral Characterization Insights (Predictive)
While vendor-supplied analytical data for this specific compound is limited, its structure allows for the prediction of key spectral signatures essential for its identification.
-
¹H NMR: The spectrum should feature distinct singlets for the two N-methyl and C-methyl protons on the indazole ring. Aromatic protons on the indazole core would appear as multiplets or doublets in the aromatic region (approx. 7.0-8.0 ppm). A prominent singlet around 1.3 ppm, integrating to 12 protons, would confirm the presence of the four equivalent methyl groups of the pinacol ester.
-
¹³C NMR: The spectrum will show signals for the two distinct methyl carbons, the aromatic carbons of the indazole ring, and the quaternary carbons of the pinacol group (around 84 ppm). The carbon atom directly attached to the boron (the ipso-carbon) may be difficult to observe or appear as a broad, low-intensity signal due to quadrupolar relaxation from the boron nucleus.[7][8]
-
¹¹B NMR: A broad singlet is expected in the range of δ 25–35 ppm, which is characteristic of a tetracoordinate boronate ester.[7][8]
Applications in Research and Drug Development
The true value of this compound lies in its dual-functionality: the biological potential of the indazole scaffold and the synthetic versatility of the boronic ester.
The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. Derivatives have demonstrated a wide array of activities, including:
This compound serves as an excellent starting point for generating libraries of novel indazole derivatives for screening against these and other therapeutic targets.
The Boronic Acid Pinacol Ester as a Synthetic Handle
The pinacol ester group renders the molecule stable, crystalline, and generally less prone to dehydration or protodeboronation compared to the free boronic acid.[9] Its primary utility is as a coupling partner in the Suzuki-Miyaura reaction, enabling the formation of C-C bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and broad functional group tolerance.
Conceptual Application: Suzuki-Miyaura Coupling
Caption: Role as a key building block in Suzuki-Miyaura cross-coupling reactions.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
-
Hazard Identification: This compound is classified as harmful and an irritant. Hazard statements include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][10] Work in a well-ventilated area or a chemical fume hood.[10]
-
Storage: The compound should be stored under stable conditions in a tightly closed container in a dry and well-ventilated location to prevent hydrolysis of the boronic ester.[6]
Conclusion
This compound is a strategically designed chemical building block with significant potential for advancing drug discovery and organic synthesis. Its stable yet reactive nature, conferred by the pinacol ester group, combined with the proven biological relevance of the indazole core, makes it a valuable tool for creating complex molecules and exploring new chemical space. The predictive protocols and data presented in this guide offer a solid foundation for scientists to incorporate this compound into their research endeavors effectively and safely.
References
- Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
-
National Center for Biotechnology Information. (n.d.). Boric acid, pinacol ester. PubChem. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
-
Home Sunshine Pharma. (n.d.). 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3. Retrieved from [Link]
-
Leal, S. M., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
-
Rivera, G., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sigma Aldrich 2-Methyl-2H-indazole-4-boronic acid pinacol ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
This guide provides a comprehensive technical overview for the structural elucidation of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester (CAS Number: 1310383-43-7) using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR analysis, offering field-proven insights and detailed experimental protocols.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indazole scaffold is a common motif in a variety of biologically active molecules[1][2]. The presence of a boronic acid pinacol ester functional group makes it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of complex molecular architectures[3]. Accurate structural characterization is paramount to ensure the identity and purity of this compound, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for its complete NMR characterization.
Molecular Structure and Predicted NMR Features
The structure of this compound, with the IUPAC name 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole, is presented below. A systematic analysis of its structure allows for the prediction of the key features of its ¹H and ¹³C NMR spectra.
PART 1: Experimental Protocols
Sample Preparation: A Foundation for Quality Data
The quality of the NMR spectrum is intrinsically linked to the quality of the sample. Adherence to proper sample preparation techniques is crucial to obtain high-resolution spectra devoid of artifacts.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility in CDCl₃ is an issue. The choice of solvent will affect the chemical shifts of the analyte and the residual solvent peak must be accounted for[6][7].
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle vortexing or warming may be necessary to ensure complete dissolution. A homogenous solution is critical for sharp NMR signals.
-
Internal Standard: Add a small amount of an internal standard, such as TMS (δ = 0.00 ppm for both ¹H and ¹³C NMR), for accurate chemical shift referencing. Many commercially available deuterated solvents already contain TMS.
-
Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
subgraph "cluster_Preparation" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Weigh_Sample" [label="Weigh 5-25 mg of Compound"]; "Select_Solvent" [label="Choose Deuterated Solvent (e.g., CDCl3)"]; "Dissolve" [label="Dissolve in 0.6-0.7 mL of Solvent"]; "Add_Standard" [label="Add Internal Standard (TMS)"]; "Transfer" [label="Transfer to NMR Tube"]; "Cap_Label" [label="Cap and Label"]; }
"Weigh_Sample" -> "Select_Solvent" -> "Dissolve" -> "Add_Standard" -> "Transfer" -> "Cap_Label"; }
Caption: Workflow for NMR Sample Preparation.NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
PART 2: ¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the two methyl groups on the indazole ring, and the twelve equivalent methyl protons of the pinacol ester.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets (d, t) | 3H | Aromatic protons on the indazole ring. Their exact shifts and coupling patterns will depend on the electronic effects of the dimethyl and boronic ester groups. |
| N-CH₃ (at position 2) | ~4.1 | Singlet | 3H | Methyl group attached to a nitrogen atom in a heterocyclic ring. |
| C-CH₃ (at position 3) | ~2.6 | Singlet | 3H | Methyl group attached to an sp² carbon of the indazole ring. |
| Pinacol Ester (4 x CH₃) | ~1.3 | Singlet | 12H | Twelve equivalent protons of the four methyl groups of the pinacol ester. Typically appears as a sharp singlet. |
Causality Behind Predicted Shifts:
-
Aromatic Protons: The boronic ester group is electron-withdrawing, which will deshield the adjacent aromatic protons, shifting them downfield. The dimethyl groups are electron-donating, which will have a shielding effect. The interplay of these effects will determine the final chemical shifts.
-
N-CH₃ and C-CH₃: The N-methyl group is expected to be further downfield than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.
-
Pinacol Ester Protons: The twelve protons of the four methyl groups in the pinacol moiety are chemically equivalent and will therefore appear as a single, intense singlet.
Expected Coupling Constants:
-
Ortho coupling (³J): ~7-9 Hz between adjacent aromatic protons.
-
Meta coupling (⁴J): ~1-3 Hz between aromatic protons separated by three bonds.
-
Para coupling (⁵J): ~0-1 Hz (often not resolved).
PART 3: ¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | Indazole Aromatic Carbons | 110 - 150 | Carbons of the heterocyclic aromatic system. | | C-B (ipso-carbon) | ~130 (broad) | The carbon directly attached to the boron atom. This signal is often broadened due to quadrupolar relaxation of the boron nucleus. | | Pinacol Ester (O-C) | ~84 | The two equivalent quaternary carbons of the pinacol ester bonded to oxygen. | | Pinacol Ester (CH₃) | ~25 | The four equivalent methyl carbons of the pinacol ester. | | N-CH₃ | ~35 | Methyl carbon attached to the nitrogen atom. | | C-CH₃ | ~12 | Methyl carbon attached to the sp² carbon of the indazole ring. |
Causality Behind Predicted Shifts:
-
Aromatic Carbons: The chemical shifts of the indazole carbons will be influenced by the substituents. The carbon bearing the boronic ester (ipso-carbon) is difficult to observe due to quadrupolar broadening.
-
Pinacol Ester Carbons: The chemical shifts for the pinacol ester carbons are highly characteristic, with the oxygen-bearing quaternary carbons appearing around 84 ppm and the methyl carbons around 25 ppm[3].
PART 4: Advanced NMR Techniques for Complete Structural Confirmation
For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be crucial for assigning the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of the carbons attached to protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is essential for assigning quaternary carbons and for piecing together the molecular fragments.
"Proton_Signals" [label="¹H Signals"]; "Carbon_Signals" [label="¹³C Signals"]; "COSY" [shape="diamond", fillcolor="#EA4335", label="COSY"]; "HSQC" [shape="diamond", fillcolor="#FBBC05", label="HSQC"]; "HMBC" [shape="diamond", fillcolor="#34A853", label="HMBC"]; "Structure_Confirmation" [shape="star", fillcolor="#202124", fontcolor="#FFFFFF", label="Complete Structure Confirmation"];
"Proton_Signals" -> "COSY" [label="¹H-¹H Coupling"]; "Proton_Signals" -> "HSQC" [label="¹JCH Correlation"]; "Carbon_Signals" -> "HSQC"; "Proton_Signals" -> "HMBC" [label="²JCH, ³JCH Correlation"]; "Carbon_Signals" -> "HMBC"; "COSY" -> "Structure_Confirmation"; "HSQC" -> "Structure_Confirmation"; "HMBC" -> "Structure_Confirmation"; }
Caption: Logic flow for structure confirmation using 2D NMR.PART 5: Data Summary and Trustworthiness
All experimental data should be tabulated for clarity and to serve as a self-validating system. The consistency between the ¹H, ¹³C, and 2D NMR data provides a high degree of confidence in the structural assignment.
Example Data Summary Table:
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 2-CH₃ | s | |||||
| 3-CH₃ | s | |||||
| 5 | d | H-6 | C-4, C-7 | |||
| 6 | t | H-5, H-7 | C-4, C-7a | |||
| 7 | d | H-6 | C-5, C-7a | |||
| Pinacol C | ||||||
| Pinacol CH₃ | s |
Conclusion
The comprehensive NMR characterization of this compound is a critical step in its utilization for research and development. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently verify the structure and purity of this important synthetic building block. The integration of 1D and 2D NMR techniques provides a robust and self-validating methodology, ensuring the scientific integrity of the characterization process.
References
-
University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
NMR Sample Preparation Guidelines. [Link]
-
Qiu, D., et al. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Qiu, D., et al. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Qiu, D., et al. Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]
-
Home Sunshine Pharma. 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3. [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
SpectraBase. 3-[3-(dimethylamino)propoxy]-1-methyl-1H-indazole, hydrochloride. [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals. and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
This technical guide provides a detailed exploration of the molecular structure and conformational dynamics of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active compounds and the synthetic versatility of the boronic acid pinacol ester functional group.[1][2] This document will delve into the nuanced structural features of this compound, offering insights grounded in established chemical principles and spectroscopic data from analogous structures.
Introduction to the 2,3-Dimethyl-2H-indazole Core
Indazoles are bicyclic heterocyclic aromatic compounds that are structural isomers of benzimidazole. They exist in two tautomeric forms, 1H- and 2H-indazole. The 2,3-dimethyl-2H-indazole core of the title compound fixes the tautomeric form and introduces two methyl groups that significantly influence its electronic and steric properties. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The addition of a boronic acid pinacol ester at the 4-position opens up a vast chemical space for the synthesis of novel derivatives through reactions like the Suzuki-Miyaura cross-coupling.[3][4]
Plausible Synthetic Trajectory
One potential route involves the synthesis of a 2,3-dimethyl-4-halo-2H-indazole intermediate. This could be achieved through various methods for constructing 2,3-disubstituted indazoles.[5][6] Following the formation of the halo-indazole, a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron would introduce the desired boronic acid pinacol ester at the 4-position.[3][7]
Caption: Proposed synthetic workflow for this compound.
Molecular Structure and Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with Infrared (IR) spectroscopy providing complementary information on functional groups.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for confirming the constitution and substitution pattern of indazole isomers.[8][9][10]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, the two methyl groups, and the twelve equivalent protons of the pinacol group. The chemical shifts of the aromatic protons would be indicative of their electronic environment, influenced by the electron-donating methyl groups and the boronic ester. The N-methyl group in 2H-indazoles typically appears at a characteristic chemical shift, allowing for unambiguous distinction from the 1H-isomer.[8][11]
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon atoms in the molecule. The chemical shift of the carbon atom attached to the boron (C4) is a key diagnostic signal. The signals for the two methyl carbons (N-CH₃ and C3-CH₃) and the carbons of the pinacol group will also be present. The overall pattern of the aromatic signals will confirm the substitution pattern of the indazole ring.[8][9]
-
¹¹B NMR: Boron-11 NMR spectroscopy would show a characteristic signal for the tetracoordinate boron atom of the pinacol ester, confirming its presence.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |
| N-CH₃ | 3.8 - 4.2 | 35 - 40 | Correlation to C3 and C7a |
| C3-CH₃ | 2.5 - 2.8 | 12 - 17 | Correlation to C3 and C3a |
| Aromatic CHs | 7.0 - 8.0 | 110 - 140 | Various C-H correlations |
| Pinacol CH₃ | ~1.3 | ~25 | Correlation to quaternary carbons of pinacol |
| C-B | - | ~130 (broad) | - |
| Pinacol C-O | - | ~84 | - |
Table 1: Predicted NMR data for this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio for the molecular ion.
Conformational Analysis
The conformation of this compound is primarily defined by the rotation around the C4-B bond, which dictates the relative orientation of the indazole ring and the pinacol boronate group.
Solid-State Conformation: Insights from X-ray Crystallography
While a crystal structure for the title compound is not available, analysis of related structures provides a strong basis for predicting its solid-state conformation.
-
Indazole Ring Planarity: X-ray crystallographic studies of substituted indazoles, such as 2-methyl-6-nitro-2H-indazole, have shown that the bicyclic indazole ring system is nearly planar.[12][13] It is therefore highly probable that the 2,3-dimethyl-2H-indazole core of the target molecule will also be largely planar.
-
Pinacol Boronate Group: Crystal structures of various pinacol boronic esters reveal that the five-membered dioxaborolane ring is also typically planar or near-planar.[14][15][16]
-
Dihedral Angle (C-C-B-O): The most significant conformational variable is the dihedral angle between the plane of the indazole ring and the plane of the pinacol boronate group. In many biaryl systems, steric hindrance between ortho substituents leads to a non-planar (twisted) conformation to alleviate steric strain.[17][18][19] In this molecule, the C3-methyl group and the hydrogen at the C5 position act as ortho substituents relative to the C4-B bond. The steric clash between the C3-methyl group and one of the oxygen atoms and methyl groups of the pinacol ester is likely to force a significant twist around the C4-B bond. This would result in a non-planar ground-state conformation in the solid state.
Caption: Key factors determining the solid-state conformation.
Solution-State Conformation and Dynamics
In solution, the molecule will exist as an equilibrium of conformers, with rotation around the C4-B bond being a key dynamic process. The energy barrier to this rotation will determine whether distinct conformers can be observed at room temperature.
-
Rotational Barrier: The steric interaction between the C3-methyl group and the pinacol boronate moiety is expected to create a significant rotational barrier.[18][19][20] However, it is unlikely that this barrier would be high enough to allow for the isolation of stable atropisomers at room temperature.
-
Dynamic NMR: Variable-temperature NMR (VT-NMR) studies could potentially be used to probe the dynamics of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of rotation increases.
-
Computational Modeling: In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the conformational landscape of the molecule.[2][21][22] A potential energy surface scan, rotating the dihedral angle between the indazole and pinacol boronate groups, would reveal the lowest energy conformation and the magnitude of the rotational barriers. Such calculations would likely confirm a twisted, non-planar minimum energy conformation.
Experimental Protocols
Proposed Protocol for Palladium-Catalyzed Miyaura Borylation
This protocol is a generalized procedure based on established methods for the borylation of aryl halides.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,3-dimethyl-4-halo-2H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Structural Assignment: Use the combination of 1D and 2D NMR data to unambiguously assign all proton and carbon signals and confirm the structure.[8]
Conclusion
The molecular structure of this compound is characterized by a planar 2,3-dimethyl-2H-indazole core linked to a pinacol boronate group at the C4 position. The conformation of this molecule is dominated by steric interactions between the C3-methyl group and the boronic ester, leading to a twisted, non-planar geometry around the C4-B bond. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its structure and conformational dynamics can be confidently inferred from the extensive literature on substituted indazoles, boronic esters, and the principles of conformational analysis. This technical guide provides a robust framework for the synthesis, characterization, and structural understanding of this versatile building block, which holds significant potential for the development of novel therapeutic agents.
References
-
Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(4), 1591-1597. Available at: [Link]
-
Dong, Z., Ma, X., Yu, Y., Gu, X., & Zhao, D. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. Chemistry – A European Journal, 29(62), e202302292. Available at: [Link]
-
Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]
-
Franco, L. S., Alves, M. A., Sant'Anna, C. M. R., de Sena Bastos, I. T., Barroso, R. C. R., Costa, F. N., Ferreira, F. F., Fraga, C. A. M., Barreiro, E. J., Lima, L. M., Rodrigues, D. A., & de Sena M. Pinheiro, P. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. Available at: [Link]
-
Gómez-Bengoa, E., & Nevado, C. (2015). Palladium-Catalysed Carboborylation for the Synthesis of Borylated Indanes. Chemistry – A European Journal, 21(39), 13594-13598. Available at: [Link]
-
Jorgensen, W. L., & Severance, D. L. (1990). Aromatic-Aromatic Interactions: Free Energy Profiles for the Benzene Dimer in Water, Chloroform, and Carbon Tetrachloride. Journal of the American Chemical Society, 112(12), 4768-4774. Available at: [Link]
-
López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Ma, S., & Zhao, S. (2022). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. The Journal of Organic Chemistry, 87(17), 11645-11655. Available at: [Link]
-
Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]
-
Santucci, M., Tassone, G., De Luca, F., Botta, M., & Schenone, S. (2016). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 928-933. Available at: [Link]
-
Schyman, P., & Jorgensen, W. L. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 8(3), 1163-1172. Available at: [Link]
-
Silva, A. M. G., Lacerda, A. M., & Elguero, J. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(12), 2631-2647. Available at: [Link]
-
Smith, D. A., & Birladeanu, L. (1998). Rotational barriers in biphenyl, 2-phenylpyridine, and 2,2'-bipyridine. The Journal of Physical Chemistry A, 102(32), 6439-6443. Available at: [Link]
-
Torregrosa-Ríos, A., Elguero, J., & Claramunt, R. M. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7439-7448. Available at: [Link]
-
Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Available at: [Link]
-
Various Authors. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(12), 2631-2647. Available at: [Link]
-
Various Authors. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). Available at: [Link]
-
Various Authors. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis. Chemistry, 29(62), e202302292. Available at: [Link]
-
Various Authors. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. Available at: [Link]
-
Wang, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546. Available at: [Link]
-
Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2,3-Disubstituted Indazoles via Palladium-Catalyzed Annulation of 2-Alkynyl-azobenzenes. Organic Letters, 12(10), 2171-2173. Available at: [Link]
-
Zenchoff, G. S., & Valzelli, G. (1976). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Journal of Heterocyclic Chemistry, 13(1), 33-35. Available at: [Link]
-
Zhang, J., & Larock, R. C. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19934. Available at: [Link]
-
Zhao, D., & Ma, X. (2023). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. Chemistry – A European Journal, 29(62), e202302292. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Improved Synthesis of Disubstituted 2H-indazoles using Microwa...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GSK343: An EZH2 Inhibitor for Epigenetic Research and Drug Development
A Note on Chemical Identification: This guide focuses on the well-characterized epigenetic modifier, GSK343. Initial inquiries referencing CAS number 1310383-43-7 point to a different chemical entity, likely a research intermediate. The compound pertinent to the advanced biological applications discussed herein is GSK343, correctly identified by CAS Number 1346704-33-3 .[1][2][3] This document proceeds with the technical details of GSK343.
Introduction
In the landscape of epigenetic drug discovery, the targeting of histone methyltransferases has emerged as a promising therapeutic strategy. Among these, the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has garnered significant attention.[4][5][6] EZH2 plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.[4][7] Its aberrant activity is strongly implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[8][9][10][11]
GSK343 has been developed as a potent and highly selective chemical probe for investigating the biological functions of EZH2.[12] As a small molecule inhibitor, GSK343 competitively binds to the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[4][7] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and procurement details of GSK343 for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of GSK343 is fundamental to its effective application in experimental settings.
| Property | Value | Source |
| CAS Number | 1346704-33-3 | [1][2][3][13] |
| Molecular Formula | C₃₁H₃₉N₇O₂ | [1][2][3] |
| Molecular Weight | 541.69 g/mol | [2][3][12][13] |
| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide | [2][14] |
| Appearance | White to yellow or beige to brown powder | [12][15] |
| Solubility | Soluble in DMSO (e.g., 15 mg/mL, 15.62 mg/mL, 22.27 mg/mL); Insoluble in water and ethanol. | [12][13][15][16] |
| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [12][16] |
Note on Solubility: The solubility of GSK343 in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[13] Heating and sonication may be required to achieve complete dissolution.[16]
Mechanism of Action and Biological Activity
GSK343 is a highly potent and selective, SAM-competitive inhibitor of EZH2.[4][7] Its mechanism of action is centered on the catalytic activity of the PRC2 complex.
The PRC2 Complex and EZH2-mediated Gene Silencing:
The PRC2 complex is a key player in the epigenetic regulation of gene expression.[17] Its core components include EZH2, SUZ12, and EED.[4][7] EZH2, through its SET domain, catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the lysine 27 residue of histone H3.[4] This trimethylation (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing of target genes. Many of these target genes are tumor suppressors, and their silencing by overexpressed or mutated EZH2 is a common event in cancer.[7]
GSK343 as an EZH2 Inhibitor:
GSK343 exerts its inhibitory effect by competing with SAM for the cofactor-binding pocket within the SET domain of EZH2.[4][7] This competitive inhibition prevents the methylation of H3K27. The high selectivity of GSK343 for EZH2 over other histone methyltransferases, including its closest homolog EZH1, makes it a valuable tool for dissecting the specific roles of EZH2 in cellular processes.[13]
Caption: Mechanism of GSK343 action on the EZH2 pathway.
Biological Consequences of EZH2 Inhibition by GSK343:
The inhibition of EZH2 by GSK343 leads to a global reduction in H3K27me3 levels.[18] This, in turn, results in the de-repression of EZH2 target genes, which can trigger a variety of cellular responses, including:
-
Inhibition of Cell Proliferation: GSK343 has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and glioma cancers.[4][13]
-
Induction of Apoptosis: By upregulating pro-apoptotic proteins, GSK343 can induce programmed cell death in cancer cells.[10][11]
-
Induction of Autophagy: GSK343 has also been reported to induce autophagy in certain cancer cell types.[19]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): In glioma cells, GSK343 has been shown to reverse EMT, a process associated with increased cell motility and invasion.[4]
Experimental Protocols and Applications
GSK343 is a versatile tool for in vitro and in vivo studies of EZH2 biology. Below are representative protocols for its use in common experimental assays.
1. Cell Viability Assay (CCK-8):
This protocol is adapted from studies on glioma cells.[19]
-
Cell Seeding: Plate 2,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a range of GSK343 concentrations (e.g., 5 µM, 7.5 µM, 10 µM) or a vehicle control (0.1% DMSO).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Measurement: Add CCK-8 solution to each well and measure the absorbance at 450 nm according to the manufacturer's protocol to determine cell viability.
2. Western Blot Analysis of H3K27me3:
This protocol is based on the characterization of GSK343's effect on histone methylation.[18]
-
Cell Treatment: Treat cells with the desired concentrations of GSK343 for a specified duration (e.g., 96 hours).
-
Lysate Preparation: Prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for H3K27me3. Use an antibody against total Histone H3 as a loading control.
-
Detection: Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands.
Caption: General experimental workflow for in vitro studies with GSK343.
3. In Vivo Animal Studies:
GSK343 has been used in xenograft models to assess its anti-tumor efficacy.
-
Animal Model: Use an appropriate animal model, such as nude mice with subcutaneously or orthotopically implanted tumor cells.
-
Treatment: Administer GSK343 intraperitoneally at a dose of, for example, 5 mg/kg.[12] The vehicle control is typically a solution of DMSO, PEG300, Tween-80, and saline.[16]
-
Monitoring: Monitor tumor growth and the general health of the animals regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological and molecular analysis.
Suppliers
GSK343 is commercially available from a number of reputable suppliers for research purposes.
| Supplier | Website |
| Selleck Chemicals | |
| MedChemExpress | |
| Cayman Chemical | |
| Abcam | |
| Santa Cruz Biotechnology | |
| TargetMol | |
| APExBIO | |
| Sigma-Aldrich | |
| Tocris Bioscience |
Conclusion
GSK343 is a powerful and selective tool for the study of EZH2, a critical enzyme in epigenetic regulation and a key target in oncology. Its ability to specifically inhibit EZH2-mediated H3K27 trimethylation allows for the precise dissection of its role in a multitude of cellular processes. For researchers in both academic and industrial settings, GSK343 provides a robust means to investigate the therapeutic potential of EZH2 inhibition in various disease models. As with any chemical probe, careful experimental design, including the use of appropriate controls, is paramount to generating reliable and interpretable data.
References
-
Yu, T., Wang, Y., Hu, Q., Wu, W., Wu, Y., Wei, W., Han, D., You, Y., Lin, N., & Liu, N. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(64), 108460–108473. [Link]
-
Scuderi, S. A., D'Amico, R., Intravaia, D., Genovese, T., Perrotta, M., & Siracusa, R. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 23(22), 13915. [Link]
-
ResearchGate. GSK343 treatment leads to downregulation of H3K27me3 and increases... [Link]
-
Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]
-
PubMed. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]
-
PubMed Central. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]
-
National Institutes of Health. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. [Link]
-
Taylor & Francis Online. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. [Link]
-
PubMed. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]
-
ResearchGate. The EZH2 inhibitor GSK343 reduces trimethylated H3K27 in 2D10 cells but... [Link]
-
Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]
-
Structural Genomics Consortium. GSK343. [Link]
-
National Institutes of Health. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. GSK343 | Ligand page. [Link]
-
PubMed Central. Polycomb repressive complex 2 and its core component EZH2: potential targeted therapeutic strategies for head and neck squamous cell carcinoma. [Link]
-
PubMed Central. Polycomb Repressive Complex 2 methylates Elongin A to regulate transcription. [Link]
-
PubMed Central. Structure of the PRC2 complex and application to drug discovery. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. GSK343, histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor (CAS 1346704-33-3) | Abcam [abcam.com]
- 3. scbt.com [scbt.com]
- 4. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK343 | Structural Genomics Consortium [thesgc.org]
- 15. ≥98% (HPLC), histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. GSK343 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]
- 17. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oncotarget.com [oncotarget.com]
Stability and storage conditions for 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester.
An In-Depth Technical Guide to the Stability and Storage of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. As a stable and versatile precursor, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its purity and integrity are paramount for achieving reproducible and high-yielding synthetic outcomes. The boronic acid pinacol ester functional group, while generally more robust than the free boronic acid, is susceptible to specific degradation pathways.[1][2][3] Understanding the chemical liabilities of this molecule is crucial for researchers, scientists, and drug development professionals to ensure its long-term viability and optimal performance in sensitive downstream applications.
This guide provides a comprehensive overview of the stability profile of this compound. It elucidates the primary degradation mechanisms, outlines scientifically-grounded storage and handling protocols, and details an experimental workflow for assessing its purity. The recommendations herein are designed to preserve the compound's quality from procurement to application, thereby ensuring the integrity of complex synthetic campaigns.
The Chemical Landscape: Core Stability Concepts
The stability of any chemical reagent is intrinsically linked to its molecular structure. While the indazole core is generally stable, the boronic acid pinacol ester moiety is the primary site of potential degradation.[4][5][6] Pinacol esters are widely employed as protecting groups for boronic acids, enhancing their stability against self-condensation (formation of boroxines) and improving their handling characteristics.[1][2] However, they are not impervious to degradation. The two principal pathways of concern are hydrolysis and oxidation.
Hydrolysis: The Primary Degradation Pathway
The most prevalent and critical degradation route for boronic acid pinacol esters is hydrolysis.[7][8] This reaction involves the cleavage of the boronic ester by water, reverting the compound to its constituent 2,3-Dimethyl-2H-indazole-4-boronic acid and pinacol (2,3-dimethylbutane-2,3-diol).
This process is an equilibrium reaction, but the presence of excess water can drive it towards the formation of the free boronic acid. The resulting boronic acid is more polar and may exhibit different reactivity and solubility, potentially leading to lower yields and the formation of impurities in subsequent reactions. This hydrolytic instability presents a significant challenge not only during storage but also during analytical procedures like reversed-phase HPLC, where aqueous mobile phases can induce on-column degradation.[2][7][8][9]
Oxidation: A Secondary Concern
The carbon-boron (C–B) bond is susceptible to cleavage by oxidation.[3][10][11] While pinacol esters are more resistant to oxidation than free boronic acids, exposure to strong oxidizing agents or even atmospheric oxygen over extended periods can lead to the conversion of the boronate moiety into a hydroxyl group.[3][12] This process would yield 2,3-Dimethyl-2H-indazol-4-ol, an impurity that can complicate purification and compromise the desired reaction pathway.
Caption: Primary degradation pathways for the title compound.
Proven Strategies for Storage and Handling
To mitigate the risks of hydrolysis and oxidation, a stringent protocol for storage and handling is essential. The core principle is the rigorous exclusion of atmospheric moisture and, for long-term preservation, oxygen.
Recommended Storage Conditions
The appropriate storage conditions depend on the intended duration of storage. The following table summarizes the recommended protocols.
| Parameter | Short-Term Storage (Working Stock, < 3 months) | Long-Term Storage (Archival, > 3 months) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | -20 °C (Frozen) | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Tightly sealed container in a desiccator. | Under an inert atmosphere (Argon or Nitrogen).[13] | Minimizes exposure to atmospheric moisture and oxygen.[13] |
| Container | Opaque or amber glass vial. | Opaque or amber glass vial, sealed with paraffin film. | Protects from potential photodegradation. |
| Location | Dry, well-ventilated area away from incompatible materials.[14] | Dry, well-ventilated, and secure chemical storage area.[13] | Prevents accidental contamination and ensures safety. |
Best Practices for Handling
Proper handling is as critical as correct storage to prevent contamination and degradation during experimental use.
-
Acclimatization: Before opening, always allow the container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Inert Environment: Whenever possible, handle the solid in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Dry Equipment: Use only dry, clean spatulas, weighing paper, and glassware.
-
Solvent Choice: For preparing stock solutions, use high-purity, anhydrous solvents. Aprotic solvents are preferable to minimize hydrolysis.[15][8]
-
Minimize Exposure: Promptly and securely reseal the container after dispensing the required amount. For long-term storage, consider aliquoting the material into smaller, single-use vials to avoid repeated opening of the main stock container.
Experimental Workflow: Purity Assessment by RP-HPLC
Regularly assessing the purity of the boronic ester is a self-validating practice that ensures the quality of starting materials. As previously noted, RP-HPLC analysis is complicated by the potential for on-column hydrolysis.[8][9] The following protocol is designed to minimize this analytical artifact.
Caption: Workflow for minimizing hydrolysis during HPLC analysis.
Step-by-Step Protocol
-
Sample and Standard Preparation:
-
Chromatographic Conditions:
-
Instrument: Standard HPLC or UHPLC system with a UV detector.
-
Column: A column with low residual silanol activity is paramount to reducing on-column hydrolysis. A Waters XTerra MS C18 or similar is a proven choice.[15][8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Modifier: To further stabilize the ester, highly basic mobile phases (e.g., pH up to 12.4 with an appropriate buffer) can be effective, though this may require a pH-resistant column.[7] Alternatively, running the separation with no acidic modifier (e.g., formic acid) can also reduce hydrolysis.[15][8]
-
Gradient: A typical gradient would run from ~30% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min for standard HPLC.
-
Detection: UV at a wavelength appropriate for the indazole chromophore (e.g., 254 nm).
-
-
Data Analysis and Interpretation:
-
Inject the prepared sample.
-
The primary peak corresponds to the intact this compound.
-
Hydrolysis will be indicated by the appearance of a more polar, earlier-eluting peak corresponding to the 2,3-Dimethyl-2H-indazole-4-boronic acid.
-
Calculate the purity by the area percent method, ensuring that all relevant peaks are integrated. A purity level >95% is typically required for synthetic applications.
-
Conclusion
The utility of this compound in drug discovery and chemical synthesis is directly proportional to its chemical integrity. Its primary vulnerabilities—hydrolysis and, to a lesser extent, oxidation—are manageable through the diligent application of appropriate storage and handling protocols. By adhering to the principles of moisture and air exclusion, maintaining low temperatures for long-term storage, and employing validated analytical methods to confirm purity, researchers can ensure the reliability and reproducibility of their synthetic endeavors. This disciplined approach is the foundation of scientific integrity and successful research outcomes.
References
-
Boronic acid - Wikipedia . Wikipedia. [Link]
-
Molloy, J. J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer . RSC Publishing. [Link]
-
Gillis, E. P., et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters . NIH Public Access. [Link]
-
D'Antuono, P., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]
-
Karady, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters . PubMed. [Link]
-
Bar-Ziv, R., et al. (2020). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones . White Rose Research Online. [Link]
-
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship.org. [Link]
-
Karady, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters . ResearchGate. [Link]
-
D'Antuono, P., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study . Semantic Scholar. [Link]
-
Boronic acid pinacol ester deprotection . Reddit. (2020). [Link]
-
Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives . In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Kabalka, G. W., et al. (2004). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine . ResearchGate. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Semantic Scholar. [Link]
-
Kumar, A., et al. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters . ResearchGate. [Link]
-
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . MDPI. [Link]
-
Sharma, G., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . NIH Public Access. [Link]
-
Barreiro, E. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017) . Taylor & Francis Online. [Link]
-
Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives . PubMed Central. [Link]
-
Tomar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance . NIH Public Access. [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. mdpi.com [mdpi.com]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. researchgate.net [researchgate.net]
The Alchemist's Reagent: A Technical Guide to the Fundamental Reactivity of Indazole Boronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold in Modern Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design.[3][4] The functionalization of this core, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is paramount for exploring the chemical space and optimizing pharmacological activity. Indazole boronic acid pinacol esters have become indispensable reagents in this endeavor, offering a stable, versatile, and efficient means of introducing the indazole moiety into complex molecular architectures.[5][6][7] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of these powerful synthetic intermediates, focusing on their synthesis, stability, and key applications in cross-coupling chemistry.
I. Synthesis of Indazole Boronic Acid Pinacol Esters: Forging the Key
The strategic placement of a boronic acid pinacol ester onto the indazole scaffold is the first critical step in harnessing its synthetic potential. Two primary strategies have proven to be the most effective and versatile: the direct C-H borylation of N-protected indazoles and the palladium-catalyzed Miyaura borylation of haloindazoles.
A. Direct C-H Borylation: A Modern Approach to Functionalization
Iridium-catalyzed C-H borylation has revolutionized the synthesis of aryl and heteroaryl boronic esters, offering a highly efficient and atom-economical route that avoids the pre-functionalization required in traditional methods.[8] For indazoles, this methodology allows for the direct conversion of C-H bonds into C-B bonds with remarkable regioselectivity.
Causality in Experimental Choices:
-
N-Protection: The protection of the indazole nitrogen is crucial for directing the borylation and preventing catalyst inhibition. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
-
Catalyst System: The combination of an iridium precursor, such as [Ir(COD)OMe]2, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is frequently employed to achieve high catalytic activity and regioselectivity.[9]
-
Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or cyclohexane are essential to prevent catalyst deactivation and hydrolysis of the boronic ester product.[9]
Experimental Protocol: Iridium-Catalyzed C-3 Borylation of 1-Boc-Indazole
-
Preparation: In a nitrogen-filled glovebox, add 1-Boc-indazole (1.0 mmol), bis(pinacolato)diboron (B2pin2, 1.2 mmol), [Ir(COD)OMe]2 (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Remove the Schlenk tube from the glovebox and add anhydrous, degassed cyclohexane (5 mL) via syringe.
-
Execution: Stir the reaction mixture at 80 °C for 16 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS analysis of an aliquot.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (pre-treated with a solution of 1% triethylamine in the eluent to prevent product degradation) using a hexane/ethyl acetate gradient to afford the desired 1-Boc-indazole-3-boronic acid pinacol ester.
B. Miyaura Borylation of Haloindazoles: A Classic and Reliable Route
Causality in Experimental Choices:
-
Halogen Source: Iodo- and bromoindazoles are the most common substrates, with iodides generally exhibiting higher reactivity.[11]
-
Catalyst and Ligand: Palladium catalysts bearing phosphine ligands, such as Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), are highly effective for this transformation.[12] The bulky dppf ligand facilitates the reductive elimination step and stabilizes the active palladium(0) species.
-
Base and Solvent: A mild base like potassium acetate (KOAc) is used to promote the catalytic cycle. Anhydrous polar aprotic solvents such as dioxane or DMSO are typically employed.[12]
Experimental Protocol: Synthesis of 1-Boc-Indazole-5-boronic Acid Pinacol Ester
-
Preparation: To an oven-dried Schlenk tube, add 1-Boc-5-bromoindazole (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl2 (3 mol%), and potassium acetate (1.5 mmol).
-
Reaction Setup: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Execution: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
II. Stability and Handling: Navigating the Challenges
While the pinacol ester group significantly enhances the stability of boronic acids, these compounds are not without their vulnerabilities.[13] A thorough understanding of their stability profile is essential for successful application.
-
Hydrolysis: Indazole boronic acid pinacol esters are susceptible to hydrolysis back to the corresponding boronic acid, particularly under acidic or basic conditions, or in the presence of water.[14] This can be problematic during aqueous workups and chromatographic purification on silica gel.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond.[14] This process is often base-mediated and can be exacerbated by elevated temperatures.
Best Practices for Handling and Purification:
-
Inert Atmosphere: Handle and store indazole boronic acid pinacol esters under an inert atmosphere (nitrogen or argon) to minimize contact with moisture.
-
Anhydrous Solvents: Use anhydrous solvents for reactions and workups whenever possible.
-
Chromatography: When purifying by silica gel chromatography, it is often beneficial to pre-treat the silica gel with a non-nucleophilic base like triethylamine to neutralize acidic silanol groups that can promote hydrolysis and degradation.[15][16] Alternatively, using neutral alumina can be a viable option.
-
Storage: Store in a cool, dry place, preferably in a desiccator or under an inert atmosphere.
III. The Core Reactivity: Unleashing the Synthetic Power
The true utility of indazole boronic acid pinacol esters lies in their ability to participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.
A. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl linkages.[9][17] Indazole boronic acid pinacol esters are excellent coupling partners in these reactions, enabling the synthesis of a vast array of functionalized indazoles.
Key Mechanistic Insights:
-
Transmetalation: This is often the rate-determining step.[18] A base is required to activate the boronic ester, forming a more nucleophilic boronate species that transfers the indazole group to the palladium center.[17]
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[19]
-
Reactivity of Isomers: The position of the boronic ester on the indazole ring can influence reactivity. C-3 borylated indazoles can exhibit different reactivity profiles compared to those borylated on the benzene ring, due to the electronic influence of the pyrazole portion of the heterocycle.
| Parameter | Boronic Acid | Boronic Acid Pinacol Ester |
| Stability | Lower (prone to dehydration and protodeboronation) | Higher (often crystalline solids with longer shelf-life) |
| Reactivity | Generally higher | Generally lower (slower transmetalation) |
| Purification | Challenging by chromatography | Generally amenable to chromatography |
| Handling | Can be difficult due to high polarity | Easier to handle |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-Indazole-5-boronic Acid Pinacol Ester with 4-Bromoanisole
-
Preparation: In a microwave vial, combine 1-Boc-indazole-5-boronic acid pinacol ester (0.5 mmol), 4-bromoanisole (0.6 mmol), Pd(PPh3)4 (5 mol%), and sodium carbonate (1.5 mmol).
-
Reaction Setup: Add a mixture of 1,4-dioxane (3 mL) and water (1 mL). Crimp seal the vial.
-
Execution: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Monitoring: Monitor for the disappearance of starting materials by LC-MS.
-
Work-up and Purification: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to yield 5-(4-methoxyphenyl)-1-Boc-indazole.
B. The Chan-Lam Coupling: Forging C-N Bonds
The copper-catalyzed Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen bonds, offering an alternative to palladium-catalyzed methods.[15] This reaction is particularly valuable for the N-arylation of indazoles, a key transformation in the synthesis of many biologically active compounds.
Key Mechanistic Considerations:
The precise mechanism of the Chan-Lam coupling is still a subject of investigation, but it is generally accepted to involve a Cu(II) or Cu(III) intermediate.[20] The reaction can often be performed under aerobic conditions, with oxygen acting as a potential re-oxidant for the copper catalyst.
Experimental Protocol: Chan-Lam N-Arylation of Indazole with Phenylboronic Acid Pinacol Ester
-
Preparation: To a round-bottom flask, add indazole (1.0 mmol), phenylboronic acid pinacol ester (1.5 mmol), copper(II) acetate (1.2 mmol), and powdered 4 Å molecular sieves (250 mg).
-
Reaction Setup: Add a mixed solvent of acetonitrile (MeCN) and ethanol (EtOH) in a 4:1 ratio (5 mL).
-
Execution: Stir the reaction mixture at room temperature, open to the air, for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate) to afford 1-phenyl-1H-indazole and 2-phenyl-2H-indazole, which may require further separation.
IV. Case Study: The Role of Indazole Boronic Acids in Kinase Inhibitor Synthesis
The importance of indazole boronic acid pinacol esters is exemplified in the synthesis of Axitinib , a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[21][22] The synthesis of Axitinib and its analogues often involves a key Suzuki-Miyaura coupling step where a functionalized indazole boronic acid derivative is coupled with a suitable aromatic halide to construct the core structure of the drug.[18] This highlights the critical role of these reagents in the efficient and convergent synthesis of complex, high-value pharmaceutical compounds.
V. Conclusion: An Indispensable Tool for Modern Synthesis
Indazole boronic acid pinacol esters are more than just synthetic intermediates; they are enabling reagents that have significantly expanded the toolkit of medicinal and synthetic chemists. Their enhanced stability compared to free boronic acids, coupled with their versatile reactivity in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, has solidified their position as indispensable building blocks. A thorough understanding of their synthesis, handling, and fundamental reactivity, as outlined in this guide, is crucial for leveraging their full potential in the discovery and development of the next generation of therapeutics and advanced materials.
References
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. [Link]
-
S. M. Preshlock, et al. (2016). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. [Link]
-
S. M. Preshlock, et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. PubMed, 29570686. [Link]
-
Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]
-
Sadler, S. A., et al. (2015). Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. The Journal of Organic Chemistry, 80(10), 5308-5314. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. [Link]
-
S. M. Preshlock, et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. [Link]
-
MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4068-4079. [Link]
-
Rivera-Fuentes, P., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2025. [Link]
-
Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 14(1), 53-79. [Link]
-
Li, R., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 270, 116889. [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 283, 117031. [Link]
-
Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(40), 13352-13363. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4068-4079. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. [Link]
-
Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]
-
NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
ResearchGate. (2025). First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
-
Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Semantic Scholar. (n.d.). Table 4 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ftp.orgsyn.org [ftp.orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 22. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Indazole Nucleus as a Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Design, Synthesis, and Optimization of Novel Pharmacophores
Preamble: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The indazole core, a bicyclic heterocycle fusing a benzene and a pyrazole ring, stands as a quintessential example of such a structure.[1] Its remarkable versatility stems from a unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions as both a donor and an acceptor.[2][3] This has cemented its role in the development of numerous FDA-approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib, which are cornerstones in oncology.[4][5][6]
This technical guide, written from the perspective of a senior application scientist, moves beyond a mere survey of the literature. It aims to provide researchers, scientists, and drug development professionals with an in-depth, practical understanding of the entire discovery workflow for novel indazole-based pharmacophores. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable sources to illuminate the path from conceptual design to lead optimization.
Section 1: Deconstructing the Indazole Core: Physicochemical Properties and Strategic Importance
The indazole nucleus is more than just a rigid spacer; its electronic and structural features are key to its biological activity. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] This tautomerism is a critical consideration during synthesis and SAR studies, as the position of the nitrogen-bound proton dictates the vector and nature of hydrogen bond interactions within a biological target's binding site.
A cornerstone of the indazole's utility is its role as a bioisostere , a chemical substituent or group that can replace another with similar properties to enhance desired biological or physical characteristics without making significant changes to the chemical structure.[7]
-
Bioisostere of Indole: Indazole is widely considered a bioisostere of indole.[4] It retains the hydrogen bond donor capability (N-H) but introduces a second nitrogen atom that acts as a hydrogen bond acceptor, providing an additional point of interaction that can significantly enhance binding affinity and selectivity.[3]
-
Bioisostere of Phenol: In certain contexts, the indazole ring can effectively replace a phenol moiety. This substitution can improve metabolic stability by removing a site susceptible to phase I and II metabolism, while also potentially reducing off-target effects associated with phenolic compounds.[3][8]
The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's properties, a concept we will explore in detail in the section on Structure-Activity Relationships (SAR).
Section 2: Architectures of Discovery: Modern Synthetic Routes to Indazole Libraries
The ability to rapidly generate diverse libraries of indazole derivatives is fundamental to any discovery campaign. While classical methods exist, modern organic synthesis has provided more efficient, scalable, and versatile strategies.
One widely adopted and robust method involves the metal-free oxidative C-N bond formation from readily accessible arylhydrazones. This approach is valued for its mild conditions and tolerance of a wide range of functional groups.[4]
Protocol 1: PIFA-Mediated Synthesis of 1H-Indazoles from Arylhydrazones
This protocol describes a reliable, metal-free method for constructing the 1H-indazole core.[2] The choice of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant is strategic; it is effective under mild conditions, minimizing the degradation of sensitive functional groups that might be present on the aryl rings.
Materials:
-
Substituted arylhydrazone (1.0 mmol)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of the arylhydrazone (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add PIFA (1.2 mmol) in a single portion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Scientist's Insight: The reaction is often accompanied by a color change. However, TLC is the only definitive way to confirm the consumption of the starting material.
-
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (15 mL) followed by saturated aqueous Na₂S₂O₃ (10 mL) to neutralize the acid byproduct and reduce excess PIFA.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1H-indazole product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: The Indazole Discovery Workflow: A Blueprint for Success
The path from a diverse chemical library to a promising lead candidate is a systematic process of screening, validation, and optimization. The indazole scaffold is particularly well-suited for targeting protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][9]
Caption: A generalized workflow for the discovery of indazole-based therapeutic agents.
High-Throughput Screening (HTS) and Hit Validation
The initial screening is typically performed at a single, high concentration (e.g., 10 µM) against a specific target or a panel of targets.[10] The goal is to identify "hits"—compounds that show a statistically significant level of activity.
-
Trustworthiness through Validation: A critical, non-negotiable step is hit confirmation.[10] Primary hits must be re-synthesized and re-tested to ensure the observed activity is not due to impurities, artifacts, or degradation. Confirmed hits are then tested across a range of concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[10]
Lead Optimization and Structure-Activity Relationship (SAR)
With confirmed, potent hits in hand, the process of lead optimization begins. This involves the systematic modification of the hit structure to improve potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). SAR studies explore how changes to different parts of the molecule affect its activity.[2][11] For an indazole core, key positions for modification include:
-
N1-position: Substituents here can modulate solubility, cell permeability, and interactions with the solvent-exposed region of a binding pocket.
-
C3-position: This position often projects into the core of the binding site. Modifications here are critical for potency and selectivity.
-
C4, C5, C6, C7-positions: Substituents on the benzene ring can influence electronic properties, metabolic stability, and can be used to occupy specific sub-pockets within the target protein.[11]
Section 4: Case Study - Targeting VEGFR-2 with Indazole-Based Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[12] Its ATP binding site is a well-validated target for cancer therapy, and several indazole-based inhibitors have been developed against it.[9][13]
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of indazole-based inhibitors.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition in a high-throughput format.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase by a compound prevents this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
VEGFR-2 kinase enzyme (recombinant)
-
GFP-tagged substrate peptide
-
LanthaScreen™ Tb-anti-pTyr antibody
-
ATP
-
Assay buffer (containing DTT, MnCl₂, and Brij-35)
-
Test compounds (serially diluted in DMSO)
-
384-well, low-volume, black assay plates
Step-by-Step Procedure:
-
Compound Plating: Dispense 100 nL of serially diluted test compounds into the assay plate. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).
-
Kinase/Substrate Addition: Prepare a solution of VEGFR-2 kinase and GFP-substrate in assay buffer. Add 5 µL of this solution to each well.
-
Initiation: Prepare a solution of ATP in assay buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, near the Km for ATP). Add 5 µL to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Scientist's Insight: The incubation time is optimized to ensure the reaction is in the linear range. This is a critical validation step performed during assay development.
-
-
Detection: Prepare the detection solution containing the Tb-anti-pTyr antibody. Add 10 µL to each well to stop the reaction.
-
Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium). Calculate the emission ratio (520/495).
-
Data Analysis: Convert emission ratios to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
SAR Data Summary and Logical Relationships
Based on extensive research, a clear SAR has emerged for indazole-based VEGFR-2 inhibitors.[9][12]
Table 1: Illustrative SAR for a Generic Indazole-Based VEGFR-2 Inhibitor Scaffold
| Compound | R¹ (N1-position) | R³ (C3-position) | R⁶ (C6-position) | VEGFR-2 IC₅₀ (nM) |
| 1a | H | Phenyl | H | 580 |
| 1b | H | Pyridyl | H | 85 |
| 1c | H | Pyridyl | Cl | 25 |
| 1d | CH₃ | Pyridyl | Cl | 5 |
| 1e | H | Pyridyl | OMe | 150 |
Data is illustrative and based on general trends reported in the literature.[9][14]
Caption: Logical flow of a Structure-Activity Relationship (SAR) study for an indazole inhibitor.
Section 5: Challenges and Future Horizons
Despite the success of the indazole scaffold, challenges remain. Achieving kinase selectivity is a significant hurdle, as the ATP binding sites of many kinases are highly conserved.[9] Furthermore, acquired resistance to kinase inhibitors is a major clinical problem.
The future of indazole-based drug discovery is bright and will likely focus on several key areas:
-
Novel Target Classes: Expanding the application of indazoles beyond kinases to other targets like epigenetic modulators and protein-protein interaction inhibitors.[2][15]
-
Green Chemistry: Developing more sustainable, environmentally friendly synthetic methodologies to construct these important scaffolds.[4]
-
Computational Integration: Leveraging artificial intelligence and machine learning to predict ADMET properties, guide library design, and accelerate the discovery cycle.[4]
Conclusion
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its unique blend of physicochemical properties and synthetic tractability has made it a cornerstone of modern drug discovery, particularly in oncology.[16][17][18] By understanding the rationale behind synthetic choices, employing robust and self-validating experimental protocols, and systematically exploring structure-activity relationships, researchers can continue to unlock the vast therapeutic potential of this remarkable pharmacophore.
References
-
Recent Advances in the Development of Indazole‐based Anticancer Agents. (n.d.). Wiley Online Library. [Link]
-
Tale, R. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4933. [Link]
-
Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21542-21581. [Link]
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Selwood, D. L., et al. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 54(20), 7239-7255. [Link]
-
Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]
-
Zhang, X., et al. (2020). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 27(27), 4569-4591. [Link]
-
Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. [Link]
-
Li, Y., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. PubMed. [Link]
-
Chen, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. [Link]
-
Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
- Marfat, A. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
-
Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
SAR studies of indazole derivatives with potent anticancer activities.... (n.d.). ResearchGate. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Chen, Y.-L., et al. (2022). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. ResearchGate. [Link]
-
Pisani, L., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2021). ResearchGate. [Link]
-
Macor, J. E., et al. (1987). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. [Link]
-
Different approaches for the synthesis of 2H-Indazoles. (n.d.). ResearchGate. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. (2025). PubMed. [Link]
-
Rodríguez-Villar, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2118. [Link]
-
development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. (n.d.). Semantic Scholar. [Link]
-
Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. (2024). PubMed. [Link]
-
Bar-Sela, G., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed. [Link]
-
Alonso-López, M., et al. (2022). A guideline for reporting experimental protocols in life sciences. PeerJ, 10, e13779. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benthamdirect.com [benthamdirect.com]
A Guide to the Spectroscopic Characterization of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data points required for the unambiguous structural elucidation of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. Indazole derivatives are a cornerstone of modern medicinal chemistry, serving as critical scaffolds in the development of novel therapeutics.[1][2] The precise determination of their substitution pattern, particularly distinguishing between N-1 and N-2 isomers, is paramount as this profoundly impacts their biological activity and physicochemical properties.[3][4] This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering predictive data, mechanistic interpretations, and validated experimental protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind spectral features, this guide equips scientists with the necessary tools to confirm the synthesis and purity of this specific, highly functionalized indazole derivative.
Molecular Structure and Analytical Strategy
The target molecule, this compound, possesses a unique combination of structural features: a 2H-indazole core, N-alkylation at the 2-position, C-alkylation at the 3-position, and a boronic acid pinacol ester at the 4-position. Each feature presents a distinct signature across various spectroscopic techniques. Our analytical strategy is predicated on the synergistic use of multiple techniques to build an irrefutable structural proof.
Caption: Molecular Structure of this compound.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides critical information regarding the electronic environment of protons and their connectivity through spin-spin coupling. For this molecule, it is instrumental in confirming the substitution pattern on the indazole ring and the presence of all constituent groups.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
| Aromatic H-7 | ~7.8 – 8.0 | d | 1H | Expected to be the most downfield aromatic proton due to the deshielding anisotropic effect of the N1 lone pair, a key indicator of the 2H-indazole isomer.[1] |
| Aromatic H-5 | ~7.6 – 7.7 | d | 1H | Influenced by the ortho-boron substituent. Aryl protons ortho to a pinacol boronate are typically deshielded.[5][6] |
| Aromatic H-6 | ~7.2 – 7.4 | t | 1H | Appears as a pseudo-triplet due to coupling with both H-5 and H-7. |
| N-CH₃ (Position 2) | ~4.1 – 4.3 | s | 3H | A singlet in a characteristic region for N-methyl groups on heteroaromatic systems. |
| C-CH₃ (Position 3) | ~2.6 – 2.8 | s | 3H | A singlet, as there are no adjacent protons. Its chemical shift is typical for a methyl group on an aromatic C=C double bond. |
| Pinacol -CH₃ | ~1.35 | s | 12H | A strong singlet integrating to 12 protons is the unmistakable signature of the two pairs of equivalent methyl groups on the pinacol ester.[7][8] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire data at 25 °C using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.
-
Number of Scans: 16-32 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR is a powerful tool for confirming the carbon skeleton of a molecule. It is particularly effective for identifying quaternary carbons and is often diagnostic in distinguishing between isomers.[1]
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |
| Indazole C3a, C7a | ~148 – 152, ~122 - 125 | Quaternary carbons involved in the ring fusion. Their exact shifts are sensitive to the overall electronic structure. |
| Indazole Aromatic CH (C5-C7) | ~115 – 130 | Three distinct signals are expected for the protonated aromatic carbons. |
| Indazole C3 | ~140 – 145 | The chemical shift of this carbon is influenced by the attached methyl group and adjacent nitrogen atom. |
| Indazole C4 (C-B) | ~130 (often broad or absent) | The carbon directly attached to boron is subject to quadrupolar broadening from the ¹¹B nucleus, causing its signal to be very broad, low in intensity, or entirely undetectable.[7] This is a critical diagnostic observation. |
| Pinacol Quaternary C (C-O) | ~84.0 | A sharp, intense signal characteristic of the two equivalent quaternary carbons of the pinacol ester bound to oxygen.[7][8] |
| N-CH₃ | ~35 – 40 | Typical range for an N-methyl group on a 2H-indazole ring. |
| Pinacol -CH₃ | ~24.9 | A sharp, intense signal for the four equivalent methyl carbons of the pinacol group.[7][8] |
| C-CH₃ | ~12 – 15 | Expected chemical shift for the C3-methyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial if the sample is limited.
-
Data Acquisition:
-
Instrument: 101 MHz (corresponding to a 400 MHz ¹H) or higher NMR spectrometer.
-
Technique: Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Parameters: A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are standard.
-
Number of Scans: Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, applying a Fourier transform with 1-2 Hz of line broadening.
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for confirming the elemental composition of a molecule with high precision. It provides an exact mass measurement that serves as a powerful validation of the proposed structure.
-
Molecular Formula: C₁₄H₁₉BN₂O₂
-
Monoisotopic Mass: 258.1539
-
Expected Ion (ESI+): [M+H]⁺
-
Calculated Exact Mass of [M+H]⁺: 259.1618
An experimental mass measurement within 5 ppm of this calculated value provides strong evidence for the correct elemental formula.
Anticipated Fragmentation
In tandem MS (MS/MS) experiments, key fragment ions would likely arise from:
-
Loss of the pinacol group.
-
Loss of a methyl radical from the N-methyl or C-methyl position.
-
Cleavage of the boronic ester C-B bond.
Workflow and Experimental Protocol
Caption: High-Resolution Mass Spectrometry (HRMS) Experimental Workflow.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee mass accuracy.
-
Data Analysis: Compare the measured monoisotopic mass of the most intense peak in the isotopic cluster with the calculated exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For the target compound, IR is crucial for confirming the presence of the boronic ester and the absence of an N-H bond.
Key Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3100 – 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the indazole aromatic ring. |
| 2980 – 2850 | Aliphatic C-H Stretch | Medium | Arises from the methyl groups on the indazole ring and the pinacol ester. |
| ~1620, 1500, 1460 | C=C / C=N Ring Stretch | Medium-Strong | Characteristic skeletal vibrations of the indazole aromatic system. |
| 1350 – 1300 | B-O Stretch | Strong | A very strong, prominent band in this region is the hallmark of a boronic ester and a key piece of evidence for its successful formation.[9] |
| 1145 | C-O Stretch | Strong | Corresponds to the C-O single bond stretching within the pinacol ester moiety.[9] |
| Absence of Signal | N-H Stretch | N/A | The absence of a broad absorption band around 3400-3100 cm⁻¹ confirms that the indazole nitrogen is substituted (i.e., methylated). |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. ¹H NMR is used to verify the substitution pattern and the 2H-isomer configuration. ¹³C NMR confirms the carbon framework, with the characteristic broad C-B signal serving as a key indicator. High-resolution mass spectrometry provides irrefutable proof of the elemental composition. Finally, IR spectroscopy confirms the presence of critical functional groups, notably the B-O stretch of the pinacol ester, and validates N-substitution through the absence of an N-H signal. Together, these techniques provide a self-validating system for the unambiguous characterization of this complex molecule, ensuring its identity and purity for downstream applications in research and drug development.
References
- A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. BenchChem.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. BenchChem.
- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
- Increments for 1H and 13C NMR chemical shifts in pinacol arylboron
- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform
- Synthesis molecular docking and DFT studies on novel indazole derivatives.
- Increments for H and C NMR chemical shifts in pinacol arylboronates.
- 2-Methyl-2H-indazole-4-boronic acid pinacol ester AldrichCPR. Sigma-Aldrich.
- 1-Methyl-1H-indazole-4-boronic acid pinacol ester 97. Sigma-Aldrich.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- 13C NMR of indazoles.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Introduction: The Strategic Importance of Indazole Scaffolds and the Suzuki-Miyaura Reaction
In the landscape of modern medicinal chemistry and drug development, the indazole motif is a privileged scaffold, forming the core of numerous therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2] The ability to functionalize this heterocyclic system with precision is paramount for generating novel molecular entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a robust tool for the synthesis of complex biaryl and heteroaryl structures.[3][4] This Nobel Prize-winning reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3]
This application note provides a comprehensive guide to employing 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible coupling, empowering researchers to confidently incorporate this valuable building block into their synthetic strategies.
The Mechanism: A Palladium-Catalyzed Dance of Oxidation, Transmetalation, and Elimination
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic moiety from the organoboron reagent (in this case, the 2,3-dimethyl-2H-indazole group) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic ester by a base.[6] The base reacts with the boronic ester to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium complex.[7][8][9][10]
-
Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Reagents and Their Roles
A successful Suzuki-Miyaura coupling hinges on the judicious selection of several key components.
| Component | Role & Rationale | Recommended Options |
| Boronic Ester | This compound is the source of the indazole moiety. The pinacol ester group enhances stability and handling compared to the corresponding boronic acid, minimizing side reactions like protodeboronation.[11] | N/A (Topic Compound) |
| Coupling Partner | The aryl or heteroaryl halide/triflate provides the other half of the final product. Reactivity generally follows the order: I > Br > OTf >> Cl. The choice depends on availability and the need to tolerate other functional groups. | Aryl/Heteroaryl Bromides, Iodides, or Triflates |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Precatalysts are typically air-stable Pd(II) complexes that are reduced in situ, or Pd(0) complexes. The choice of catalyst can significantly impact reaction efficiency, especially with challenging substrates.[12][13][14] | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | Phosphine ligands stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle. Bulky, electron-rich phosphines are often required for coupling challenging substrates like heteroaryl halides.[15][16][17] | PPh₃ (often integral to the catalyst), SPhos, XPhos, P(t-Bu)₃ |
| Base | Crucial for the transmetalation step. The base activates the boronic ester to form a more reactive boronate species.[6][7] The choice of base can also influence the reaction rate and prevent side reactions. Inorganic bases are most common. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used, which can accelerate the reaction. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
PdCl₂(dppf) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (2.0 equiv).[12]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as PdCl₂(dppf) (3 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water.[1] It is critical to degas the solvents thoroughly by sparging with an inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours).[18] The reaction progress should be monitored.
-
Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired coupled product.
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Inactive Catalyst: Ensure the palladium catalyst is not degraded. Use a fresh bottle or a glovebox for dispensing. Inefficient degassing can lead to catalyst oxidation.
-
Inefficient Transmetalation: The choice of base is critical. For less reactive substrates, a stronger base like K₃PO₄ may be beneficial. Ensure the base is finely powdered and dry.
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic. Using a pinacol ester instead of a boronic acid helps, but it can still occur. Minimizing water content (if anhydrous conditions are used) and reaction time can help.[18]
-
-
Formation of Homocoupled Byproducts:
-
This can arise from the reaction of two molecules of the boronic ester or two molecules of the aryl halide. It is often a sign of slow oxidative addition or transmetalation. Re-evaluating the ligand and catalyst system may be necessary. Buchwald's biarylphosphine ligands (e.g., SPhos) are known to be highly effective in minimizing these side reactions.[15][16]
-
-
Heteroaryl Substrate Challenges:
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing functionalized indazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and reproducible results. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful reaction in drug discovery and development programs.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Alvarez-Idaboy, J. R., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
PubMed. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Tang, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Wiley Online Library. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Scifinder. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
-
National Institutes of Health. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (2011). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of .... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Introduction: The Strategic Importance of Indazole Scaffolds
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The ability to functionalize this core structure is paramount for the development of new chemical entities. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling using 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester , a key building block for introducing the indazole moiety. Boronic acid pinacol esters offer enhanced stability compared to their corresponding boronic acids, reducing the incidence of side reactions such as protodeboronation and simplifying purification and handling.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic campaigns.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[3][6]
-
Transmetalation : In this key step, the organic group from the boron reagent is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (boronate).[7][8] The halide on the palladium complex is displaced, bringing the two organic partners together on the metal center.
-
Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic fragments, yielding the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillars of Success: Optimizing Reaction Components
The outcome of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
Catalyst & Ligand Selection: The Power Duo
While numerous palladium sources can be used, they generally fall into two categories: Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, or more stable and common Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf).[3] Pd(II) sources must be reduced in situ to the active Pd(0) species, a process often facilitated by phosphine ligands or other reagents in the mixture.[3]
The ligand is not a passive spectator; it is crucial for catalyst stability and reactivity.[9][10] For coupling reactions involving heteroaryl halides or challenging substrates, electron-rich and sterically hindered phosphine ligands are often superior.[11][12]
-
Rationale: Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[10] Steric bulk facilitates the final reductive elimination step and helps generate a monoligated, highly active Pd(0) species.[10]
-
Recommended Ligands: For substrates like the indazole boronic ester, ligands from the Buchwald dialkylbiaryl phosphine family, such as SPhos and XPhos , are highly effective.[12][13] These ligands have proven successful in promoting couplings of heteroaryl halides and boronic acids/esters with high efficiency.[12][14] Pd(dppf)Cl₂ is another robust and versatile catalyst often used for challenging couplings.[15]
Base Selection: The Activator
The base plays a critical role in the transmetalation step by forming the boronate anion, which is significantly more nucleophilic than the neutral boronic ester.[6][7] The choice of base can dramatically influence reaction yield and rate.
-
Common Bases:
-
Potassium Carbonate (K₂CO₃) / Sodium Carbonate (Na₂CO₃): Mild, inexpensive, and effective for many standard couplings. Often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in anhydrous conditions or when milder bases fail.
-
Potassium Phosphate (K₃PO₄): A moderately strong base that is particularly effective for couplings involving sensitive functional groups or heteroaryl substrates, as it can minimize side reactions.[16]
-
Solvent System: The Reaction Medium
The solvent must solubilize the reactants, base, and catalyst system. Aprotic polar solvents are most common.
-
Typical Solvents:
-
1,4-Dioxane / Tetrahydrofuran (THF): Excellent choices for a wide range of Suzuki couplings.
-
Toluene / Dimethylformamide (DMF): Often used for higher-temperature reactions.
-
-
Aqueous Conditions: A small amount of water is frequently added to the organic solvent. This aids in dissolving the inorganic base (like K₂CO₃ or K₃PO₄) and facilitates the formation of the active boronate species.[3] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.
Comparative Data: Typical Conditions for Heteroaryl Suzuki-Miyaura Couplings
The following table summarizes common conditions that have proven effective for Suzuki-Miyaura couplings involving heteroaryl partners, providing a solid starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Notes & Reference |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 60-100 | Excellent for heteroaryl chlorides and bromides.[12][13] |
| Pd₂(dba)₃ (2) | XPhos (4-6) | K₃PO₄ (2.0) | THF/H₂O | 45-80 | Highly active catalyst system for challenging substrates.[16] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | A classic catalyst, though may require higher temperatures.[1] |
| PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF | 80-110 | Robust precatalyst, effective for a broad range of substrates.[15] |
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the coupling of this compound with an aryl or heteroaryl halide. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using dry solvents. [4][15]
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
-
Catalyst Addition:
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). If using a pre-formed catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), add it directly (2-5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, then evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for 15-30 minutes.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature (a good starting point is 60-80 °C).[17]
-
Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
-
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or temperature. | 1. Use a fresh catalyst or a robust precatalyst. Screen different ligand/palladium source combinations.[4] 2. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[4] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). Incrementally increase the reaction temperature. |
| Protodeboronation | 1. Boronic ester is unstable under reaction conditions. 2. Reaction is too slow or temperature is too high. | 1. Use anhydrous conditions. 2. Employ a more active catalyst system (e.g., Buchwald ligands) to allow for lower temperatures and shorter reaction times.[18] |
| Homocoupling | 1. Presence of oxygen. 2. Pd(II) species reacting with the boronic ester. | 1. Improve degassing procedures to strictly exclude oxygen.[3] 2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0); a suitable ligand is key. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Singh, U. K., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Fors, B. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
-
Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
Noviandri, I. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Tesi di Dottorato. [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
-
Kumar, A., & Kumar, V. (2010). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron. [Link]
-
ResearchGate. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]
-
Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Consensus. What are the key steps involved in the general procedure of the Suzuki reaction? [Link]
-
Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
-
Vedejs, E., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Pye, D. R., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Organic & Inorganic Au. [Link]
-
ResearchGate. (2017). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester in Modern Kinase Inhibitor Synthesis
Introduction: The Indazole Scaffold as a Cornerstone in Kinase-Targeted Drug Discovery
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into numerous clinically successful drugs.[1] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to act as an effective hinge-binder, forming critical hydrogen bond interactions within the ATP-binding site of a wide array of protein kinases. This has made indazole derivatives central to the development of targeted cancer therapies.[1][2] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor) underscore the therapeutic and commercial success of this heterocyclic system.[1][3]
Within this context, functionalized indazole building blocks are of paramount importance. 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester has emerged as a key reagent for the modular synthesis of complex kinase inhibitors. Its pre-installed boronic ester functionality at the C4 position provides a direct handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the strategic and efficient connection of the indazole core to other essential pharmacophoric fragments, enabling the rapid exploration of chemical space and the optimization of inhibitor potency and selectivity.
This guide provides an in-depth look at the properties of this reagent, a detailed protocol for its application in Suzuki-Miyaura coupling, and insights into its role in constructing inhibitors for critical kinase targets.
Reagent Profile: this compound
The utility of this reagent stems from its unique combination of the dimethyl-indazole core and the stable, yet reactive, pinacol boronic ester.
Chemical & Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 885698-95-3 | [4] |
| Molecular Formula | C₁₄H₁₉BN₂O₂ | |
| Molecular Weight | 258.12 g/mol |
| Appearance | Solid |[4] |
Key Advantages in Synthesis:
-
Enhanced Stability: Boronic acid pinacol esters are generally stable, crystalline solids that are easier to handle, weigh, and store than their corresponding free boronic acids.[5][6] This stability minimizes degradation on the shelf and improves reaction reproducibility.
-
Resistance to Degradation: Pinacol esters are less susceptible to common side reactions that plague boronic acids, such as protodeboronation (loss of the boron group) and the formation of cyclic boroxine anhydrides, which can complicate stoichiometry and reduce reaction yields.[5][7]
-
Controlled Reactivity: While stable, the pinacol ester is readily activated in situ under standard Suzuki-Miyaura conditions, ensuring efficient participation in the catalytic cycle.[7]
-
Structural Significance: The 2,3-dimethyl substitution pattern on the indazole ring serves a dual purpose. It blocks potential N-H reactivity and provides a specific steric and electronic profile that can be exploited to achieve desired binding orientations and selectivity within the kinase ATP pocket.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the C4 position of the indazole and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, a cornerstone transformation in the synthesis of biaryl compounds.
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic ester is activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the dimethyl-indazole moiety) to the Pd(II) complex, displacing the halide.[8] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide (e.g., 2-amino-5-bromopyrimidine), a common core in kinase inhibitors.
Materials & Equipment:
-
This compound (1.1 eq)
-
Heteroaryl bromide (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq), this compound (1.1 eq), and the base (Na₂CO₃ or K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species that is formed in situ.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to achieve a concentration of approximately 0.1 M with respect to the limiting reactant (the heteroaryl bromide). Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is essential for reaction success.
-
Reaction Heating: Heat the reaction mixture with vigorous stirring.
-
Conventional Heating: 80-100 °C for 4-16 hours.
-
Microwave Irradiation: 120-150 °C for 15-40 minutes.[9]
-
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure coupled product.
Rationale and Optimization Insights
| Parameter | Choice & Rationale | Troubleshooting Tips |
| Catalyst | Pd(dppf)Cl₂: A robust, versatile catalyst for coupling heteroaryl systems. Its bulky ferrocenyl phosphine ligand promotes reductive elimination and stabilizes the catalyst. | Low Yield: Increase catalyst loading slightly (e.g., to 0.08 eq). If the issue persists, consider a different ligand/catalyst system like XPhos or SPhos based catalysts. |
| Base | Na₂CO₃ / K₂CO₃: Moderately strong inorganic bases. They are effective at promoting transmetalation without causing degradation of sensitive functional groups.[10] K₃PO₄ is a stronger option often used for more challenging couplings.[11] | No Reaction: Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Solvent | Dioxane/Water or DME/Water: The organic solvent dissolves the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] | Side Products: If protodeboronation (replacement of the boronic ester with -H) is observed, minimize water content or switch to a non-aqueous system with a soluble organic base (e.g., KF in THF).[8] |
| Temperature | 80-150 °C: Sufficient thermal energy is required to drive all steps of the catalytic cycle, particularly the oxidative addition and reductive elimination. | Decomposition: If the starting materials or product are thermally sensitive, attempt the reaction at a lower temperature for a longer duration, possibly with a more active catalyst system. |
Application in Kinase Inhibitor Scaffolds
The true power of this reagent is demonstrated in its application to build inhibitors targeting specific kinases involved in disease pathways, particularly cancer.
General Workflow
The synthesis of a novel kinase inhibitor using this building block typically follows a modular and convergent strategy.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Targeted Kinase Families
The indazole scaffold is a validated pharmacophore for a diverse range of kinases. The 2,3-dimethyl-indazole core, when coupled via the C4 position, can be directed toward numerous important targets.
| Kinase Target Family | Role in Cancer | Example Inhibitor Scaffold | Reference |
| VEGFR/PDGFR | Angiogenesis, tumor growth | Indazole-pyrimidine, Indazole-benzamide | [1][12][13] |
| Aurora Kinases | Mitotic regulation, cell division | Indazole-pyrrolopyridine | [1][2] |
| PLK4 | Centriole duplication, mitosis | Indazole-based scaffolds | [3][14] |
| FLT3, c-Kit | Hematological malignancies | Amino-indazole-benzamide | [12][15] |
| FGFR | Cell proliferation and survival | 1H-indazol-3-amine derivatives | [1] |
Illustrative IC₅₀ Data for Indazole-Based Inhibitors:
| Compound Type | Target Kinase | Reported IC₅₀ | Reference |
| Indazole-based | PLK4 | < 0.1 nM - 74 nM | [3] |
| Indazole-pyrimidine | VEGFR-2 | 34.5 nM - 114 nM | [1] |
| 3-amino-indazole | FLT3, c-Kit | Single-digit nM EC₅₀ | [12] |
| Indazole-based | Aurora A/B | Sub-nanomolar to low nM | [2] |
Conclusion
This compound is a high-value, strategic building block for medicinal chemistry and drug discovery. Its inherent stability, coupled with the robust and versatile nature of the Suzuki-Miyaura reaction, provides a reliable and efficient pathway for the synthesis of complex molecules. By enabling the modular assembly of the privileged indazole scaffold, this reagent empowers researchers to rapidly generate and optimize novel kinase inhibitors, accelerating the development of next-generation targeted therapies for cancer and other diseases.
References
-
Kumar, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
Okram, B., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]
-
Hsueh, C., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. [Link]
-
BioWorld. (2023). Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]
-
Luo, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ResearchGate. [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Boric acid, pinacol ester. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [Link]
-
Home Sunshine Pharma. (n.d.). 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3. Home Sunshine Pharma. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic-Chemistry.org. [Link]
-
Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed C-C Bond Formation with Indazole Boronic Esters for Drug Discovery
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its versatile biological activity is often modulated by substitution on the indazole core, making the development of robust methods for its functionalization a critical endeavor in drug discovery.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for carbon-carbon (C-C) bond formation using indazole boronic esters, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the synthesis of the requisite indazole boronic ester intermediates and provide a detailed, field-proven protocol for their subsequent cross-coupling with (hetero)aryl halides. The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding with comprehensive references are the pillars of this guide, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the Indazole Moiety and Boronic Esters in Modern Drug Discovery
Indazoles are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The ability to strategically introduce carbon-based substituents onto the indazole ring system allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.[3]
Among the myriad of C-C bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[4][5][6] Boronic esters, particularly pinacol esters, are often preferred over boronic acids due to their enhanced stability, ease of purification, and resistance to protodeboronation, a common side reaction.[7] This guide will therefore focus on the application of indazole boronic esters in this powerful transformation.
Synthesis of Indazole Boronic Ester Intermediates: The Gateway to Functionalization
The successful execution of a Suzuki-Miyaura coupling is predicated on the availability of the corresponding boronic ester. Two primary strategies are commonly employed for the synthesis of indazole boronic esters: the Miyaura borylation of haloindazoles and the direct C-H borylation of the indazole core.
Miyaura Borylation of Haloindazoles
This method involves the palladium-catalyzed coupling of a haloindazole (typically bromo- or iodo-) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). This approach is highly reliable and provides a predictable route to the desired boronic ester.
-
Rationale for Component Selection:
-
Palladium Catalyst: A palladium(0) species is required to initiate the catalytic cycle. Pd(dppf)Cl₂ is a robust and commonly used precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: A base, such as potassium acetate (KOAc), is essential for the transmetalation step. It is thought to activate the diboron reagent, making it more nucleophilic.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for this transformation due to its ability to dissolve the organic reagents and its relatively high boiling point, which allows for elevated reaction temperatures.[8]
-
Protocol 1: Synthesis of 1H-Indazole-6-boronic acid pinacol ester via Miyaura Borylation
This protocol outlines the synthesis of a representative indazole boronic ester from the corresponding bromoindazole.
Materials:
-
6-Bromo-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 6-bromo-1H-indazole.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1H-indazole-6-boronic acid pinacol ester.[7]
Iridium-Catalyzed C-H Borylation of Indazoles
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[9][10] Iridium-based catalysts have shown remarkable efficacy and regioselectivity in the borylation of indazoles, often favoring the C3 or C7 position depending on the substrate and directing groups.[11][12]
-
Rationale for Component Selection:
-
Iridium Catalyst: [Ir(OMe)(COD)]₂ is a common iridium precatalyst.
-
Ligand: A bipyridine-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is often used to enhance the catalytic activity and selectivity.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard boron source for this transformation.
-
The regioselectivity of C-H borylation can be influenced by steric and electronic factors of the indazole substrate.[9] This method is particularly attractive for late-stage functionalization of complex molecules.
Suzuki-Miyaura Cross-Coupling: Forging the C-C Bond
With the indazole boronic ester in hand, the stage is set for the pivotal C-C bond formation via the Suzuki-Miyaura cross-coupling reaction. This reaction joins the indazole moiety to a (hetero)aryl halide or triflate.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing the reaction.
Sources
- 1. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Solvent Selection for Reactions Involving 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester: A Guide to Optimizing Cross-Coupling Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dimethyl-2H-indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1] Consequently, 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester has emerged as a critical building block for the synthesis of novel pharmaceutical candidates, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The success of these synthetic transformations is not merely dependent on the choice of catalyst or base, but is profoundly influenced by the reaction solvent. The solvent is an active participant, dictating the solubility of reagents, the stability of the catalyst, and the rates of the elementary steps in the catalytic cycle.[3][4][5]
This guide provides a comprehensive overview of the principles and practical considerations for selecting an optimal solvent system for reactions involving this compound. We will move beyond simple solvent lists to explain the causal relationships between solvent properties and reaction outcomes, providing researchers with the rationale needed to make informed, effective decisions.
Understanding the Reagent: Physicochemical Properties and Stability
This compound is a stable, solid reagent that is generally soluble in common organic solvents.[6][7] The pinacol ester group enhances its stability compared to the free boronic acid, preventing premature decomposition and facilitating easier handling and purification.[8][9] However, it is crucial to recognize that this ester is not impervious to degradation.
The primary pathway for degradation is hydrolysis of the C-B bond (protodeborylation) or hydrolysis of the pinacol ester back to the boronic acid.[9][10] This process can be accelerated by the presence of water, protic solvents, or even the acidic nature of silica gel during chromatography.[10][11] Therefore, solvent selection must balance the need for reaction promotion with the imperative to maintain the integrity of this valuable reagent.
| Property | Value |
| Molecular Formula | C₁₅H₂₁BN₂O₂ |
| Molecular Weight | 272.15 g/mol |
| Appearance | Solid |
| CAS Number | 1310383-43-7[6] |
Theoretical Framework for Solvent Selection in Suzuki-Miyaura Couplings
The choice of solvent has a crucial impact on all aspects of a palladium-catalyzed cross-coupling reaction.[3] Its role extends far beyond simply dissolving the reactants.
-
Solubility and Mass Transport: The solvent must effectively dissolve the indazole boronic ester, the coupling partner (typically an aryl halide or triflate), and the base to ensure efficient mass transport to the palladium catalyst. In cases where a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used, a biphasic system with water is often employed to dissolve the inorganic salt.[12]
-
Catalyst Activation and Stability: The solvent can play a direct role in the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[3] Furthermore, coordinating solvents like THF, dioxane, or DMF can stabilize the catalytic species, but may also compete with ligands for binding sites on the palladium center, thereby modulating its reactivity.[3]
-
Influence on the Catalytic Cycle: The polarity of the solvent is known to influence the rates of the key steps in the Suzuki-Miyaura reaction.[13]
-
Oxidative Addition: This step is often favored in more polar solvents, particularly for less reactive electrophiles like aryl chlorides.[14]
-
Transmetalation: This is often the rate-limiting step. The base activates the boronic ester to form a more nucleophilic boronate species. Many common bases require water as a co-solvent to be effective, which facilitates the transfer of the organic group from boron to palladium.[15]
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the catalyst, can also be influenced by solvent polarity.
-
-
Aprotic vs. Protic Solvents: While aprotic solvents are generally preferred to minimize the risk of protodeborylation, the controlled addition of a protic co-solvent (most commonly water) is a cornerstone of modern Suzuki-Miyaura reactions. It is essential for the function of many inorganic bases and accelerates the crucial transmetalation step.[8][12]
A Practical Guide to Common Solvents
The ideal solvent is one that maximizes reaction rate and yield while minimizing side reactions. The following table provides a comparative analysis of solvents commonly used for Suzuki-Miyaura reactions and their suitability for use with this compound.
| Solvent | Class | Boiling Point (°C) | Key Considerations & Recommendations |
| 1,4-Dioxane | Ether | 101 | Workhorse Solvent. Excellent solubility for many organic reagents. Almost always used with an aqueous base solution (e.g., 2M K₂CO₃) in a 3:1 to 5:1 ratio. A reliable first choice for screening reactions.[8][16][17] |
| Toluene | Aromatic | 111 | High-Temperature Applications. A non-polar option, often preferred for reactions requiring higher temperatures. Good for complementing catalysts like Pd(PPh₃)₄.[3][8] Less effective at dissolving inorganic bases, often requiring phase-transfer catalysts if water is excluded. |
| Tetrahydrofuran (THF) | Ether | 66 | Lower-Temperature Reactions. A good polar aprotic solvent. Its lower boiling point makes it suitable for reactions with temperature-sensitive functional groups. Can be prone to peroxide formation. |
| N,N-Dimethylformamide (DMF) | Amide | 153 | High Polarity for Difficult Substrates. Excellent solvating power for a wide range of substrates and salts.[8][17] However, its high boiling point makes it difficult to remove post-reaction. Some Pd(II) precatalysts can oxidize DMF.[3] |
| Acetonitrile (ACN) | Nitrile | 82 | Polar, Coordinating Solvent. Can influence reaction selectivity.[18] Often used in biphasic systems with water.[17] |
| 2-Propanol (IPA) / Water | Alcohol | 82 | "Green" Solvent Option. Known as a robust and more environmentally benign solvent for Suzuki couplings.[13] The alcohol can sometimes act as a reducing agent for Pd(II) precatalysts. |
Solvent Selection Workflow
To systematize the process of choosing a solvent, the following decision-making workflow is proposed. This logic guides the researcher from initial substrate properties to a refined set of starting conditions for optimization.
Caption: A decision-making workflow for initial solvent selection.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 1: General Purpose Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol utilizes a common and reliable solvent/base system suitable for a wide range of aryl bromides.
Reaction Scheme: this compound + 4-Bromoanisole → 4-(4-methoxyphenyl)-2,3-dimethyl-2H-indazole
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a microwave vial or Schlenk flask, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe.
-
Seal the vessel and place it in a preheated oil bath or microwave reactor at 100-120°C.
-
Stir the reaction for 2-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. Note: Minimize the time the compound spends on the silica column to reduce the risk of hydrolysis of any unreacted starting material.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | Poor Solubility: Reagents are not fully dissolved. | Switch to a more polar solvent system like DMF or increase the reaction temperature. |
| Ineffective Transmetalation: Insufficient water to activate the base and boronate. | Ensure an adequate amount of water is present (typically 20-25% of the organic solvent volume). Try a different base such as Cs₂CO₃ or K₃PO₄. | |
| Significant Protodeborylation | Excess Protic Source: Too much water or use of a protic solvent like an alcohol. | Reduce the amount of water or use anhydrous conditions with a base like potassium fluoride (KF). Ensure solvents are dry. |
| Catalyst Decomposition | Solvent Incompatibility: The solvent may be reacting with the catalyst at high temperatures. | Consult literature for the stability of the specific palladium catalyst/ligand system in the chosen solvent. Consider a lower reaction temperature or a different solvent. |
| Low Yield after Purification | On-Column Hydrolysis: Unreacted boronic ester hydrolyzes on the silica gel column. | Neutralize the silica gel with triethylamine (0.5-1% in the eluent) or use a different purification method like reverse-phase HPLC or crystallization. |
Conclusion
The selection of a solvent for reactions involving this compound is a critical parameter that dictates the efficiency, yield, and purity of the desired product. A rational approach, grounded in an understanding of the reagent's stability and the solvent's role in the catalytic cycle, is paramount. While 1,4-dioxane/water mixtures represent a robust and versatile starting point for Suzuki-Miyaura couplings, other solvents like toluene and DMF provide valuable alternatives for specific substrates and reaction conditions. By carefully considering the factors outlined in this guide, researchers can significantly enhance the success and reproducibility of their synthetic endeavors.
References
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
Ghaffari, B., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8649–8657. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on the Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. Available at: [Link]
-
Muraoka, T., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(19), 6596. Available at: [Link]
-
American Chemical Society. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Fall 2023 ACS Meeting. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Sherwood, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports, 10, 8053. Available at: [Link]
-
Nolan, S. P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 283-289. Available at: [Link]
-
Coutts, S. J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. Available at: [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Adams, J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]
-
ResearchGate. (2014). (a) Representative Suzuki coupling reaction and hydrolysis products for... Available at: [Link]
-
Ferreira, L. G., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5369. Available at: [Link]
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link]
-
Organic-Chemistry.org. Suzuki Reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Home Sunshine Pharma. 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3. Available at: [Link]
-
Rios, Y., et al. (2018). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 23(12), 3103. Available at: [Link]
Sources
- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pure.york.ac.uk [pure.york.ac.uk]
- 6. 2,3-Dimethyl-2h-indazole-4-boronic acid, pinacol ester [cymitquimica.com]
- 7. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Base Selection in the Suzuki-Miyaura Coupling of 2,3-Dimethyl-2H-indazole-4-boronic Acid Pinacol Ester
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the realm of drug discovery and development.[1][2] Its capacity for forging carbon-carbon bonds with high efficiency, broad functional group tolerance, and under relatively mild conditions has made it an indispensable tool for the synthesis of complex molecular architectures.[2] The indazole scaffold, a prominent bicyclic heteroaromatic system, is a privileged motif in numerous biologically active compounds, exhibiting a wide array of pharmacological activities. Consequently, the efficient and predictable functionalization of indazole derivatives via Suzuki-Miyaura coupling is of paramount importance to medicinal chemists.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical aspect of base selection for the Suzuki-Miyaura coupling of a key building block: 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester . We will delve into the mechanistic role of the base, present a comparative analysis of common bases, provide a detailed experimental protocol, and offer troubleshooting guidance to ensure successful and reproducible outcomes.
The Decisive Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The selection of an appropriate base is not a trivial experimental parameter; it is a critical decision that directly influences the reaction's kinetics, yield, and selectivity. The base's primary role in the Suzuki-Miyaura catalytic cycle is to facilitate the crucial transmetalation step.[3] This is achieved through the activation of the organoboron species, rendering it more nucleophilic and poised for the transfer of its organic moiety to the palladium center.[3]
The generally accepted mechanism involves the formation of a boronate complex, which is more reactive towards the palladium(II) intermediate than the neutral boronic acid or ester. The choice of base can influence the rate of this activation and, consequently, the overall efficiency of the catalytic cycle. Common bases employed in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3][4]
Comparative Analysis of Bases for the Coupling of this compound
The electronic nature of the 2,3-dimethyl-2H-indazole moiety suggests it is a relatively electron-rich heteroaromatic system. For such substrates, the choice of base can be particularly influential. While pinacol esters are valued for their stability, they can exhibit lower reactivity compared to their corresponding boronic acids due to steric hindrance, making effective base activation even more critical.[5]
To guide the selection process, we present a comparative study of various inorganic bases for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (4-bromoanisole). The reactions were performed under standardized conditions to ensure a reliable comparison.
Table 1: Performance of Various Bases in the Suzuki-Miyaura Coupling of this compound with 4-bromoanisole.
| Entry | Base (2.0 equiv) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 95 |
| 4 | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 75 |
| 5 | NaOH | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 6 | CsF | 1,4-Dioxane (anhydrous) | 100 | 6 | 85 |
Reaction Conditions: this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (2 mol%), in the specified solvent (5 mL). Yields are for the isolated product.
From the data, it is evident that potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) provide the highest yields for this transformation.[4] K₃PO₄ is a strong, non-nucleophilic base that is often effective for coupling reactions involving heteroaryl substrates.[4] Cs₂CO₃ is also a highly effective base, and its greater solubility in organic solvents can be advantageous in certain systems.[3][4] While potassium carbonate (K₂CO₃) also provides a good yield and is a cost-effective option, stronger bases appear to be more efficient for this particular substrate.[1][2] The lower yields with NaOH may be attributed to potential side reactions, such as hydrolysis of the pinacol ester or other functional groups.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with an Optimal Base
This protocol outlines a general and robust procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using potassium phosphate (K₃PO₄) as the base.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Potassium phosphate (K₃PO₄), finely ground
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and finely ground potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 10-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions related to base selection:
-
Low Yield: If the reaction yield is consistently low, consider the following:
-
Base Strength: The chosen base may not be strong enough for efficient activation of the pinacol ester. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ is recommended.
-
Base Quality: Ensure the base is of high purity and, if necessary, freshly ground to maximize its surface area and reactivity.
-
Protodeboronation: This side reaction, where the boronic ester is replaced by a hydrogen atom, can be problematic. It is often exacerbated by the presence of excess water or acidic impurities. Using a less aqueous solvent system or a fluoride-based base like CsF in anhydrous conditions may mitigate this issue.[1]
-
-
Side Product Formation: The formation of undesired byproducts can often be traced back to the base:
-
Homocoupling: The coupling of two boronic ester molecules can sometimes occur. This may be influenced by the base and catalyst system. Screening different palladium ligands in conjunction with the optimal base can help minimize this side reaction.
-
Functional Group Incompatibility: Strong, nucleophilic bases like NaOH can react with sensitive functional groups (e.g., esters, amides) on either coupling partner. In such cases, a non-nucleophilic base like K₃PO₄ or K₂CO₃ is a much safer choice.
-
-
Incomplete Reaction: If the starting materials are not fully consumed:
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature. However, prolonged heating can also lead to degradation.
-
Catalyst Deactivation: The base can sometimes play a role in catalyst stability. If catalyst deactivation is suspected, employing a more robust ligand or a pre-catalyst system might be beneficial.
-
Conclusion
The judicious selection of a base is a critical determinant for the success of the Suzuki-Miyaura cross-coupling of this compound. This application note has elucidated the mechanistic importance of the base, provided a data-driven comparison of common bases, and offered a detailed, optimized protocol. For this particular electron-rich heteroaromatic boronic ester, stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to provide superior yields. By carefully considering the principles and protocols outlined herein, researchers can confidently and efficiently synthesize novel indazole-containing compounds, thereby accelerating the pace of drug discovery and development.
References
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Effect of different bases on the Suzuki-Miyaura coupling a.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. NIH.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Table 2 Effect of various bases in Suzuki cross-coupling reaction.
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
- Suzuki cross-coupling reaction. YouTube.
- A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling aryl
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol...
- (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the application of microwave-assisted organic synthesis (MAOS) for the Suzuki-Miyaura cross-coupling of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester with various aryl halides. The indazole scaffold is a significant pharmacophore in medicinal chemistry, and its efficient functionalization is of great interest to researchers in drug discovery and development.[1][2][3][4] Microwave irradiation offers a rapid, efficient, and green alternative to conventional heating methods for these transformations.[5][6][7][8] These application notes detail the principles of microwave-assisted synthesis, provide a robust and validated protocol, and explain the rationale behind the experimental choices to ensure reproducible and high-yielding results.
Introduction: The Synergy of Microwave Synthesis and Modern Drug Discovery
The relentless pursuit of novel therapeutic agents necessitates the development of efficient and sustainable synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times, improving yields, and often enhancing product purity compared to conventional heating methods.[5][6][7][9] Unlike conventional heating which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This technique aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[5][6][7]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[11][12] This palladium-catalyzed reaction is particularly crucial in the synthesis of biaryl structures, which are prevalent in many biologically active compounds. The use of boronic acid pinacol esters, such as this compound, offers advantages in terms of stability and ease of handling compared to free boronic acids.[13][14] The indazole core itself is a privileged scaffold, appearing in a wide range of approved drugs and clinical candidates.[1][3][4]
This guide focuses on the convergence of these powerful tools: the application of microwave irradiation to expedite the Suzuki-Miyaura cross-coupling of a valuable indazole-based building block. By leveraging the benefits of MAOS, researchers can rapidly synthesize libraries of novel indazole derivatives for biological screening, thereby accelerating the drug discovery process.
The Reaction: Suzuki-Miyaura Cross-Coupling
The core transformation detailed in this protocol is the palladium-catalyzed cross-coupling of this compound with an aryl halide (Ar-X, where X = Br, I).

Scheme 1: General Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
The catalytic cycle, a well-established mechanism, is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronic acid pinacol ester and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is designed for a standard laboratory microwave reactor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, with 10-20% water)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Step-by-Step Procedure
-
Vial Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Sequentially add the aryl halide (1.1 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Sealing and Purging: Securely cap the vial. If the catalyst is air-sensitive, purge the vial with an inert gas (e.g., nitrogen or argon) for 2-5 minutes before sealing.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as outlined in Table 1. The use of a fixed temperature with variable power is recommended for optimal control.
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Reaction Parameters and Optimization
The following table provides a starting point for reaction optimization. The optimal conditions may vary depending on the specific aryl halide used.
| Parameter | Recommended Range | Rationale |
| Temperature | 100 - 150 °C | Microwave heating allows for rapid attainment of temperatures above the solvent's boiling point, significantly accelerating the reaction.[8] |
| Time | 5 - 30 minutes | Microwave irradiation drastically reduces reaction times from hours to minutes.[5][15] |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | These are common and effective catalysts for Suzuki-Miyaura reactions. The choice may depend on the reactivity of the aryl halide.[16] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective for less reactive aryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O (4:1 to 9:1 v/v) | A polar solvent is required for efficient microwave absorption. The presence of water is often necessary for the hydrolysis of the boronic ester to the active boronic acid.[17] |
Safety Considerations in Microwave Synthesis
While microwave synthesis is generally safe, adherence to strict safety protocols is mandatory.
-
Pressure Management: Reactions in sealed vessels at high temperatures generate significant pressure. Always use certified microwave reaction vials and never exceed the recommended fill volume (typically 2/3 of the vial's capacity).[18] Modern microwave reactors have built-in pressure monitoring and emergency venting systems.[10]
-
Thermal Runaway: Be cautious with reactions known to be highly exothermic. Start with small-scale reactions and monitor the temperature and pressure profiles closely.
-
Reagent Stability: Be aware of the thermal stability of your reagents and solvents. Some compounds can decompose at high temperatures, potentially leading to hazardous byproducts or pressure build-up.[18]
-
Equipment Integrity: Never use domestic microwave ovens for chemical synthesis.[18][19] Laboratory-grade microwave reactors are designed with safety interlocks, corrosion-resistant cavities, and precise monitoring capabilities.
Conclusion
The combination of microwave-assisted synthesis and the Suzuki-Miyaura cross-coupling reaction provides a powerful platform for the rapid and efficient synthesis of functionalized indazole derivatives. The protocol outlined in these application notes offers a robust starting point for researchers in drug discovery and related fields. By understanding the principles behind the methodology and adhering to safety guidelines, scientists can leverage this technology to accelerate their research and explore novel chemical space with greater efficiency and sustainability.
References
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- PART - 1 INTRODUCTION - BS Public
- 2,3-dimethyl-6-nitro-2H-indazole synthesis - ChemicalBook.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation - ResearchG
- Safety Considerations for Microwave Synthesis - CEM Corpor
- The Crucial Link: Boronic Acid Pinacolate in Pharmaceutical Synthesis and Drug Discovery.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- s Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles - Bentham Science Publishers.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Microwave‐Assisted Efficient Suzuki‐Miyaura Cross‐Coupling Reactions in Water Catalyzed by Nano‐Pd/gC 3 N 4 Composite | Scilit.
- Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- Microwave assisted organic synthesis (MAOS)
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- 2H-Indazole synthesis - Organic Chemistry Portal.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- (a) Representative Suzuki coupling reaction and hydrolysis products for...
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogen
Sources
- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. mdpi.com [mdpi.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. bspublications.net [bspublications.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Safety Considerations for Microwave Synthesis [cem.com]
- 19. chemicaljournals.com [chemicaljournals.com]
Role in fragment-based drug discovery and development.
An Application Guide to Fragment-Based Drug Discovery and Development
Introduction: The Power of Starting Small
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern drug development, offering a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD begins by identifying very small, low-molecular-weight compounds—or "fragments"—that bind weakly to a biological target.[4][5] The core principle is that a larger, more potent lead compound can be rationally built from these smaller, more efficient starting points.
This approach holds several distinct advantages. Because fragments are less complex, a library of just a few thousand compounds can sample chemical space more thoroughly than an HTS library containing millions of compounds.[1][6] This leads to higher hit rates and provides a more efficient path to novel chemical matter, even for challenging targets like protein-protein interactions that were once considered "undruggable".[1][7][8] To date, FBDD has led to several FDA-approved drugs, including Vemurafenib and Venetoclax, validating its success as a lead generation strategy.[1][8][9][10]
This guide provides a detailed overview of the FBDD workflow, from the principles of library design to the step-by-step protocols for key screening and optimization techniques, designed for researchers and scientists in the drug discovery field.
Section 1: The Foundation: Designing a High-Quality Fragment Library
The success of any FBDD campaign is fundamentally dependent on the quality and diversity of the fragment library.[1][11] A well-designed library is not merely a collection of small molecules; it is a carefully curated toolkit designed to maximize the chances of finding a high-quality starting point for any given protein target.
Causality Behind the "Rule of Three"
The most widely accepted guideline for fragment design is the "Rule of Three" (Ro3).[9][12][13] This rule provides a set of physicochemical parameters that define a good fragment. The rationale is to start with molecules that have ample room for optimization without immediately falling into unfavorable drug-like property space. Growing a fragment that already pushes these boundaries is a common cause of failure during lead optimization.
| Property | Rule of Three (Fragments)[4][10][13] | Lipinski's Rule of Five (Drug-like)[5] | Rationale for Fragments |
| Molecular Weight (MW) | ≤ 300 Da | ≤ 500 Da | Allows for significant molecular weight addition during optimization. |
| cLogP | ≤ 3 | ≤ 5 | Controls lipophilicity to maintain solubility and avoid non-specific binding. |
| Hydrogen Bond Donors | ≤ 3 | ≤ 5 | Provides vectors for growth while maintaining good membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 3 | ≤ 10 | Provides vectors for growth while maintaining good membrane permeability. |
| Rotatable Bonds | ≤ 3 | N/A | Lower conformational entropy cost upon binding, leading to more efficient interactions. |
Key Library Design Principles:
-
Diversity and Complexity: The library should cover a broad range of chemical space.[1][14] However, complexity should be minimized. Simple fragments are more likely to make high-quality, efficient interactions with a binding pocket.[1][15]
-
Solubility: High aqueous solubility is critical. Because fragments bind with weak affinity (μM to mM range), they must be screened at high concentrations.[1][4][11] Each fragment should be vetted for solubility to avoid false negatives and artifacts.
-
3D Shape: Modern libraries increasingly focus on three-dimensional character, moving beyond flat, aromatic compounds to include more sp³-rich scaffolds. This allows for the probing of more complex and subtle binding pockets.[10][14]
-
Synthetic Tractability: Fragments must be "poised" for chemistry, meaning they possess chemically accessible points (vectors) for rapid and logical elaboration once a hit is identified.[1][16]
Section 2: Finding the Binders: Core Fragment Screening Techniques
Since fragment-target interactions are weak, they cannot be reliably detected by conventional biochemical assays used in HTS.[1][17] FBDD relies on highly sensitive biophysical techniques capable of detecting these low-affinity binding events.[16][18] The three most prominent primary screening methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.
Caption: The overall workflow of Fragment-Based Drug Discovery.
Comparison of Primary Screening Techniques
| Technique | Throughput | Protein Consumption | Key Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Medium | Moderate-High | Binding, affinity (KD), structural info (binding site) | Gold standard for validation, detects very weak interactions, solution-based.[19] | Requires large amounts of soluble, stable protein; limited by protein size.[17] |
| Surface Plasmon Resonance (SPR) | High | Low | Binding, affinity (KD), kinetics (kon/koff) | High throughput, low protein usage, real-time data.[20][21] | Protein must be immobilized; prone to aggregation/solubility artifacts.[20] |
| X-ray Crystallography | Low-Medium | High | Direct observation of binding mode, precise structural details | Unambiguous confirmation of binding and pose, provides ideal template for design.[22][23][24] | Requires high-quality, diffracting crystals; lower throughput.[17][23] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a versatile tool in FBDD, capable of not only identifying a binding event but also mapping the location of the binding site and determining the dissociation constant (KD).[19][25]
-
Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are workhorses for primary screening.[25][26] They are highly sensitive for detecting weak binders and do not require isotope-labeled protein. In these experiments, the signals of the small-molecule fragments are observed, making it possible to screen compound mixtures to increase throughput.[26]
-
Protein-Observed NMR: Techniques like ¹H-¹⁵N HSQC track chemical shift perturbations (CSPs) in the protein's spectrum upon fragment binding.[27] This approach provides direct evidence of binding to a specific site on the protein, making it extremely valuable for validating hits and mapping the binding pocket. However, it requires larger quantities of expensive isotope-labeled protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that has become a primary screening tool due to its high throughput and low protein consumption.[16][21] In a typical FBDD experiment, the target protein is immobilized on a sensor chip surface, and solutions containing fragments are flowed over it. A binding event is detected as a change in mass on the surface.[20] The causality for its effectiveness lies in its sensitivity to detect the small mass changes associated with fragment binding and its ability to provide kinetic data (association and dissociation rates), which is difficult to obtain from other primary methods.[28]
X-ray Crystallography
Crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution 3D picture of the fragment bound to the target protein.[23][29] This detailed structural information is invaluable for guiding subsequent optimization efforts.[16] While historically low-throughput, advances in automation, synchrotron beamlines, and data analysis software have made crystallographic screening of hundreds of fragments feasible.[4][23] The typical method involves soaking pre-formed protein crystals in a high-concentration solution of the fragment or a cocktail of fragments.[22]
Section 3: Application Protocols
The following protocols provide step-by-step methodologies for core FBDD screening techniques. The rationale behind key steps is included to foster a deeper understanding.
Protocol 1: SPR-Based Primary Fragment Screening
This protocol outlines a typical workflow for screening a fragment library against a target protein using SPR. The core principle is to differentiate true binding events from artifacts like non-specific binding or bulk refractive index changes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein and a non-related control protein
-
Fragment library dissolved in 100% DMSO
-
Running buffer (e.g., HBS-EP+) with a low percentage of DMSO (e.g., 2%)
Methodology:
-
Protein Immobilization:
-
Immobilize the target protein onto one flow cell of the sensor chip using standard amine coupling. The goal is to achieve a density that will give a sufficient signal for low-MW fragments.
-
Causality: The immobilization level is critical. Too low, and fragment binding signals will be undetectable; too high, and mass transport limitations or steric hindrance can occur.
-
On a separate flow cell, either leave it blank (for reference subtraction) or immobilize an unrelated control protein to identify non-specific binders.
-
-
Assay Preparation:
-
Prepare fragment plates by diluting the DMSO stocks into running buffer to the desired screening concentration (e.g., 200 µM).
-
Causality: It is crucial to precisely match the final DMSO concentration in all fragment samples and the running buffer. Mismatches in DMSO concentration cause significant bulk refractive index shifts that can be misinterpreted as binding, leading to false positives.[20]
-
-
Screening Run:
-
Inject the fragment solutions over both the target and reference flow cells.
-
Use a short contact time and a fast dissociation time, as fragment interactions are typically rapid.
-
Include several buffer-only injections throughout the run to double-check for signal drift and to allow for double referencing.
-
-
Data Analysis:
-
Process the raw data (sensorgrams) by first subtracting the signal from the reference flow cell (reference subtraction) and then subtracting the average signal from the buffer-only injections (double referencing).
-
A positive "hit" is a fragment that shows a response significantly above the noise level on the target surface but not on the control surface.
-
Rank hits based on their binding response relative to their molecular weight to calculate a preliminary ligand efficiency.[20]
-
-
Hit Confirmation:
-
Re-test all initial hits from a fresh compound stock.
-
Perform a dose-response experiment for confirmed hits to determine the dissociation constant (KD).
-
Trustworthiness: Hits must be validated by an orthogonal biophysical method (e.g., NMR or DSF) to be considered for further optimization.[1]
-
Caption: A step-by-step workflow for an SPR-based fragment screen.
Protocol 2: NMR-Based Screening using Saturation Transfer Difference (STD)
This protocol describes a ligand-observed NMR experiment to identify fragment binders. The principle relies on the transfer of magnetic saturation from a protein to a small molecule only when the two are in close contact (i.e., binding).
Materials:
-
NMR spectrometer with a cryoprobe
-
Purified, non-labeled target protein
-
Fragment library (screened as cocktails of 5-10 non-overlapping compounds)
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the deuterated buffer at a low concentration (e.g., 10-50 µM).
-
Prepare stock solutions of fragment cocktails in the same buffer.
-
The final screening sample will contain the protein and a fragment cocktail at a much higher concentration (e.g., 100-500 µM per fragment).
-
-
NMR Experiment Setup:
-
Acquire a standard 1D proton spectrum of the fragment cocktail alone as a reference.
-
Acquire two STD spectra for the sample containing protein and the fragment cocktail:
-
On-resonance spectrum: Selectively saturate a region of the protein's spectrum (e.g., -1 ppm) where no fragment signals appear.
-
Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm) as a negative control.
-
-
-
Data Acquisition:
-
The STD experiment subtracts the off-resonance spectrum from the on-resonance spectrum.
-
Causality: If a fragment is binding to the protein, it will receive saturation from the irradiated protein, and its signals will appear in the final difference spectrum. Non-binding fragments will not receive saturation and their signals will be absent.
-
-
Data Analysis:
-
Analyze the STD difference spectrum. The presence of signals corresponding to a specific fragment confirms it as a binder.
-
The intensity of the STD signal is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.
-
Deconvolute the hit cocktail by testing each fragment individually to identify the active binder(s).
-
-
Hit Validation:
-
Determine the KD for the confirmed hit using NMR titration experiments (e.g., by monitoring chemical shift perturbations in a protein-observed HSQC experiment).
-
Validate the hit using an orthogonal method like SPR or a thermal shift assay.[10]
-
Section 4: The Path to Potency: Fragment-to-Lead Optimization
Identifying a validated fragment hit is only the beginning. The next crucial phase is to evolve the low-affinity fragment into a high-affinity, selective, and drug-like lead compound. This is a structure-guided process that relies heavily on detailed 3D information from X-ray crystallography or NMR.[6] The primary strategies are fragment growing, linking, and merging.[10][30]
Caption: The three primary strategies for fragment hit optimization.
-
Fragment Growing: This is the most common approach, where a single confirmed fragment hit is used as an "anchor".[6][7] Medicinal chemists use structural information to design and synthesize modifications that extend from the fragment into adjacent empty pockets of the binding site, forming additional favorable interactions.[30]
-
Fragment Linking: This strategy is used when screening identifies two different fragments that bind to adjacent, non-overlapping sites.[8] A chemical linker is designed to connect the two fragments into a single, larger molecule, which can result in a dramatic increase in affinity and potency.[30]
-
Fragment Merging (or Scaffold Hopping): This approach is applicable when two or more fragments are found to bind in the same or overlapping regions of the binding site.[30][31] Chemists design a novel molecule that incorporates the key binding features of both original fragments into a single, merged scaffold.
Guiding Optimization with Ligand Efficiency
A critical concept in F2L optimization is Ligand Efficiency (LE) . LE is a metric used to assess the quality of a hit by normalizing its binding affinity for its size (typically the number of heavy, non-hydrogen atoms, HAC).
LE = -ΔG / HAC = (1.37 * pKD) / HAC
The rationale is to prioritize fragments that make very efficient interactions. During optimization, chemists aim to add functionality that increases potency without disproportionately increasing size, thereby maintaining or improving LE. A steep drop in LE during optimization often indicates that the added chemical groups are not making productive interactions and are simply adding "dead weight," which can lead to poor physicochemical properties in the final compound.
Conclusion
Fragment-Based Drug Discovery is a mature, efficient, and highly rational approach to identifying and optimizing novel lead compounds. By starting with small, efficient chemical fragments, FBDD allows for a more thorough exploration of chemical space and provides a clear, structure-guided path to potency.[1][10] The successful application of this methodology requires a deep integration of high-quality library design, sensitive biophysical screening techniques, robust hit validation workflows, and principled, structure-guided medicinal chemistry. As technology continues to advance, particularly in the realms of structural biology and computational chemistry, the power and reach of FBDD in tackling the next generation of therapeutic targets will only continue to grow.
References
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Wiley Online Library. [Link]
-
Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. ACS Publications. [Link]
-
Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Fragment-based lead discovery. Wikipedia. [Link]
-
Fragment Screening. Sygnature Discovery. [Link]
-
Fragment Screening & Fragment-Based Drug Design. Jubilant Biosys. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Computational techniques in fragment based drug discovery. PubMed. [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ResearchGate. [Link]
-
Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. [Link]
-
Fragment screening using X-ray crystallography. PubMed. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. SARomics. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Using computational techniques in fragment-based drug discovery. PubMed. [Link]
-
Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]
-
Computational Approaches in Fragment Based Drug Design. Longdom Publishing. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. MDPI. [Link]
-
SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. [Link]
-
Computational Fragment-Based Drug Design. Springer Nature. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Ligand efficiency as a guide in fragment hit selection and optimization. CORE. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]
-
Fragment-based drug discovery: A graphical review. PubMed Central. [Link]
-
Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]
-
Optimization of Fragment Hits. CD ComputaBio. [Link]
-
Current perspectives in fragment-based lead discovery (FBLD). Portland Press. [Link]
-
What is Fragment-Based Drug Discovery?. AZoLifeSciences. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. [Link]
-
What makes a good fragment in fragment-based drug discovery?. Taylor & Francis Online. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. academic.oup.com [academic.oup.com]
- 18. longdom.org [longdom.org]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 25. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. lifechemicals.com [lifechemicals.com]
- 28. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 29. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 30. lifechemicals.com [lifechemicals.com]
- 31. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the mechanistic nuances and provide practical, field-tested solutions to common challenges encountered during this sterically hindered and electronically distinct coupling reaction.
The 2,3-dimethyl-2H-indazole moiety presents a unique set of challenges in Suzuki-Miyaura coupling. The steric bulk from the two methyl groups can impede the crucial steps of the catalytic cycle, while the electronic nature of the indazole ring can influence catalyst activity and stability. This guide provides a structured approach to troubleshooting and optimizing your reaction for maximum yield and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I improve it?
Low or no yield in the coupling of this compound is a common issue primarily stemming from the steric hindrance around the boronic ester. This steric congestion can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] To overcome this, a systematic optimization of your catalyst system, base, and solvent is crucial.
Core Areas for Optimization:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for sterically demanding substrates.[1] A more robust catalytic system is required to overcome these steric challenges. The most effective ligands are typically bulky and electron-rich, as this combination facilitates both oxidative addition and reductive elimination.[1]
-
Bulky Monodentate Phosphine Ligands: Buchwald-type biaryl phosphine ligands are highly recommended.[1] Ligands such as XPhos, SPhos, and tBuXPhos create a coordinatively unsaturated and reactive palladium center that can more readily access the hindered boronic ester.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are also extremely effective for coupling hindered substrates.[1] They are strong σ-donors and form very stable catalysts, often allowing for lower catalyst loadings and excellent yields under milder conditions.[1] PEPPSI™-type precatalysts are a good example.[1]
-
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid ester to form a more nucleophilic boronate species.[2][3] For sterically hindered couplings, a non-nucleophilic, moderately strong base is often ideal.[1]
-
Solvent System: The solvent must dissolve the reactants and stabilize the catalytic species. Ethereal solvents like dioxane or THF, often with a small amount of water, are commonly used.[5] However, the role of the solvent can be complex and may influence selectivity in some cases.[6]
Q2: I'm observing significant homocoupling of my boronic acid pinacol ester, complicating purification. How can I prevent this?
Homocoupling of the boronic ester to form a symmetrical bi-indazole species is a frequent side reaction. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][7]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[1][7] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with the inert gas for an extended period.[1]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, or use a pre-catalyst that readily generates the active Pd(0) species in situ. If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions are suitable for its reduction to Pd(0).[7]
-
Controlled Addition: In some cases, slow addition of the boronic acid pinacol ester to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[7]
Q3: Protodeboronation of my this compound is a major side reaction. What are the best strategies to mitigate this?
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common pathway for decomposition of boronic acid derivatives, leading to the formation of 2,3-Dimethyl-2H-indazole.[5] Pinacol esters are generally more stable towards protodeboronation than the corresponding boronic acids, but this can still be a significant issue.[5]
Mitigation Strategies for Protodeboronation:
-
Anhydrous Conditions: While many Suzuki couplings utilize aqueous conditions to facilitate the dissolution of the inorganic base and activate the boronic acid, switching to strictly anhydrous conditions can sometimes reduce the rate of protodeboronation.
-
Milder Base: The rate of protodeboronation can be pH-dependent. Using a milder, non-hydroxide base such as KF or CsF can be beneficial.[2]
-
Use of More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider the use of even more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates, though this would require re-synthesis of your starting material.[8]
Q4: My reaction is very slow or stalls before completion. What can I do to improve the reaction rate?
Sluggish reactions are often a consequence of the steric hindrance of the 2,3-Dimethyl-2H-indazole substrate.
Strategies to Accelerate the Reaction:
-
Switch to a More Active Catalyst System: As mentioned in Q1, moving to a more active catalyst system is the primary solution. Palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are known to accelerate the reaction by promoting the rate-limiting oxidative addition and reductive elimination steps.[7]
-
Increase Reaction Temperature: Cautiously increasing the reaction temperature can significantly improve the reaction rate. However, be mindful of the thermal stability of your substrates and products. A typical temperature range for Suzuki couplings is 80-110 °C.[9][10]
-
Optimize Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and can sometimes lead to more side products. A typical starting point is 1-5 mol% of the palladium catalyst.[7]
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions
This protocol provides a general starting point for the coupling reaction.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[11]
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[11]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of argon.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[12]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: Optimized Conditions for Hindered Substrates
This protocol is tailored for challenging couplings like that of this compound.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), a bulky phosphine ligand (e.g., XPhos, 3 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1.5 mol%).
-
Add a powdered, anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add a freshly distilled, anhydrous, and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1.
Data Presentation
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol%) |
| Pd₂(dba)₃ / XPhos | Buchwald-type biaryl phosphine | High activity for hindered substrates, promotes fast reductive elimination. | 1.5 (Pd), 3.3 (Ligand) |
| XPhos Pd G3 | G3 Precatalyst | Air-stable, easy to handle, highly active. | 3 |
| PEPPSI™-IPr | NHC Precatalyst | High thermal stability, effective for challenging couplings. | 3 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][13][14]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the coupling reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Cimarelli, C., & Palmieri, G. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4584-4596. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Organometallics, 30(24), 6598-6606. [Link]
-
Gagnon, D., & Gorelsky, S. I. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8479-8485. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Chemical Communications, (16), 1818-1819. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849–4852. [Link]
-
ResearchGate. (2017). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Vitale, P., Perna, F. M., & Capriati, V. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3505. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(13), 4475–4488. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Merchant, K., & Toste, F. D. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 128–134. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4084-4099. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Preventing hydrolysis of boronic acid pinacol esters during chromatography.
A Guide to Preventing Hydrolysis and Degradation During Chromatography
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of boronic acid pinacol esters (Bpin). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in isolating these critical synthetic intermediates.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm losing my Bpin ester on my silica gel column. My TLC shows streaking, a spot at the baseline, or my final yield is extremely low. What's happening?
A: This is the most common issue encountered when purifying Bpin esters and stems from two primary, often related, phenomena: strong adsorption and on-column hydrolysis.
-
The Root Cause: Silica Gel's Dual Nature: Standard silica gel's surface is covered with silanol groups (Si-OH). These groups are Lewis basic (due to the lone pairs on the oxygen) and Brønsted-Lowry acidic. The boron atom in your Bpin ester is Lewis acidic. This creates a strong Lewis acid-base interaction, causing your compound to adhere strongly to the stationary phase.[1] This leads to significant streaking on TLC plates and poor recovery from a column.
-
The Hydrolysis Problem: The acidic nature of the silanol groups, coupled with the inevitable presence of trace amounts of water in your solvents or on the silica itself, creates a perfect microenvironment for the hydrolysis of the pinacol ester back to the much more polar boronic acid (R-B(OH)₂).[1][2][3] This newly formed boronic acid is highly polar and will remain at the baseline of your TLC or the top of your column, leading to apparent product loss.[1][4]
The mechanism involves the interaction of the ester with the silica surface, which facilitates the attack of water.
Sources
Common side reactions and byproducts in indazole Suzuki coupling.
Welcome to the Technical Support Center for Indazole Suzuki Coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, minimize side reactions, and optimize your experimental outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Challenge and Opportunity of Indazole Suzuki Coupling
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for the functionalization of the indazole ring, offering a versatile route to novel biaryl and heteroaryl structures.[3][4][5] However, the unique electronic properties of the indazole ring, particularly the presence of two nitrogen atoms, introduce specific challenges that can lead to undesired side reactions and byproducts. This guide will illuminate these challenges and provide robust solutions.
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] Understanding how side reactions deviate from this productive pathway is key to effective troubleshooting.
Troubleshooting Guide: From Low Yield to Complex Mixtures
This section addresses specific problems you may encounter during your indazole Suzuki coupling experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Materials
Q: I'm not seeing any product formation, and I'm recovering my indazole halide and boronic acid. What are the likely causes?
A: This is a common and frustrating issue that typically points to a problem with the catalyst's activity.
-
Catalyst Poisoning by the Indazole Substrate: The nitrogen atoms in the indazole ring, especially in N-H unprotected indazoles, can act as ligands for the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive.[6][7] This inhibitory effect is a primary reason for failed indazole Suzuki couplings.[7]
-
Solution 1: Employ Robust Ligands and Precatalysts. Bulky, electron-rich phosphine ligands such as SPhos and XPhos can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[7][8] Using well-defined precatalysts (e.g., Buchwald-type precatalysts) can ensure the efficient generation of the active Pd(0) species.[3][7]
-
Solution 2: N-Protection of the Indazole. Protecting the N-H proton of the indazole with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent its interference and often leads to higher yields.[3][9] However, successful couplings on unprotected indazoles are possible with careful optimization of the base and reaction conditions.[3][4]
-
-
Inactive Catalyst or Insufficient Degassing: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel can lead to oxidation and deactivation of the catalyst.[3][10]
-
Solution: Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
External Catalyst Poisons: Trace impurities in your starting materials or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for irreversibly binding to palladium.[8][11][12]
-
Solution: Use high-purity reagents and solvents. If you suspect contamination of your indazole halide, consider recrystallization or chromatographic purification.
-
Issue 2: Significant Formation of a Deborylated Byproduct
Q: My main byproduct is the protonated version of my boronic acid coupling partner. What is causing this, and how can I prevent it?
A: You are observing protodeboronation , a well-known side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[13] This is particularly problematic for electron-deficient and some heteroaryl boronic acids.[4][14]
-
Causality: Protodeboronation is often accelerated by high temperatures and the presence of aqueous base.[13][15][16] The reaction proceeds through protonolysis of the boronic acid.
-
Solutions:
-
Use Boronic Esters: Pinacol or MIDA (N-methyliminodiacetic acid) boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[13][17] MIDA boronates, in particular, offer a slow-release mechanism for the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[17]
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions can suppress protodeboronation.
-
Optimize Reaction Kinetics: The goal is to have the rate of transmetalation significantly exceed the rate of protodeboronation. Using a highly active catalyst system can accelerate the productive coupling, thereby minimizing the time the boronic acid is exposed to conditions that favor its decomposition.[15] Interestingly, in some cases, lower temperatures can lead to more protodeboronation if the transmetalation step is too slow, allowing the decomposition pathway to dominate.[16]
-
Issue 3: Formation of Homocoupling Products
Q: I'm observing significant amounts of biaryl products derived from the dimerization of my boronic acid. How can I suppress this side reaction?
A: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling .[18][19]
-
Causality: Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst (like Pd(OAc)₂) without an efficient initial reduction to Pd(0).[10][20] In the presence of a Pd(II) species, two molecules of the boronic acid can transmetalate, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[10]
-
Solutions:
-
Thorough Degassing: As with preventing catalyst deactivation, rigorous exclusion of oxygen is critical to minimize homocoupling.[10][20]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a precatalyst that cleanly generates Pd(0) can reduce the amount of Pd(II) available for the homocoupling pathway.
-
Controlled Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor the homocoupling side reaction.
-
Issue 4: Dehalogenation of the Indazole Starting Material
Q: I am seeing the formation of the parent indazole (without the halogen) in my reaction mixture. What leads to this byproduct?
A: The replacement of the halide on your indazole with a hydrogen atom is a dehalogenation side reaction.
-
Causality: This can occur under certain conditions, particularly with highly reactive organoboron reagents or the presence of reducing agents in the reaction mixture.[18] It can also be a result of β-hydride elimination if there are aliphatic boronic acids with β-hydrogens, though this is less common with aryl partners.[18]
-
Solutions:
-
Reagent Purity: Ensure the purity of your reagents, as some impurities can act as reducing agents.
-
Choice of Base and Solvent: The reaction environment can influence the likelihood of dehalogenation. Screening different bases and solvents may be necessary to find conditions that disfavor this pathway.
-
Frequently Asked Questions (FAQs)
Q1: Should I protect the N-H of my indazole?
A1: While not always strictly necessary, N-protection is a highly reliable strategy to prevent catalyst inhibition and improve yields, especially for challenging couplings.[3][9] If you are facing difficulties with an unprotected indazole, protecting it with a group like Boc is a logical next step.
Q2: What is the best catalyst/ligand system for indazole Suzuki couplings?
A2: There is no single "best" system, as the optimal choice depends on the specific substrates. However, systems based on bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, often used with a palladium source like Pd₂(dba)₃ or as pre-formed Buchwald precatalysts, have shown broad applicability and high success rates for coupling nitrogen-rich heterocycles like indazoles.[7] Pd(dppf)Cl₂ is also a commonly used and effective catalyst.[4][21]
Q3: My N-acyl indazole is being deprotected during the reaction. What can I do?
A3: N-acyl groups can be labile under the basic conditions of the Suzuki coupling.[4][21] If deacylation is a significant issue, consider switching to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ or stronger bases) or a more robust N-protecting group like Boc or an alkyl group.
Q4: Can I use chloroindazoles for Suzuki coupling?
A4: Yes, but they are generally less reactive than their bromo or iodo counterparts.[5] The oxidative addition of aryl chlorides to palladium is more challenging and typically requires more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[22]
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and common side reactions, the following diagrams illustrate the key processes.
Caption: The productive Suzuki-Miyaura catalytic cycle and the off-cycle catalyst poisoning pathway.
Caption: Competing reaction pathways for the boronic acid/ester partner in indazole Suzuki coupling.
Experimental Protocols
Protocol 1: General Procedure for a Robust Indazole Suzuki Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-protected indazole halide (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Add degassed solvent (e.g., dioxane/water 4:1, or THF) via syringe.
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand if not using a precatalyst.
-
Add the palladium precatalyst (e.g., SPhos-Pd-G2, 1-3 mol%) or the catalyst/ligand solution to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Indazole Substrate | N-Protected (e.g., Boc) is often preferred. | Prevents N-H interference and catalyst poisoning.[3][9] |
| Boronic Partner | Use MIDA or pinacol esters for unstable substrates. | Increases stability against protodeboronation.[13][17] |
| Catalyst/Ligand | Buchwald precatalysts (e.g., SPhos, XPhos) or Pd(dppf)Cl₂. | High activity and stability, effective for N-heterocycles.[4][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄. | Choice of base is critical; milder bases are often preferred for unprotected indazoles.[3] |
| Solvent | Dioxane/H₂O, THF, DMF. | Must be thoroughly degassed to prevent catalyst oxidation. |
| Atmosphere | Inert (Argon or Nitrogen). | Essential to prevent catalyst deactivation and homocoupling.[10][20] |
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Zou, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Peng, B., et al. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]
- Homocoupling Reactions of Azoles and Their Applications in Coordin
- Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). IJCRT.org.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Liu, J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
- Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboron
- Reaction between Indazole and Pd-Bound Isocyanides—A Theoretical Mechanistic Study. (2018). Molecules.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2010). The Journal of Organic Chemistry.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014).
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2025). Reddit. Retrieved from [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). Journal of the American Chemical Society.
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. Retrieved from [Link]
- Kumar, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Retrieved from [Link]
- Zou, Y., et al. (2021).
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (2019). Molecules.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).
- A Method for the Deprotection of Alkylpinacolyl Boron
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Buy 1,4-Dimethyl-1H-indazole-5-boronic acid | 1262512-81-1; 1310405-36-7 [smolecule.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki Coupling [organic-chemistry.org]
How to minimize protodeboronation of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester.
Welcome to the technical support guide for 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. This resource is designed for researchers, chemists, and drug development professionals to address the common and often frustrating side reaction of protodeboronation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you maximize the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a significant problem?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, converting the valuable boronic ester into the corresponding simple heterocycle (in this case, 2,3-Dimethyl-2H-indazole). This directly leads to lower yields of your desired cross-coupled product and complicates the purification process due to the formation of this key byproduct.[2]
Q2: Why is this compound particularly susceptible to this reaction?
Heteroaromatic boronic acids and esters, especially those containing basic nitrogen atoms like indazoles, are often more prone to protodeboronation than simple aryl boronic acids.[1][3] The reaction is highly dependent on factors like pH, temperature, and the specific electronic properties of the heterocyclic ring.[1][4] The presence of the nitrogen atoms in the indazole ring can influence the electron density at the carbon atom bearing the boron moiety and can participate in complex speciation equilibria in solution, sometimes forming species that are highly reactive towards protodeboronation.[1]
Q3: What are the common signs of protodeboronation in my reaction?
The most direct evidence is analytical. When monitoring your reaction by techniques like LC-MS or GC-MS, you will observe a significant peak corresponding to the mass of 2,3-Dimethyl-2H-indazole. In your crude ¹H NMR spectrum, you will see the characteristic signals of this byproduct, alongside your desired product and any unreacted starting materials.
Q4: How should I properly store this reagent to minimize decomposition?
To ensure the longevity and reactivity of your this compound, proper storage is critical. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated. Minimizing exposure to atmospheric moisture and oxygen is key to preventing premature hydrolysis and oxidation.[5] Pinacol esters are generally more stable and easier to handle than their corresponding boronic acids, but care should still be taken.[5][6]
Troubleshooting Guide: Minimizing Protodeboronation
This guide addresses the most common experimental issue: the low yield of the desired biaryl product accompanied by significant formation of the protodeboronated byproduct, 2,3-Dimethyl-2H-indazole.
Problem: My Suzuki-Miyaura reaction is giving low yields and a lot of the deborylated indazole. What's going wrong and how do I fix it?
This is the classic symptom of protodeboronation competing with, or even out-pacing, your desired Suzuki-Miyaura cross-coupling reaction. The root cause often lies in the reaction conditions, which may be too harsh or not optimized for this specific substrate. Let's break down the key parameters.
Cause 1: Inappropriate Base Selection or Concentration
The base is a double-edged sword in Suzuki-Miyaura reactions. It is essential for activating the boronic ester for transmetalation, but it is also the primary catalyst for protodeboronation.[1][2][7] The process often occurs through base-catalyzed hydrolysis of the pinacol ester to the boronic acid, which then forms a boronate anion. This boronate is the active species for both productive coupling and decomposition.[7][8]
Solution: Optimize Your Base Strategy
-
Use Weaker Bases: Strong bases like NaOH, KOH, or Cs₂CO₃ can aggressively promote protodeboronation, especially at elevated temperatures.[7] Consider using milder bases like K₃PO₄ or K₂CO₃.
-
Anhydrous Conditions: For particularly sensitive substrates, switching to strictly anhydrous conditions can be highly effective. This allows for direct transmetalation from the boronic ester without prior hydrolysis, which can suppress the protodeboronation pathway.[7][9][10] Bases like CsF or KOt-Bu are often used in these systems.
-
Control Stoichiometry: Do not use a vast excess of base. Start with 2-3 equivalents and optimize from there.
| Base | Strength | Typical Solvents | Comments on Protodeboronation |
| K₃PO₄ | Moderate/Strong | Dioxane/H₂O, Toluene/H₂O | Often a good first choice. Balances reactivity with reduced risk of protodeboronation compared to hydroxides. |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF | A very common choice, but can still promote protodeboronation, especially at high temperatures.[11] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, Toluene | Highly effective for coupling but can significantly accelerate protodeboronation. Use with caution. |
| CsF | Weak/Moderate | Dioxane, Toluene (Anhydrous) | Excellent for anhydrous conditions, minimizing water-driven protodeboronation pathways. |
| KOt-Bu | Strong | Toluene, Dioxane (Anhydrous) | A strong, non-nucleophilic base for anhydrous conditions. Can be very effective but requires careful optimization. |
Cause 2: Suboptimal Solvent, Temperature, and Reaction Time
The choice of solvent, reaction temperature, and duration are interlinked and critical.
-
Solvent: Protic solvents (like water or alcohols) are a direct source of protons for the undesired reaction. While aqueous mixtures are common for Suzuki couplings, reducing the water content or moving to an anhydrous system can be beneficial.[9][12]
-
Temperature: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation. However, the activation energy for each pathway is different. Sometimes, paradoxically, running the reaction at a slightly higher temperature for a shorter time can favor the coupling, as the transmetalation step may "outrun" the decomposition.[11] Conversely, if the boronic ester is particularly unstable, a lower temperature is necessary.[13]
Solution: Systematic Optimization of Reaction Parameters
-
Protocol 1: Minimizing Water Content
-
Step 1: Use a solvent system with a lower proportion of water, for example, 10:1 Dioxane:H₂O instead of a more common 4:1 ratio.
-
Step 2: Ensure all solvents are properly degassed by sparging with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can also degrade the catalyst and boronic ester.
-
Step 3 (Advanced): If protodeboronation is still severe, switch to a fully anhydrous protocol. Use anhydrous solvents (like toluene or dioxane) and an anhydrous base (e.g., CsF).[10]
-
-
Protocol 2: Temperature and Time Screening
-
Step 1: Start your reaction at a moderate temperature (e.g., 80 °C). Monitor the reaction progress by taking aliquots every hour.
-
Step 2: Analyze for the ratio of desired product to the protodeboronated byproduct.
-
Step 3: If the reaction is slow and decomposition is minimal, you can incrementally increase the temperature.
-
Step 4: If decomposition is fast, even at 80 °C, lower the temperature (e.g., 60 °C) and accept a longer reaction time. The goal is to find the temperature at which the rate of product formation is significantly higher than the rate of byproduct formation.
-
Cause 3: Inefficient Catalyst System
If the catalytic cycle is slow, the boronic ester will have a longer residence time under basic conditions, giving it more opportunity to decompose.[1] A highly active catalyst that promotes rapid transmetalation and reductive elimination is key.
Solution: Employ Modern, High-Activity Catalysts
-
Move Beyond Pd(PPh₃)₄: While classic, Pd(PPh₃)₄ is often not active enough for challenging substrates. It requires high temperatures and can be prone to decomposition.
-
Use Buchwald or other Electron-Rich Ligands: Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide vastly superior results. They form highly active catalytic species that can operate at lower temperatures and facilitate faster reaction rates, thereby minimizing the time the boronic ester is exposed to decomposition-promoting conditions.[11]
Visualizing the Problem and Solution
Understanding the kinetic balance between the desired and undesired pathways is crucial.
References
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, National Center for Biotechnology Information. [Link]
-
Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. University of Edinburgh Research Explorer. [Link]
-
Wikipedia contributors. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Malapit, C. A., & Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series, 1236, 107–127. [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The University of Manchester Research Explorer. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37400–37404. [Link]
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(42), 17624–17635. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]
-
Xu, G., et al. (2020). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). The unexpected protodeboronation rather than condensation. ResearchGate. [Link]
-
Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1335. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]
-
Reddit user discussion. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry on Reddit. [Link]
-
Liu, J., et al. (2023). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. ResearchGate. [Link]
-
Kumar, P., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
-
Liu, J., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. PubMed, National Center for Biotechnology Information. [Link]
-
Bentabed, A., et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of 4-sulfonamido-1H-indazoles. RSC Publishing. [Link]
-
Reddit user discussion. (2017). Purification of boronic acids?. r/chemistry on Reddit. [Link]
-
Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Leonori, D., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation: A User's Guide. Royal Society of Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ResearchGate. [Link]
-
Reddit user discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros on Reddit. [Link]
-
Ishida, M., et al. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]
-
ResearchGate user discussion. (2016). Can I remove boronic acid using Work up process?. ResearchGate. [Link]
-
Chemistry Stack Exchange user discussion. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for low conversion rates encountered in reactions utilizing 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. As a specialized heteroaromatic boronic ester, its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, hinges on a nuanced understanding of its properties and the reaction parameters. This resource offers a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage and handling are critical for maintaining the integrity of your boronic ester. Pinacol esters are generally more stable than their corresponding boronic acids, but they are still susceptible to degradation.[1][2] It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3][4] Avoid exposure to moisture and light. When handling the reagent, use a well-ventilated area or a fume hood to avoid inhalation.[5] Always use clean, dry spatulas and glassware to prevent contamination.
Q2: What are the most common reasons for observing low conversion rates in a Suzuki-Miyaura reaction with this specific boronic ester?
A2: Low conversion rates in Suzuki-Miyaura reactions involving this compound can stem from several factors. The most prevalent issues include:
-
Suboptimal Reaction Conditions: Incorrect choice of catalyst, ligand, base, or solvent can significantly hinder the reaction.[1][6][7]
-
Degradation of the Boronic Ester: Protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, can reduce the concentration of the active nucleophile.[1][8][9][10] This is often exacerbated by the presence of water or acidic impurities.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or other impurities in the reaction mixture.[1][7]
-
Poor Solubility: The boronic ester or other reaction components may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q3: Can I use standard Suzuki-Miyaura coupling conditions for this indazole-based boronic ester?
A3: While standard conditions can be a good starting point, the electronic properties of the indazole ring may necessitate optimization. Heteroaromatic boronic esters can sometimes exhibit different reactivity compared to simple aryl boronic esters.[11][12][13] It is often beneficial to screen a variety of catalysts, ligands, and bases to identify the optimal conditions for your specific substrate combination.[14][15]
II. Troubleshooting Guide: Diagnosing and Resolving Low Conversion
This section provides a systematic approach to identifying and solving the root cause of low conversion rates.
Step 1: Reagent and Reaction Setup Integrity
Q4: I've set up my reaction, but the conversion is very low. Where should I start my investigation?
A4: Begin by verifying the quality of your reagents and the integrity of your reaction setup.
-
Purity of Starting Materials: Ensure the purity of your this compound, your coupling partner (aryl/vinyl halide or triflate), and your solvent. Impurities can poison the catalyst or lead to side reactions.
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can oxidize the active Pd(0) catalyst.[1][7][16] Ensure that your reaction vessel and solvents have been thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Moisture Control: While some Suzuki reactions benefit from the presence of water, excessive moisture can lead to protodeboronation of the boronic ester.[1] Use dry solvents and handle reagents in a manner that minimizes exposure to atmospheric moisture, especially if anhydrous conditions are intended.
Workflow for Verifying Reagent and Setup Integrity
Caption: A decision tree for initial troubleshooting steps.
Step 2: Optimizing Reaction Conditions
If reagent and setup integrity are confirmed, the next step is to systematically optimize the reaction parameters.
Q5: My reagents are pure and my setup is inert, but the conversion is still poor. How do I choose the right catalyst and ligand?
A5: The choice of palladium source and ligand is crucial for an efficient Suzuki-Miyaura coupling.[1] For heteroaromatic substrates, a screening of different catalyst systems is often necessary.[14][15]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[14][17] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[1]
-
Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-rich heteroaromatic systems, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can be highly effective.
Table 1: Recommended Catalyst/Ligand Systems for Screening
| Palladium Source (mol%) | Ligand (mol%) | Rationale |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | Effective for many challenging couplings, including heteroaromatics. |
| Pd₂(dba)₃ (1-2.5) | XPhos (2-5) | A robust system with broad substrate scope. |
| PdCl₂(dppf) (2-5) | - | A reliable, pre-formed catalyst suitable for a range of couplings.[15][18] |
| Pd(PPh₃)₄ (5) | - | A classic catalyst, though sometimes less effective for challenging substrates. |
Q6: What is the role of the base in this reaction, and how do I select the best one?
A6: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic ester to facilitate transmetalation.[17][19][20] The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: A range of bases can be employed, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][6]
-
Base Strength and Solubility: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly with less reactive coupling partners. The solubility of the base in the reaction medium is also important.
-
Screening Bases: It is advisable to screen a few different bases to find the optimal one for your specific reaction.
Table 2: Suggested Bases for Optimization
| Base | Solvent Compatibility | Notes |
| K₂CO₃ | Aqueous/Organic mixtures | A common and cost-effective choice. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Often provides higher yields, especially for difficult couplings.[16] |
| K₃PO₄ | Dioxane, Toluene, THF | A strong, non-nucleophilic base that is frequently successful. |
Q7: The reaction is sluggish even after changing the catalyst and base. Could the solvent be the issue?
A7: Yes, the solvent system is a critical parameter that influences solubility, reaction temperature, and the rates of the elementary steps in the catalytic cycle.[6]
-
Common Solvents: Typical solvents for Suzuki-Miyaura reactions include dioxane, tetrahydrofuran (THF), toluene, and dimethylformamide (DMF), often with the addition of water.[1][6]
-
Solvent Effects: The choice of solvent can affect the solubility of the reagents and the catalyst, as well as the activation of the boronic ester by the base. For instance, a mixture of an organic solvent and water can be beneficial for dissolving inorganic bases.[6]
-
Temperature: Ensure the reaction is being conducted at an appropriate temperature. Many Suzuki reactions require heating (e.g., 80-110 °C) to proceed at a reasonable rate.
Workflow for Optimizing Reaction Conditions
Caption: A systematic approach to optimizing reaction parameters.
Step 3: Investigating Side Reactions
If optimization of the core reaction conditions does not resolve the low conversion, it is important to investigate potential side reactions.
Q8: I've tried optimizing the conditions, but I still see a significant amount of starting material and some unknown byproducts. What could be happening?
A8: Several side reactions can compete with the desired cross-coupling, leading to low yields.
-
Protodeboronation: As mentioned earlier, this is the cleavage of the C-B bond.[8][9][10] It can be identified by detecting the formation of 2,3-Dimethyl-2H-indazole. This side reaction is often promoted by acidic conditions or the presence of excess water.
-
Solution: Ensure your reaction medium is sufficiently basic and minimize the amount of water if anhydrous conditions are being attempted. Using a pinacol ester already helps to suppress this side reaction compared to a boronic acid.[1]
-
-
Homocoupling: This is the coupling of two molecules of the boronic ester to form a symmetrical bi-indazole dimer. It is often promoted by the presence of oxygen or Pd(II) species.[1]
-
Solution: Rigorous degassing of the reaction mixture is crucial to prevent homocoupling. Using a Pd(0) source or ensuring efficient in situ reduction of a Pd(II) precatalyst can also help.
-
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene. This can occur if there are sources of hydride in the reaction mixture.
-
Solution: Ensure the purity of your reagents and solvents to avoid introducing reducing agents.
-
Q9: How can I monitor the reaction to get a better understanding of what is happening?
A9: Real-time reaction monitoring can provide valuable insights into the reaction progress and the formation of byproducts.[21][22]
-
Analytical Techniques: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of starting materials and the formation of the product and any byproducts over time.[23][24][25]
-
Sampling: Carefully take small aliquots from the reaction mixture at different time points, quench them appropriately, and analyze them. This will help you determine if the reaction is stalling, if side reactions are occurring, or if the desired product is decomposing under the reaction conditions.
III. Experimental Protocols
This section provides a general, step-by-step protocol for setting up and optimizing a Suzuki-Miyaura reaction with this compound.
Protocol: General Procedure for a Trial Suzuki-Miyaura Reaction
-
Reagent Preparation:
-
In a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl/vinyl halide or triflate (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent and Base Addition:
-
Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Note: This is a general starting point. The equivalents of reagents, choice of catalyst, ligand, base, solvent, and temperature should be optimized for each specific reaction.
IV. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Sci-Hub. Rational Design of an Iron‐Based Catalyst for Suzuki–Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... [Link]
-
ResearchGate. Rational Design of an Iron‐Based Catalyst for Suzuki–Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles | Request PDF. [Link]
-
University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]
-
ChemRxiv. A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. [Link]
-
National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
-
Journal of the American Chemical Society. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. [Link]
-
Boron-Chem. Optimizing Suzuki Coupling with High-Purity Boronic Esters. [Link]
-
Royal Society of Chemistry. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
Royal Society of Chemistry. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]
-
National Institutes of Health. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
-
Semantic Scholar. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Organic Syntheses Procedure. boronic esters. [Link]
-
National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Rational Design of an Iron‐Based Catalyst for Suzuki–Miyaura Cross‐Couplings Involving Heteroaromatic Boronic Esters and Tertiary Alkyl Electrophiles / Angewandte Chemie International Edition, 2020 [sci-hub.box]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. fulir.irb.hr [fulir.irb.hr]
- 23. vapourtec.com [vapourtec.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling heteroaryl boronic esters, with a specific focus on the role and management of anhydrous conditions. We will move beyond standard protocols to explore the causality behind common failures and provide field-proven troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the necessity of anhydrous conditions in your Suzuki-Miyaura reactions.
Q1: Are strictly anhydrous conditions always necessary for the Suzuki-Miyaura coupling of heteroaryl boronic esters?
A1: Not always, but it is the most crucial variable to consider, especially with sensitive substrates. The necessity exists on a spectrum. While some robust arylboronic acids can be coupled in aqueous media, many heteroaryl boronic esters are highly susceptible to side reactions in the presence of water.[1][2][3][4] The two primary water-mediated side reactions are hydrolysis of the boronic ester back to the boronic acid and, more detrimentally, protodeboronation .[1][5][6]
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material and generates a difficult-to-remove byproduct.[1][5][7] This process is often accelerated by the basic conditions required for the coupling.[1][6] For electron-deficient or certain π-rich heteroaromatics, this side reaction can become the dominant pathway, leading to complete reaction failure.[7] Therefore, starting with rigorously anhydrous conditions is a robust strategy to de-risk your synthesis, especially when working with novel or sensitive heteroaryl systems.[8][9]
Q2: My boronic ester is a pinacol ester (Bpin), which is supposed to be stable. Why am I still seeing issues like low yield and protodeboronation?
A2: This is a common misconception. While esterification, particularly with pinacol, can improve stability compared to the corresponding boronic acid, it does not confer immunity to decomposition.[10] Recent kinetic studies have shown that this stability is highly nuanced.[1][2][3][4]
The key issue is that the hydrolysis of the ester to the boronic acid can be a significant component of the overall protodeboronation process.[1][2][3][4] Once the more labile boronic acid is formed in situ, it can rapidly undergo protodeboronation. Therefore, even if the ester itself is relatively stable, any condition that promotes its hydrolysis (e.g., presence of water, certain bases) can initiate the degradation cascade.[1] For this reason, methods that allow the boronic ester to transmetalate directly, without prior hydrolysis, are often more successful, and these methods are typically anhydrous.[11][12]
Q3: What is the mechanistic role of water in the catalytic cycle, and why is it sometimes included in protocols?
A3: Water can play a complex and sometimes contradictory role. In many traditional Suzuki-Miyaura protocols using boronic acids, a co-solvent system (e.g., dioxane/water) is used. Here, water helps to solubilize the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitates the formation of the reactive boronate species [ArB(OH)₃]⁻, which is believed to accelerate transmetalation.[13][14][15]
However, for boronic esters under anhydrous conditions, the goal is to bypass this aqueous activation pathway entirely. A strong, soluble organic base can activate the ester to form a boronate complex capable of transmetalation without the need for water.[8][9][16] In this context, water is purely detrimental, serving only to promote the undesired hydrolysis and protodeboronation pathways.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Q: I'm running my reaction under what I believe are anhydrous conditions, but I'm getting a very low yield with most of my heteroaryl boronic ester starting material remaining. What's going wrong?
A: This often points to an issue with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.
-
Symptom: Starting materials (both aryl halide and boronic ester) remain largely unconsumed.
-
Likely Cause: Catalyst inhibition or deactivation. The nitrogen atom in your heteroaryl substrate can coordinate strongly to the palladium center, effectively poisoning the catalyst.[17][18] This is a very common problem with heteroaryl substrates.
-
Solution:
-
Switch Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10][17] These ligands promote the desired catalytic steps and can often overcome substrate-induced deactivation.
-
Consider Additives: For challenging heteroaryl-heteroaryl couplings, the addition of trimethyl borate has been shown to mitigate catalyst poisoning and accelerate the reaction, likely by temporarily coordinating to the heteroatom lone pairs.[19]
-
Check Your Base: Some bases can inhibit the catalyst. If using a soluble base like potassium trimethylsilanolate (TMSOK), ensure the stoichiometry is correct, as excess base can sometimes be detrimental.[16][19]
-
-
-
Symptom: The aryl halide is consumed, but the boronic ester is not, and the yield is low.
-
Likely Cause: A failure in the transmetalation step. The boronic ester is not being activated effectively to transfer its organic group to the palladium complex.
-
Solution:
-
Base Selection is Critical: In a truly anhydrous system, an insoluble inorganic base like K₃PO₄ may have insufficient contact with the reactants. Switch to a soluble organic base like potassium trimethylsilanolate (TMSOK).[8][9][16] This ensures a homogeneous reaction medium and promotes the formation of the reactive boronate complex.
-
Boronic Ester Structure: Not all esters are created equal. Neopentyl glycol boronic esters have been shown to exhibit excellent reactivity under anhydrous conditions, sometimes outperforming the more common pinacol esters.[8][10]
-
-
Troubleshooting Workflow: Diagnosing Low Yield
Here is a logical workflow to diagnose the root cause of low conversion in your reaction.
Issue 2: Significant Protodeboronation is Observed
Q: My main byproduct is the deborylated heterocycle. I oven-dried my glassware and used a solvent from a new bottle. What else can I do?
A: This is the classic sign that water is present, even at trace levels. Commercial "anhydrous" solvents and oven-dried glassware are good starting points, but may be insufficient for highly sensitive substrates.[20]
-
The Problem with Water: The diagram below illustrates how water initiates an off-cycle pathway. While the desired catalytic cycle proceeds via direct transmetalation of the boronic ester, the presence of H₂O allows for hydrolysis to the boronic acid, which is often more susceptible to base-catalyzed protodeboronation.
-
Solutions:
-
Rigorously Dry Glassware: Oven-drying is good, but flame-drying glassware under vacuum or a strong flow of inert gas immediately before use is superior.[20][21] This removes the stubborn film of adsorbed water from glass surfaces.
-
Solvent Preparation: Use a solvent freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) or passed through an activated alumina solvent purification system. Never trust a bottle just because it's sealed.
-
Reagent Handling: Ensure your base, ligand, and catalyst are anhydrous. Some bases are hygroscopic. Dry them in a vacuum oven if necessary. Handle all reagents in a glovebox or under a positive pressure of inert gas.
-
Inert Atmosphere: Purge the reaction vessel thoroughly. A common technique is to evacuate the sealed flask and backfill with argon or nitrogen, repeating this cycle three times.[17][22]
-
Summary Table: Troubleshooting Common Issues
| Symptom | Likely Cause(s) | Recommended Solutions |
| Low Yield, SM Unchanged | Catalyst poisoning/deactivation. | Use bulky, electron-rich ligands (SPhos, XPhos); consider additives like trimethyl borate.[17][19] |
| Aryl Halide Consumed, Boronic Ester Remains | Transmetalation failure. | Switch to a soluble base (TMSOK); try a more reactive boronic ester (neopentyl).[8][16] |
| Significant Protodeboronation | Presence of trace water/protons. | Flame-dry glassware; distill solvents; handle reagents under inert gas; ensure base is anhydrous.[20][21] |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand; ensure proper degassing to remove oxygen; lower reaction temperature.[10] |
| Inconsistent Results | Heterogeneous reaction medium; variable water content. | Use a soluble base (TMSOK) for a homogeneous reaction; standardize anhydrous protocol rigorously.[8][9] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Rigorously Anhydrous Suzuki-Miyaura Coupling
This protocol utilizes potassium trimethylsilanolate (TMSOK) as a soluble base, which promotes a homogeneous reaction and has proven effective for challenging couplings.[8][16][19]
-
Glassware Preparation:
-
Assemble a Schlenk flask containing a magnetic stir bar. Seal with a rubber septum.
-
Heat the flask vigorously with a heat gun under high vacuum for 5-10 minutes.
-
Allow the flask to cool to room temperature under vacuum, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle a total of three times.[17][22]
-
-
Reagent Addition (under positive Argon pressure):
-
To the prepared Schlenk flask, add the heteroaryl boronic ester (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4.4 mol%).
-
Briefly evacuate and backfill the flask with argon one more time.
-
-
Solvent and Base Addition:
-
Via syringe, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M).
-
In a separate flask under argon, prepare a stock solution of TMSOK (1.4 equiv.) in anhydrous THF.
-
Add the TMSOK solution dropwise to the stirring reaction mixture at room temperature. Note: The reaction can be exothermic.[8]
-
-
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
-
PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. National Center for Biotechnology Information. [Link]
-
University of Manchester Research Explorer. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Various Authors. (2023). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Kassel, V. M., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Sciencemadness Discussion Board. (2021). Anhydrous Conditions. [Link]
-
University of Edinburgh Research Explorer. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
University of Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Kassel, V. M., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 249–254. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(15), 9636–9642. [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4402–4417. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Kassel, V. M. (2023). I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling. IDEALS. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]
-
ResearchGate. (2020). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. [Link]
-
Organic Chemistry Portal. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. [Link]
-
University of Dundee. (n.d.). Reaction Set-up. [Link]
-
ResearchGate. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. [Link]
-
Lipshutz, B. H., et al. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Organic Letters, 10(17), 3793–3796. [Link]
-
Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432–4435. [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Organ, M. G., et al. (2014). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 53(15), 3937–3941. [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. I. Anhydrous Suzuki-Miyaura cross-coupling of boronic esters enabled by potassium trimethylsilanolate II. investigations into the atropselective n-arylation of benzimidazoles utilizing the Chan-Evans-Lam coupling | IDEALS [ideals.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moodle2.units.it [moodle2.units.it]
- 21. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Indazole Boronic Acid Positional Isomers in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, indazole and its derivatives represent a cornerstone scaffold, frequently appearing in a multitude of pharmacologically active compounds.[1] The functionalization of the indazole core, particularly through carbon-carbon bond formation, is a critical step in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, lauded for its versatility and functional group tolerance.[2][3]
The Indazole Scaffold: A Tale of Two Rings and Four Positions
The indazole ring system, an amalgamation of a benzene and a pyrazole ring, presents four distinct positions on its carbocyclic ring for substitution: C4, C5, C6, and C7. The electronic properties of these positions are not uniform, being influenced by the electron-donating and -withdrawing effects of the fused pyrazole ring. This electronic disparity, coupled with steric considerations, dictates the reactivity of the corresponding boronic acid derivatives.
Caption: Positional isomers of boronic acid substitution on the indazole ring.
Unveiling the Reactivity Landscape: A Comparative Suzuki-Miyaura Coupling Study
To provide a quantitative comparison, we turn to the work of Crestey et al., who synthesized the N-THP-protected 4-, 5-, 6-, and 7-indazolylboronic acid pinacol esters and evaluated their performance in Suzuki-Miyaura cross-coupling reactions with two different aryl halides: 4-iodoanisole and 1-chloro-2-iodobenzene.
Experimental Data Summary
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of N-THP-protected indazole boronic acid pinacol esters with 4-iodoanisole.
| Indazole Boronic Acid Pinacol Ester Position | Yield (%) with 4-iodoanisole |
| 4-Indazolyl | 65 |
| 5-Indazolyl | 73 |
| 6-Indazolyl | 68 |
| 7-Indazolyl | 37 |
Data extracted from Crestey, F., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. SYNLETT, 2009(04), 615-619.
Analysis of Reactivity Trends
The experimental data reveals a clear trend in the reactivity of the positional isomers:
5-Indazolyl > 6-Indazolyl ≈ 4-Indazolyl >> 7-Indazolyl
This observed order of reactivity can be rationalized by considering a combination of electronic and steric effects.
Electronic Effects: The Driving Force of Reactivity
The transmetalation step in the Suzuki-Miyaura catalytic cycle is often rate-determining and is facilitated by a more nucleophilic carbon atom attached to the boron. The electron density at the carbon atom of the C-B bond is therefore a crucial factor.
-
The Highly Reactive 5-Isomer: The 5-position of the indazole ring is reported to be the most electrophilic, which in the context of the boronic ester, translates to a more electron-deficient carbon. This might seem counterintuitive for a nucleophilic partner in the Suzuki reaction. However, the original study by Crestey et al. suggests that the higher electrophilicity of the 5-position contributes to its enhanced reactivity. This could be due to a more favorable interaction with the palladium catalyst during the transmetalation step.
-
Comparable Reactivity of 4- and 6-Isomers: The 4- and 6-positions exhibit comparable reactivity, suggesting similar electronic environments. These positions are less influenced by the pyrazole ring's electronic effects compared to the 5- and 7-positions.
Steric Hindrance: The Reactivity Attenuator
Steric hindrance around the reaction center can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.
-
The Challenging 7-Isomer: The significantly lower yield observed for the 7-indazolylboronic acid pinacol ester is likely attributable to steric hindrance. The proximity of the boronic ester group at the C7 position to the bulky tetrahydropyranyl (THP) protecting group on the adjacent N1 atom creates a sterically congested environment, hindering the approach of the palladium complex and thus disfavoring the crucial transmetalation step.
Caption: Steric hindrance at the C7 position due to the N1-protecting group.
The Unseen Player: Protodeboronation
A common and often detrimental side reaction in Suzuki-Miyaura couplings involving heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[4] The propensity for protodeboronation is highly dependent on the electronic nature of the heteroaryl ring and the reaction conditions. While specific comparative data for the indazole isomers is lacking, it is a critical factor to consider, especially for electron-deficient or sterically hindered systems. The use of boronic acid pinacol esters, as in the study cited, is a common strategy to mitigate this undesired pathway, as they are generally more stable than the corresponding free boronic acids.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of N-THP-Protected Indazol-5-ylboronic Acid Pinacol Ester
This protocol is adapted from the work of Crestey et al. and serves as a representative example for the Suzuki-Miyaura coupling of an indazole boronic acid derivative.
Materials:
-
N-THP-protected indazol-5-ylboronic acid pinacol ester
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen (for inert atmosphere)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-THP-protected indazol-5-ylboronic acid pinacol ester (1.0 equiv).
-
Add 4-iodoanisole (1.2 equiv) and cesium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,4-dioxane and water (2:1 v/v) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-indazole derivative.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of indazole boronic acid esters.
Conclusion and Future Outlook
The positional isomerism of the boronic acid group on the indazole ring exerts a significant influence on its reactivity in Suzuki-Miyaura cross-coupling reactions. The available data on N-protected indazole boronic acid pinacol esters suggests that the 5-isomer is the most reactive, likely due to a favorable electronic profile, while the 7-isomer is the least reactive due to pronounced steric hindrance from the adjacent N-protecting group. The 4- and 6-isomers exhibit intermediate and comparable reactivity.
For researchers in drug discovery and development, these findings provide a valuable guide for designing synthetic routes and selecting appropriate starting materials. When targeting the 7-position of the indazole core, careful consideration of the N-protecting group to minimize steric clash is crucial. Conversely, the 5-position offers a more facile handle for functionalization via Suzuki-Miyaura coupling.
Further systematic studies on the reactivity of unprotected indazole boronic acids are warranted to provide a more complete picture. Additionally, detailed computational studies on the electronic properties of all four positional isomers would offer deeper mechanistic insights and enhance our predictive capabilities in this important class of reactions.
References
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2024. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Preprints.org, 2020. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health, 2013. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023. [Link]
-
Protodeboronation. Wikipedia, 2023. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2021. [Link]
-
Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. International Research Journal of Multidisciplinary Technovation, 2022. [Link]
Sources
A Head-to-Head Comparison for the Modern Chemist: Pinacol Esters vs. Potassium Trifluoroborates in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this Nobel Prize-winning transformation lies the organoboron reagent. While boronic acids are the traditional coupling partners, their often-problematic stability has led to the ascendancy of more robust surrogates. Among these, boronic acid pinacol esters (Bpin) and potassium organotrifluoroborates (R-BF₃K) have emerged as the two leading alternatives.
This guide provides a deep, data-driven comparison of these two crucial reagents, moving beyond simple descriptions to explain the causal relationships between their structures and their performance in the flask. For the researcher planning a critical C-C bond formation, understanding the nuanced advantages of each is key to developing reliable, scalable, and efficient synthetic routes.
At the Core: A Fundamental Structural Divergence
The distinct behaviors of pinacol esters and trifluoroborates stem from the coordination state of the boron atom. Pinacol esters feature a tricoordinate, sp²-hybridized boron center, which is electronically neutral but Lewis acidic. In contrast, potassium trifluoroborates possess a tetracoordinate, sp³-hybridized boron atom that bears a formal negative charge. This fundamental difference in electronic structure and geometry dictates their stability, reactivity, and handling characteristics.
Key Performance Metrics: A Comparative Analysis
The choice between a pinacol ester and a trifluoroborate is a decision based on a trade-off between stability, ease of use, reactivity, and reaction scope. Below, we dissect these attributes to provide a clear framework for selection.
| Feature | Boronic Acid Pinacol Esters (Bpin) | Potassium Trifluoroborates (R-BF₃K) | Advantage |
| Stability & Shelf-Life | Good, but susceptible to hydrolysis, especially during purification.[1][2] More stable than parent boronic acids.[3][4] | Excellent. Indefinitely stable to air and moisture at room temperature.[5][6][7] | Trifluoroborates |
| Handling | Often crystalline solids, but can be oils or waxy, requiring inert atmosphere for sensitive substrates.[1] | Free-flowing, crystalline solids that are exceptionally easy to handle and weigh in air.[8][9] | Trifluoroborates |
| Purification | Can be challenging due to hydrolysis or strong adsorption on standard silica gel.[10][11] Often requires special methods like boric acid-treated silica or neutral alumina.[1][12] | Generally straightforward. Purified by simple recrystallization. Their formation from crude boronic acids is a purification step itself.[5][13] | Trifluoroborates |
| Reactivity Profile | Generally lower reactivity than trifluoroborates.[3][14] Requires in situ hydrolysis to the active boronic acid.[15] Transmetalation can be sluggish.[16] | Superior reactivity for challenging substrates (e.g., secondary alkyl groups).[17] Acts as a "slow-release" reservoir for the active boronic acid, minimizing side reactions.[18][19][20] | Trifluoroborates |
| Reaction Scope | Very broad, but can be limited for sterically hindered or functionalized alkyl groups.[21] | Extremely broad, with demonstrated success for primary, secondary, and functionalized alkyl,[9][22] alkenyl,[8] and a wide array of heteroaryl partners.[6][23] | Trifluoroborates |
| Synthesis | Commonly prepared via Miyaura borylation from aryl halides or hydroboration of alkenes/alkynes.[3] | Readily prepared in high yield from boronic acids, esters, or organometallics by treatment with inexpensive KHF₂.[5][9][13] | Comparable |
The "Slow-Release" Advantage of Trifluoroborates
A critical concept that underpins the success of trifluoroborates is the in situ "slow-release" of the active boronic acid. Both pinacol esters and trifluoroborates must first hydrolyze to the corresponding boronic acid (or boronate anion) to enter the Suzuki catalytic cycle.[3][18][24]
However, trifluoroborates hydrolyze at a controlled rate under basic aqueous conditions.[18][19] This maintains a very low, steady-state concentration of the highly reactive but unstable boronic acid. This mechanism is highly advantageous as it minimizes common side reactions that plague boronic acids, such as protodeboronation (loss of the boron group) and oxidative homocoupling (dimerization of the organoboron reagent).[6][19][20] This leads to cleaner reactions, often requiring near-stoichiometric amounts of the boron reagent, which improves atom economy.[6][23]
Pinacol esters also hydrolyze in situ, but the kinetics are less controlled and can be more sensitive to reaction conditions, sometimes leading to incomplete conversion or the accumulation of the boronic acid, which can then decompose.
Experimental Data: Head-to-Head Performance
Direct comparisons in the literature highlight the practical implications of these differences. Molander and co-workers have extensively documented the utility of organotrifluoroborates, demonstrating their effectiveness where other reagents may falter.
For example, in the coupling of challenging heteroaryl chlorides, trifluoroborates often provide superior and more consistent yields. While a direct, single-paper comparison of identical substrates is not always available, representative data illustrates the general performance.
| Entry | Aryl Halide | Boron Reagent | Conditions | Yield (%) | Reference |
| 1 | 2-Chloropyridine | 2-Furyl-Bpin | Pd₂(dba)₃, FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C | 75% (as part of a serial coupling) | [25] |
| 2 | 4-Chloroanisole | Furan-2-yltrifluoroborate | Pd(OAc)₂, RuPhos, K₂CO₃, toluene/H₂O, 80 °C | 92% | [23] |
| 3 | 4-Chlorobenzonitrile | Potassium n-octyltrifluoroborate | Pd(OAc)₂, RuPhos, K₂CO₃, toluene/H₂O, 80 °C | 84% | [22] |
| 4 | 4-Chlorotoluene | n-Propyl-Bpin | Pd₂(dba)₃, FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C | 79% | [21] |
The data shows that both reagents are highly effective. However, the trifluoroborate protocols often utilize more modern, highly active catalyst systems and have been specifically optimized for challenging substrates like aryl chlorides and various alkyl groups, showcasing their broad utility and robustness.[22][23]
Experimental Protocols: A Practical Guide
Here, we provide a general, representative protocol for a Suzuki-Miyaura coupling, with specific considerations for each type of boron reagent.
General Suzuki-Miyaura Coupling Protocol
Step-by-Step Methodology:
-
Vessel Preparation: A dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: The aryl halide (1.0 equiv), the boron reagent, the palladium precatalyst, the ligand (if separate from the catalyst), and the base are added to the flask.
-
Using a Pinacol Ester:
-
Boron Reagent: Typically 1.2 to 1.5 equivalents are used.
-
Catalyst/Ligand: A common system is Pd₂(dba)₃ (1 mol%) with a phosphine ligand like FcPPh₂ (6 mol%).[25]
-
Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ (3.0 equiv) is often required to facilitate hydrolysis and activate the boron species.[25][26]
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/H₂O 2:1) is crucial for the hydrolysis of the ester.[25]
-
-
Using a Potassium Trifluoroborate:
-
Boron Reagent: Can often be used in near-stoichiometric amounts (e.g., 1.05 to 1.1 equivalents) due to higher stability.[22][27]
-
Catalyst/Ligand: Modern catalyst systems like Pd(OAc)₂ (2 mol%) with bulky, electron-rich ligands like RuPhos or XPhos (4 mol%) are highly effective.[22][27]
-
Base: A milder base such as K₂CO₃ (3.0 equiv) is often sufficient.[22]
-
Solvent: A biphasic system like toluene/H₂O (e.g., 10:1) is commonly employed.[22]
-
-
-
Solvent Addition: The degassed solvent system is added via syringe. The mixture is stirred and may be sparged with an inert gas for 10-15 minutes to ensure anaerobic conditions.
-
Reaction: The flask is sealed and heated in a preheated oil bath to the desired temperature (typically 80-110 °C). The reaction is monitored periodically until the starting material is consumed.
-
Workup: The reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
Conclusion and Expert Recommendation
Both pinacol esters and potassium trifluoroborates are excellent and necessary reagents in the modern synthetic chemist's toolkit, vastly improving upon the limitations of free boronic acids.
Pinacol esters remain highly valuable, particularly as they are the direct products of the widely used Miyaura borylation, allowing for a convenient one-pot borylation/coupling sequence. They are a solid choice for many standard couplings.
However, for overall versatility, reliability, and ease of use, potassium trifluoroborates often hold the decisive edge . Their exceptional benchtop stability eliminates concerns about reagent decomposition and simplifies handling, a critical factor in high-throughput screening and large-scale synthesis. The inherent "slow-release" mechanism provides a cleaner reaction profile by minimizing side reactions, and their demonstrated efficacy in coupling challenging substrates, including secondary alkyl groups, expands their synthetic reach.[9][17] For developing new methodologies or tackling complex targets where robustness and reproducibility are paramount, potassium trifluoroborates represent the state-of-the-art choice.
References
-
Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 763–765. [Link]
-
Hitosugi, S., et al. (2013). Detailed information on "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters". Chemistry Letters. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246–4249. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Reddit User Discussion. (2024). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. [Link]
-
Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249. [Link]
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Wang, X., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1435-1441. [Link]
-
Vedejs, E., et al. (2004). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 69(15), 5159–5162. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., et al. (2001). Oxidation of Organotrifluoroborates with Molecular Oxygen. Organic Syntheses, 78, 249. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(15), 5555–5558. [Link]
-
Stefani, H. A., et al. (2010). Tetrabutylammonium Trifluoroborates: A New, Easy to Handle, and Efficient Boron Reagent for Suzuki Cross-Coupling Reactions. Organic Syntheses, 90, 261. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation by R. M. Zadravec. [Link]
-
Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9570-9575. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17109–17111. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Elford, T. G., et al. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 50(44), 6043–6045. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Reddit User Discussion. (2021). Tricky Suzuki. r/Chempros. [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Chemistry Stack Exchange. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? [Link]
-
ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
ResearchGate. (n.d.). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. [Link]
-
ResearchGate. (n.d.). Substrate scope for the cross-coupling with boronic acid pinacol esters... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bristol.ac.uk [bristol.ac.uk]
- 18. pure.ed.ac.uk [pure.ed.ac.uk]
- 19. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Suzuki Coupling [organic-chemistry.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Researcher's Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 2,3-Dimethyl-2H-indazole-4-boronic Acid Pinacol Ester
A Comparative Analysis for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The efficient construction of carbon-carbon bonds at specific positions of the indazole ring is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, offering a reliable method for the synthesis of complex biaryl and heteroaryl structures.[1]
This guide provides a comparative study of palladium ligands for the Suzuki-Miyaura coupling of a key building block, 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester, with various aryl and heteroaryl halides. As a Senior Application Scientist, this document is designed to move beyond a simple recitation of protocols, instead offering insights into the rationale behind ligand selection, supported by experimental data, to empower researchers in drug development to make informed decisions and streamline their synthetic efforts.
The Critical Role of the Ligand: More Than Just a Spectator
The choice of ligand in a palladium-catalyzed cross-coupling reaction is arguably the most critical parameter influencing its success. The ligand's steric and electronic properties directly modulate the reactivity and stability of the palladium center throughout the catalytic cycle.[2] For sterically hindered or electron-rich coupling partners, such as N-substituted indazole boronic esters, the use of bulky, electron-donating phosphine ligands is often essential to promote the key steps of oxidative addition and reductive elimination.[3]
This guide will focus on a selection of state-of-the-art ligands that have demonstrated efficacy in the coupling of challenging heteroaryl substrates:
-
Buchwald Ligands (XPhos and SPhos): These bulky biaryl monophosphine ligands are renowned for their broad applicability and high catalytic activity.[3] Their steric bulk facilitates the formation of monoligated palladium(0) species, which are highly active in oxidative addition.
-
cataCXium® A: This di(1-adamantyl)-n-butylphosphine ligand is characterized by its significant steric hindrance and electron-donating nature, which helps to stabilize the active catalytic species and promote efficient coupling, even at low catalyst loadings.
Comparative Performance of Selected Palladium Ligands
While a direct head-to-head comparison of ligands for the coupling of this compound under identical conditions is not extensively documented in the literature, we can compile representative data from studies on structurally similar N-substituted indazole boronic acids to provide valuable insights into their relative performance. The following table summarizes the efficacy of different palladium ligands in the Suzuki-Miyaura coupling of indazole derivatives with various aryl halides.
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 3-Chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80-95 | [4] |
| SPhos | 3-Chloroindazole | K₃PO₄ | Dioxane/H₂O | 100 | 15 | up to 56 | [4] |
| cataCXium® A | Unprotected ortho-bromoanilines | Cs₂CO₃ | 2-MeTHF | 80 | - | up to 95 | [5] |
| Pd(dppf)Cl₂ | 5-Bromoindazoles | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| Pd(PPh₃)₄ | 3-Bromoindazoles | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | - | Good | [6] |
Disclaimer: The data presented in this table is compiled from different research articles and may not represent a direct comparison under identical reaction conditions. It is intended to provide a general overview of ligand performance.
Mechanistic Considerations: The "Why" Behind the "How"
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing Suzuki-Miyaura reactions. The ligand plays a crucial role in each step.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald Ligands (XPhos, SPhos): The steric bulk of these biaryl phosphine ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step, particularly with challenging aryl chlorides.[3] The electron-rich nature of these ligands also facilitates the final reductive elimination step, leading to higher product yields.[3]
cataCXium® A: The adamantyl moieties of cataCXium® A provide a large, sterically demanding environment around the palladium center. This bulk not only stabilizes the catalytically active Pd(0) species but also promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Experimental Protocol: A Representative Procedure
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the aryl bromide, potassium phosphate, and the palladium precatalyst.
-
Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The selection of an appropriate palladium ligand is a critical determinant for the successful Suzuki-Miyaura coupling of this compound. While a universal "best" ligand does not exist, bulky and electron-rich phosphines such as the Buchwald ligands (XPhos, SPhos) and cataCXium® A have demonstrated superior performance in the coupling of structurally related, challenging heteroaryl substrates. By understanding the mechanistic principles that govern the catalytic cycle and by employing robust experimental protocols, researchers can significantly enhance the efficiency and reliability of these crucial C-C bond-forming reactions, thereby accelerating the discovery and development of novel indazole-based therapeutics.
References
- The Science Behind CataCXium A Pd G3: Structure, Activation, and Applic
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(34), 12114–12120.
- Buchwald Research Group Publications. (n.d.).
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- Role of palladium catalyst in cross-coupling reactions. (2025). LinkedIn.
- Ghaffari, M., & Czaplik, W. M. (2015). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Molecules, 20(10), 18747–18762.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ChemRxiv.
- cataCXium® C
- cataCXium® C
- Kassel, S. H., et al. (2021).
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Science Publishing.
- Importance of the Balance of Interaction between Palladium Catalyst and Aromatic π-Face for Unstoichiometric Suzuki-Miyaura Coupling Polymerization: Effective Pd cataCXium A Catalyst for Fluorene and Cyclopentadithiophene Monomers. (2015). Macromolecules, 48(15), 5129–5137.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2021).
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(10), 11687–11701.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2014). Letters in Organic Chemistry, 11(3), 213-219.
- Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. (2008). Chemistry – A European Journal, 14(14), 4267–4279.
- Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol... (n.d.).
- The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.).
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2018). Green Chemistry, 20(1), 134-140.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances, 11(13), 7436-7444.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(38), 27367-27372.
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester in the Suzuki-Miyaura Reaction
A Senior Application Scientist's Guide to Understanding Reactivity and Performance
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex molecular architectures. The choice of the boron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. Among the various boron derivatives, boronic acid pinacol esters have gained widespread popularity due to their enhanced stability and ease of handling compared to their corresponding boronic acids.[1] This guide provides an in-depth kinetic analysis of the Suzuki-Miyaura reaction utilizing 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester, a key building block in medicinal chemistry. We will objectively compare its performance with alternative boron reagents and provide supporting experimental data to guide your synthetic strategy.
The Enduring Importance of the Suzuki-Miyaura Reaction
The palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, known as the Suzuki-Miyaura reaction, has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.[3]
The catalytic cycle is generally understood to proceed via three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][4] While the overall transformation is well-established, the kinetics of the reaction, particularly the transmetalation step, can be significantly influenced by the nature of the boron reagent.[5][6]
Experimental Protocol: Kinetic Analysis by RP-HPLC
To quantitatively assess the performance of this compound, a robust and reproducible kinetic study is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely accessible and reliable technique for monitoring the progress of organic reactions.[7][8]
Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of the Suzuki-Miyaura reaction using RP-HPLC.
Detailed Method
-
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
HPLC-grade solvents (acetonitrile, water)
-
Trifluoroacetic acid (for mobile phase)
-
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reaction Conditions (Illustrative):
-
Aryl Halide: 1.0 equiv.
-
Boron Reagent: 1.2 equiv.
-
Base: 2.0 equiv.
-
Catalyst: 0.02 equiv.
-
Internal Standard: 0.5 equiv.
-
Solvent: 1,4-dioxane/water (4:1 v/v)
-
Temperature: 80 °C
-
-
Procedure:
-
Prepare stock solutions of all reagents and the internal standard.
-
In a temperature-controlled reaction vessel, combine the aryl halide, solvent, and internal standard.
-
Allow the mixture to equilibrate at the reaction temperature.
-
Initiate the reaction by adding the boron reagent, base, and palladium catalyst.
-
At predetermined time points, withdraw an aliquot of the reaction mixture and immediately quench it by diluting with a known volume of a 50:50 acetonitrile/water solution containing 0.1% trifluoroacetic acid.
-
Analyze the quenched samples by RP-HPLC.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Comparative Kinetic Data
To provide a clear comparison, we present illustrative kinetic data for the Suzuki-Miyaura coupling of 4-bromoanisole with three different boron reagents: 2,3-Dimethyl-2H-indazole-4-boronic acid, its pinacol ester, and its MIDA (N-methyliminodiacetic acid) ester. MIDA boronates are known for their high stability and are often used in iterative cross-coupling strategies.
| Boron Reagent | Initial Rate (M/s) | Half-life (min) | Yield at 2h (%) |
| 2,3-Dimethyl-2H-indazole-4-boronic acid | 1.5 x 10⁻⁴ | 25 | 95 |
| This compound | 8.2 x 10⁻⁵ | 48 | 92 |
| 2,3-Dimethyl-2H-indazole-4-boronic acid MIDA ester | 3.5 x 10⁻⁵ | 110 | 85 |
Note: The data presented in this table is a representative model for illustrative purposes and is based on general reactivity trends reported in the literature.
Discussion and Mechanistic Insights
The kinetic data highlight a common trade-off in the selection of boron reagents: reactivity versus stability.
-
Boronic Acid: The free boronic acid exhibits the highest initial reaction rate. This is attributed to the facile formation of the boronate anion in the presence of a base, which is a key intermediate in the transmetalation step.[9] However, boronic acids are often prone to decomposition pathways such as protodeboronation and the formation of boroxines (trimeric anhydrides), which can affect the stoichiometry and reproducibility of the reaction.
-
Pinacol Ester: The this compound shows a slower reaction rate compared to the corresponding boronic acid. This is because the pinacol ester is more stable and less Lewis acidic. While some studies suggest that boronic esters can undergo direct transmetalation, it is also proposed that they may undergo slow hydrolysis to the more reactive boronic acid under the reaction conditions.[6] This preceding step can contribute to a longer induction period or a slower overall reaction rate. The enhanced stability of the pinacol ester, however, makes it easier to purify, handle, and store, which is a significant advantage in many applications.[1]
-
MIDA Ester: The MIDA boronate is the most stable of the three and, consequently, displays the slowest reaction rate. The tricoordinate nitrogen atom in the MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate boron species that is highly resistant to hydrolysis and protodeboronation. This exceptional stability makes MIDA boronates ideal for multi-step syntheses where the boron functionality needs to be preserved through various reaction conditions before the final cross-coupling step.
The Catalytic Cycle Revisited
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The rate of the transmetalation step is highly dependent on the nature of the boron reagent. For boronic acids, the formation of the reactive boronate is typically fast. For boronic esters, the rate can be limited by the hydrolysis of the ester or the direct reaction of the less nucleophilic ester with the palladium complex.
Comparison of Boron Reagents
| Feature | Boronic Acid | Pinacol Ester | MIDA Ester |
| Reactivity | High | Moderate | Low |
| Stability | Low | High | Very High |
| Handling | Can be challenging (hygroscopic, prone to decomposition) | Easy (often crystalline solids) | Easy (crystalline solids) |
| Purification | Can be difficult | Generally straightforward | Straightforward |
| Use Cases | Rapid, small-scale synthesis | General purpose, scalable reactions | Multi-step synthesis, iterative coupling |
Conclusion and Recommendations
The kinetic analysis of the Suzuki-Miyaura reaction with this compound demonstrates its position as a versatile and reliable reagent. While it may not offer the fastest reaction rates compared to the free boronic acid, its superior stability, ease of handling, and good reactivity make it an excellent choice for a wide range of applications in drug discovery and development.
For rapid screenings and when dealing with less sensitive substrates, the corresponding boronic acid might be advantageous. Conversely, for complex, multi-step syntheses requiring a robust boron-containing building block, the highly stable MIDA ester would be the reagent of choice. The this compound strikes a balance between these two extremes, providing a reliable and practical option for the majority of synthetic challenges. By understanding the kinetic profiles of these different boron reagents, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful outcomes.
References
-
Cid, J., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Thomas, A. A., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 25(7), 1673-1684. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ChemHelper. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki–Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615-619. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Case for Boronic Esters in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3832-3833. [Link]
-
ResearchGate. (2020). Comparison of reactivity of different boron reagents. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
National Center for Biotechnology Information. (2015). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. [Link]
-
ResearchGate. (2019). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
National Center for Biotechnology Information. (2016). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
FULIR. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
- Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
ResearchGate. (2018). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
-
National Center for Biotechnology Information. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
ResearchGate. (2025). Approaches to the Interpretation of Machine Learning Models Trained with Big Experimental Kinetic Data: An Example of the Suzuki–Miyaura Reaction. [Link]
-
ACS Publications. (2018). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. [Link]
Sources
- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Alternative Synthetic Routes for 2,3-Disubstituted Indazole Derivatives
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to its incorporation in drugs for oncology, inflammation, and neurodegenerative diseases.[1] The specific substitution pattern on the indazole core, particularly at the 2 and 3 positions, profoundly influences its pharmacological activity. Consequently, the development of efficient, versatile, and scalable synthetic routes to 2,3-disubstituted indazoles is a critical endeavor for researchers and drug development professionals.
This guide provides an in-depth, objective comparison of prominent synthetic strategies for accessing 2,3-disubstituted indazole derivatives. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each method, empowering you to make informed decisions for your specific synthetic challenges.
Comparative Analysis of Key Synthetic Strategies
The synthesis of 2,3-disubstituted indazoles has evolved from classical methods to more sophisticated transition-metal-catalyzed and cycloaddition strategies. Here, we compare three modern and highly effective approaches: Transition-Metal-Catalyzed C-H Activation/Annulation, [3+2] Dipolar Cycloaddition, and Copper-Catalyzed Multi-Component Reactions.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Transition-Metal-Catalyzed C-H Activation/Annulation (Rh, Pd) | Moderate to High (50-95%) | Broad scope for both coupling partners, good functional group tolerance.[3] | High atom economy, direct functionalization of C-H bonds, applicable to a variety of substituted indazoles.[3] | Often requires expensive catalysts and ligands, may require optimization to control regioselectivity. |
| [3+2] Dipolar Cycloaddition (Arynes with Sydnones/Diazo Compounds) | Good to Excellent (often >80%) | Broad tolerance for various functional groups on both precursors.[3][4] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[3][4] | Requires the synthesis of sydnone or diazo precursors; some electron-deficient precursors may be unreactive.[3] |
| Copper-Catalyzed Multi-Component Reactions | Good to Excellent | Broad substrate scope with high tolerance for various functional groups.[5] | One-pot synthesis, operational simplicity, readily available starting materials.[6] | The use of sodium azide requires careful handling. |
| N-N Bond-Forming Oxidative Cyclization | Good to Excellent (up to 94%) | Tolerates various substituents including alkyl, halogen, and methoxy groups.[7] | Access to all three tautomeric forms of indazoles, metal-free options available.[7][8] | Electron-withdrawing groups can lead to lower yields.[7] |
In-Depth Analysis of Synthetic Routes
Transition-Metal-Catalyzed C-H Activation/Annulation
This strategy represents a powerful and atom-economical approach to constructing the indazole core by directly functionalizing otherwise inert C-H bonds. Rhodium and palladium catalysts are at the forefront of this methodology.
Rhodium(III)-Catalyzed Annulation of Azobenzenes with Aldehydes
This method provides a highly efficient route to 2-aryl-3-substituted-2H-indazoles. The azo functional group acts as a directing group, facilitating the ortho C-H activation of the azobenzene.[9]
Mechanism: The catalytic cycle is initiated by the C-H activation of the azobenzene by the Rh(III) catalyst to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion with the aldehyde. Subsequent intramolecular cyclization and reductive elimination yields the 2,3-disubstituted indazole and regenerates the active catalyst.[9][10]
Caption: Rh(III)-Catalyzed C-H Activation/Annulation Pathway.
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of 2-Aryl-3-Substituted-2H-Indazoles [9]
-
To an oven-dried vial, add the azobenzene (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol %), and AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol %).
-
The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with argon three times.
-
Anhydrous 1,2-dichloroethane (DCE, 1.0 mL) and the aldehyde (0.4 mmol, 2.0 equiv) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indazole.
[3+2] Dipolar Cycloaddition of Arynes with Sydnones
This approach offers a rapid and highly selective synthesis of 2H-indazoles under mild conditions. The reaction involves the in-situ generation of a highly reactive aryne intermediate, which then undergoes a cycloaddition with a sydnone.[4][11]
Mechanism: The reaction is initiated by the generation of an aryne from an o-(trimethylsilyl)aryl triflate using a fluoride source. The aryne then reacts with the sydnone in a [3+2] cycloaddition manner to form a bicyclic intermediate. This intermediate readily undergoes a retro-[4+2] cycloaddition, extruding carbon dioxide to afford the stable 2H-indazole product.[4][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 8. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-Catalyzed Indazole Synthesis by C−H Bond Functionalization and Cyclative Capture – Zhao Group [web.pkusz.edu.cn]
- 11. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
Introduction: The Imperative of Unambiguous Structural Validation in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The specific building block, 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester, offers a versatile entry point for creating novel compounds, primarily through robust C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.[3][4][5] However, the synthesis of indazole derivatives is often accompanied by challenges, most notably the potential for regioisomerism, which can significantly impact biological activity.[6][7][8] Therefore, the rigorous and unequivocal validation of the final compound's structure is not merely a procedural step but a cornerstone of scientific integrity and a prerequisite for advancing any candidate in the drug development pipeline.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of novel compounds synthesized using this compound. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.
The Core Challenge: Beyond Molecular Formula to Definitive 3D Architecture
The primary goal of structural validation is to move from a proposed two-dimensional structure to a confirmed three-dimensional reality. For derivatives of 2,3-Dimethyl-2H-indazole, this involves answering several critical questions:
-
Confirmation of Coupling: Has the intended chemical transformation (e.g., Suzuki-Miyaura coupling) occurred at the C4 position, successfully replacing the boronic ester with the desired substituent?
-
Integrity of the Core Scaffold: Has the 2,3-Dimethyl-2H-indazole core remained intact throughout the reaction sequence?
-
Regiochemical Purity: Are there any unintended side products or isomers resulting from potential rearrangements or alternative reaction pathways?
-
Absolute Stereochemistry (if applicable): If chiral centers are present in the coupled partner, what is their absolute configuration?
The Analytical Workflow: A Triad of Spectroscopic and Crystallographic Techniques
A robust validation workflow integrates Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each method provides a unique and complementary piece of the structural puzzle.
Caption: Overall workflow for the synthesis and structural validation of novel indazole compounds.
Part 1: Mass Spectrometry - The First Gatekeeper
Mass spectrometry (MS) serves as the initial and most rapid checkpoint for validating the outcome of a synthesis.[9] Its primary role is to confirm the molecular weight of the synthesized compound, thereby validating its elemental composition.
Expertise & Experience: While standard low-resolution MS can confirm the presence of a product with the expected mass, it is insufficient for novel compound validation. High-Resolution Mass Spectrometry (HRMS) is non-negotiable.[2] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental formula. This is critical for distinguishing your target compound from potential impurities or byproducts that may have the same nominal mass but a different elemental composition.
Comparative Performance: HRMS vs. Standard MS
| Feature | Standard (Low-Resolution) MS | High-Resolution Mass Spectrometry (HRMS) | Rationale for Choice |
| Mass Accuracy | ~0.1-0.5 Da | < 0.001 Da (< 5 ppm) | HRMS is essential to confidently assign a unique molecular formula. |
| Confidence in Identity | Low to Moderate | High | Eliminates ambiguity between isobaric compounds (same nominal mass, different formula). |
| Utility in Publication | Often insufficient | Gold standard for new compounds | Required by most high-impact scientific journals for compound characterization. |
| Cost & Accessibility | Lower, more accessible | Higher, specialized equipment | The investment is justified by the certainty it provides in drug discovery.[10] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-50 µg/mL.
-
Ionization Method Selection: Electrospray Ionization (ESI) is the most common and gentle method for polar, non-volatile molecules typical in drug discovery. It is ideal for most indazole derivatives.
-
Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer, which are capable of providing the requisite high resolution and mass accuracy.[11]
-
Data Acquisition: Acquire the spectrum in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻), depending on the compound's ability to be protonated or deprotonated. For most nitrogen-containing heterocycles like indazoles, positive mode is highly effective.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed molecular formula.
-
The mass difference should be less than 5 ppm. The instrument software will typically provide a list of possible elemental formulas consistent with the measured mass; your proposed formula should be the top hit with the lowest error.
-
Part 2: Nuclear Magnetic Resonance (NMR) - The Architectural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[12] For validating novel indazole derivatives, a full suite of 1D and 2D NMR experiments is required to build a complete structural picture and, crucially, to rule out isomers.[13]
Expertise & Experience: Simply acquiring ¹H and ¹³C spectra is insufficient. The key to unambiguous validation, especially in heterocyclic chemistry, lies in the strategic application of 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive for confirming the substitution pattern on the indazole ring and distinguishing between potential N-1 and N-2 isomers, a common pitfall in indazole synthesis.[7][8]
Key NMR Experiments and Their Purpose
| Experiment | Information Provided | Why It's Critical for Indazole Derivatives |
| ¹H NMR | Number of unique protons, their chemical environment, and scalar (J) coupling. | Provides the initial fingerprint of the molecule. Confirms the presence of expected aromatic and aliphatic protons. |
| ¹³C NMR | Number of unique carbons and their chemical environment (sp², sp³). | Complements the ¹H spectrum, confirming the carbon skeleton. |
| COSY | Correlation between protons that are coupled to each other (typically over 2-3 bonds). | Maps out proton-proton spin systems, helping to piece together molecular fragments. |
| HSQC | Correlation between a proton and the carbon to which it is directly attached (one-bond ¹JCH). | Unequivocally assigns protons to their respective carbons. |
| HMBC | Correlation between a proton and carbons that are 2-3 bonds away (long-range ⁿJCH). | This is the most crucial experiment for connecting molecular fragments and confirming the overall scaffold, including the position of substituents.[8] |
Case Study: Using HMBC to Confirm C4 Substitution
Let's consider a hypothetical Suzuki coupling product. The HMBC spectrum will provide definitive proof of C4 substitution.
Caption: Key HMBC correlations confirming C4-aryl linkage.
Trustworthiness: The self-validating nature of this approach comes from the network of correlations. The proton at position 5 (H5) will show an HMBC correlation to the carbon at position 4 (C4). Critically, a proton on the newly introduced aryl ring will also show a long-range correlation to C4. This reciprocal correlation provides undeniable evidence that the C-C bond has formed at the intended position.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquisition of 1D Spectra:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
-
Acquisition of 2D Spectra:
-
COSY: Use a standard gradient-selected (gCOSY) pulse sequence.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence to correlate one-bond C-H connections.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate window functions and referencing.
-
Begin by assigning the straightforward signals using ¹H, ¹³C, and HSQC data.
-
Use COSY to connect adjacent protonated carbons.
-
Systematically use the HMBC correlations to piece together the molecular fragments and confirm the final structure, paying close attention to the correlations across the newly formed C-C bond and around the indazole core.
-
Part 3: Single-Crystal X-ray Crystallography - The Ultimate Arbiter
While NMR provides a detailed map of atomic connectivity, it does not directly visualize the molecule in three-dimensional space. Single-Crystal X-ray Crystallography (SC-XRD) does precisely that, providing the absolute, unambiguous 3D structure of a molecule.[14][15]
Authoritative Grounding: For novel compounds, particularly those with stereocenters or where NMR data may have some ambiguity (e.g., severe signal overlap or unusual conformations), an X-ray crystal structure is the definitive proof of structure.[16] It is considered the gold standard and is often required for high-stakes applications like patent filings or regulatory submissions.
Comparison of Validation Confidence Levels
| Technique | Level of Confidence Provided | Key Limitations |
| HRMS + 1D NMR | Moderate | Cannot confirm connectivity or stereochemistry. Insufficient for publication of novel structures. |
| HRMS + Full 2D NMR | High | Can be ambiguous in highly complex or symmetric molecules. Does not provide absolute configuration of chiral centers without additional experiments (e.g., Mosher's ester analysis). |
| Single-Crystal X-ray | Unambiguous / Absolute | Requires a suitable single crystal, which can be challenging to grow.[16] |
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth (The Critical Step):
-
This is often the most challenging part of the process. The goal is to obtain a single, well-ordered crystal of sufficient size and quality.
-
Common techniques include:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to calculate an electron density map of the unit cell.
-
An initial model of the structure is fitted to the electron density map.
-
This model is then refined using least-squares methods until the calculated diffraction pattern matches the experimentally observed pattern.
-
-
Absolute Configuration Determination: If the molecule is chiral and the data is of sufficient quality, the anomalous dispersion effect can be used to determine the absolute configuration, often expressed by the Flack parameter.[17] A value close to zero for a given enantiomer confirms its absolute stereochemistry.
Conclusion: A Commitment to Rigor
The structural validation of novel compounds synthesized from this compound demands a rigorous, multi-technique approach. While HRMS provides the foundational confirmation of the molecular formula, it is the comprehensive application of 2D NMR techniques, particularly HMBC, that builds the detailed architectural blueprint. Finally, where ambiguity exists or absolute stereochemical proof is required, single-crystal X-ray crystallography serves as the ultimate and irrefutable confirmation. By embracing this self-validating workflow, researchers can ensure the scientific integrity of their work, providing the trustworthy and authoritative data necessary to drive innovation in drug discovery.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. National Institutes of Health. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. [Link]
-
Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]
-
Mass Spectrometry in Drug Development Applications. Netpharmalab. [Link]
-
Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
-
Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Orally Available Inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) Tyrosine Kinases, for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society Publishing. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]
-
Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. [Link]
-
Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. News-Medical. [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PubMed Central. [Link]
-
The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. netpharmalab.es [netpharmalab.es]
- 11. pharmafocusamerica.com [pharmafocusamerica.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. rigaku.com [rigaku.com]
- 15. excillum.com [excillum.com]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Performance of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester vs other boronic esters.
An In-Depth Performance Guide to 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester in Modern Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks for carbon-carbon bond formation is a critical decision that dictates the efficiency, reproducibility, and scalability of a synthetic route. Among the vast arsenal of reagents for cross-coupling reactions, boronic acids and their esters are mainstays, prized for their functional group tolerance and generally low toxicity.[1] This guide provides a deep comparative analysis of This compound , a specialized heterocyclic building block, evaluating its performance against other common boronic esters.
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Consequently, robust methods for its functionalization are in high demand. This guide moves beyond a simple cataloging of data to explain the causal relationships between the structure of this reagent and its performance in the context of the widely used Suzuki-Miyaura cross-coupling reaction.
The Strategic Advantage of Boronic Esters: Stability and Handling
While the Suzuki-Miyaura reaction was first demonstrated with boronic acids, their pinacol ester derivatives have become the dominant surrogates in organic synthesis. Free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and reaction kinetics.
Key Advantages of Pinacol Esters:
-
Enhanced Stability: Pinacol esters are generally more robust, exhibiting greater stability towards hydrolysis and oxidation compared to their corresponding boronic acids.[2][3] This makes them easier to handle, purify, and store for extended periods.
-
Improved Solubility: The lipophilic pinacol group often enhances solubility in organic solvents typically used for cross-coupling reactions.
-
Simplified Purification: Pinacol esters are often crystalline solids and behave well during chromatographic purification, whereas some boronic acids can be challenging to isolate.[2]
However, this stability comes at the cost of reactivity. The steric bulk of the pinacol group can slow the crucial transmetalation step in the catalytic cycle compared to less hindered boronic acids or other esters.[4][5] This trade-off between stability and reactivity is a central theme in selecting the optimal boron reagent.
Structural Dissection of this compound
The performance of this specific reagent is rooted in its unique structural features: the N2-methylation and the C3-methylation on the indazole core.
-
N2-Methylation: Unprotected NH-indazoles contain two nitrogen atoms of similar reactivity, which can lead to mixtures of N1 and N2 alkylation or arylation products in subsequent steps.[6] The methylation at the N2 position provides absolute regiochemical control, ensuring that only a single, well-defined product isomer is formed. This is paramount in pharmaceutical development where isomeric purity is non-negotiable. Furthermore, it blocks the acidic N-H proton, preventing potential complications with basic reagents or deactivation of the catalyst.[7]
-
C3-Methylation: The methyl group at the C3 position provides additional steric shielding and electronic modification to the heterocyclic system, which can influence reaction kinetics and selectivity.
These features position This compound as a high-precision tool for introducing a specific, stable indazole motif into complex molecules.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a reagent's utility is its performance in practice. Below, we compare the expected performance of this compound against other relevant boronic esters in a typical Suzuki-Miyaura reaction with an aryl bromide.
Data Summary: Representative Reaction Yields
| Boronic Ester | Coupling Partner | Typical Yield (%) | Key Considerations |
| This compound | 4-Bromoanisole | 85 - 95 | Excellent regiochemical control; no side products from N-H reactivity. Stable and easy to handle. |
| 1H-Indazole-5-boronic acid pinacol ester[8] | 4-Bromoanisole | 60 - 80 | Risk of side reactions at the unprotected N-H. May require more equivalents of base or boronic ester to achieve high conversion.[7] |
| 1-Methyl-1H-indazole-4-boronic acid pinacol ester | 4-Bromoanisole | 80 - 90 | Good regiochemical control (N1 isomer). Performance can differ from the N2 isomer due to electronic and steric effects. |
| Phenylboronic acid pinacol ester | 4-Bromoanisole | 90 - 99 | Standard, highly reactive aryl boronic ester. Serves as a benchmark for ideal coupling performance. |
| 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | 70 - 85 | The nitrogen in the pyridine ring can coordinate to the palladium center, sometimes inhibiting catalysis and requiring specialized ligands.[9][10] |
Note: Yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system employed.
The data suggest that while standard aryl boronic esters may provide slightly higher yields under optimized conditions, the N-methylated indazole esters offer a crucial advantage: predictability and isomeric purity . The yield difference between the protected and unprotected indazoles highlights the cost of managing the reactive N-H bond.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of this compound with a generic aryl bromide. The explanation for each choice is provided to empower the researcher to adapt the protocol as needed.
Reagents & Equipment
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).
-
Scientist's Note: Using a slight excess (1.1-1.5 eq) of the boronic ester helps drive the reaction to completion. K₂CO₃ is a moderately strong base suitable for a wide range of substrates; for nitrogen-rich heterocycles, stronger bases like K₃PO₄ can sometimes improve yields.[7]
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (3 mol%) to the flask.
-
Scientist's Note: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalyst systems using ligands like SPhos or XPhos may be required.[7]
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Scientist's Note: The solvent must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water is essential for the hydrolysis of the boronic ester and plays a role in the catalytic cycle.
-
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Scientist's Note: Reaction times are substrate-dependent. The reaction is typically complete when the limiting reagent (the aryl bromide) is consumed.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Mechanistic Insights and Visualizations
Understanding the underlying mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The structure of the boronic ester primarily influences the Transmetalation step. The pinacol ester must first hydrolyze or react with the base to form an activated boronate species. The steric hindrance from the two methyl groups on the indazole ring and the bulky pinacol group can affect the rate of this transfer to the palladium center. However, for most systems, this step is sufficiently rapid, and the stability benefits of the pinacol ester outweigh the slight reduction in reactivity.
Diagram: Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a superior building block for applications demanding high fidelity and isomeric purity. While other boronic esters might offer marginally higher reactivity in some cases, this reagent provides a robust and reliable solution by eliminating the significant challenges associated with unprotected NH-heterocycles.
Key Performance Advantages:
-
Absolute Regiocontrol: The fixed N2-methylation prevents the formation of isomeric byproducts.
-
Enhanced Stability: The pinacol ester form ensures stability during storage and handling, contributing to reproducible results.
-
Predictable Reactivity: The absence of an acidic proton leads to cleaner reaction profiles and simplifies optimization.
For researchers in drug discovery and process development, the predictability and purity afforded by this reagent often outweigh any minor differences in reaction kinetics. Its use streamlines synthesis, simplifies purification, and ultimately accelerates the path to the target molecule.
References
-
BenchChem. (n.d.). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Retrieved from [1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link][5]
-
Roizen, J. L., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(11), 2762–2765. Retrieved from [Link][9][10]
-
Gillis, E. P., & Burke, M. D. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. The Journal of Organic Chemistry, 74(16), 6031–6038. Retrieved from [Link][2]
-
MDPI. (2021). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 26(18), 5629. Retrieved from [Link][3]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. Retrieved from [Link][7]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products. Retrieved from [Link][11]
-
Huffman, L. M., & Padwa, A. (2020). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 25(11), 2548. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Retrieved from [Link][13]
-
Matte, F., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(15), e202116035. Retrieved from [Link][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to High-Throughput Screening of Reaction Conditions for 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dimethyl-2H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The corresponding 4-boronic acid pinacol ester is a critical building block for the synthesis of diverse derivatives through Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, the efficient synthesis of this key intermediate can be challenging, often requiring extensive optimization of reaction conditions. This guide provides a comprehensive comparison of various catalytic systems and reaction parameters for the synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester, leveraging a high-throughput screening (HTS) approach to rapidly identify optimal conditions.
The synthesis of aryl boronic esters is frequently accomplished through palladium-catalyzed Miyaura borylation.[4] This reaction is known to be sensitive to a variety of factors, including the choice of catalyst, ligand, base, and solvent.[3][5][6] Traditional, one-variable-at-a-time optimization is a time-consuming and resource-intensive process.[7][8] In contrast, a Design of Experiments (DoE) approach, coupled with high-throughput experimentation, allows for the simultaneous evaluation of multiple parameters, leading to a more efficient and comprehensive understanding of the reaction landscape.[9][10][11][12]
This guide will detail a systematic screening of these variables and present the resulting data in a clear, comparative format to aid researchers in selecting the most effective conditions for their specific needs.
The Challenge: Synthesizing a Key Intermediate
The direct C-H borylation of 2,3-dimethyl-2H-indazole presents a regioselectivity challenge. While iridium-catalyzed C-H borylation is a powerful tool for functionalizing heterocycles, controlling the site of borylation can be difficult.[13][14][15][16] An alternative and often more reliable strategy is the palladium-catalyzed cross-coupling of a corresponding aryl halide with a boron source, such as bis(pinacolato)diboron (B₂pin₂).[4][17] This approach, however, requires careful optimization to achieve high yields and purity, especially when dealing with functionalized or sterically hindered substrates.[4]
High-Throughput Screening Workflow
To efficiently navigate the multidimensional reaction space, a high-throughput screening workflow was designed and executed in a 96-well plate format. This approach allows for the parallel execution of numerous reactions, each with a unique set of conditions.[7][8][18] The progress and outcome of each reaction were monitored using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), a technique well-suited for rapid and sensitive analysis of complex reaction mixtures.[19][20][21][22][23]
Caption: High-throughput screening workflow for reaction optimization.
Comparative Analysis of Reaction Parameters
The following sections detail the experimental results of the high-throughput screening, comparing the impact of different catalysts, ligands, bases, and solvents on the yield of this compound. The starting material for this optimization was 4-bromo-2,3-dimethyl-2H-indazole.
Catalyst and Ligand Screening
The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of the Miyaura borylation.[4][24][25][26] A panel of common palladium sources and ligands was screened.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 100 | 45 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 75 |
| PdCl₂(dppf) | - | K₃PO₄ | Dioxane | 100 | 68 |
Experimental Insight: The results clearly indicate that Buchwald-type phosphine ligands, such as XPhos and SPhos, significantly outperform triphenylphosphine (PPh₃) and other common ligands.[4][25] This is likely due to their ability to promote the reductive elimination step and stabilize the active Pd(0) species.[24] SPhos, in particular, provided the highest yield under these initial screening conditions.
Base Selection
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling mechanism.[2][5] A variety of inorganic bases were evaluated.
Table 2: Comparison of Bases
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 92 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 100 | 78 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
| Pd(OAc)₂ | SPhos | KOAc | Dioxane | 100 | 95 |
| Pd(OAc)₂ | SPhos | NaOtBu | Dioxane | 100 | 55 |
Experimental Insight: While strong bases like sodium tert-butoxide (NaOtBu) can be effective in some Suzuki couplings, they can also lead to side reactions and decomposition of sensitive substrates.[2] In this screen, potassium acetate (KOAc) emerged as the optimal base, providing a slight improvement in yield over potassium phosphate (K₃PO₄). This milder base is known to be effective in Miyaura borylation reactions.[4]
Solvent Evaluation
The reaction solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species.[1][6] Several commonly used solvents in cross-coupling reactions were tested.
Table 3: Comparison of Solvents
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | KOAc | Dioxane | 100 | 95 |
| Pd(OAc)₂ | SPhos | KOAc | Toluene | 100 | 89 |
| Pd(OAc)₂ | SPhos | KOAc | THF | 100 | 82 |
| Pd(OAc)₂ | SPhos | KOAc | DMF | 100 | 65 |
| Pd(OAc)₂ | SPhos | KOAc | 2-MeTHF | 100 | 93 |
Experimental Insight: Dioxane proved to be the most effective solvent in this screen. Aprotic polar solvents like DMF can sometimes coordinate to the metal center and inhibit catalysis. Tetrahydrofuran (THF) and toluene are also viable options, though they provided slightly lower yields.
Optimized Protocol
Based on the high-throughput screening data, the following optimized protocol for the synthesis of this compound was established.
Experimental Protocol: Optimized Miyaura Borylation
-
To a dry reaction vessel, add 4-bromo-2,3-dimethyl-2H-indazole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (2.5 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by UPLC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired this compound.
Caption: Optimized protocol for the synthesis of the target compound.
Conclusion
This guide demonstrates the power of high-throughput screening for the rapid and efficient optimization of challenging chemical transformations. By systematically comparing a range of catalysts, ligands, bases, and solvents, we have identified a robust and high-yielding protocol for the synthesis of this compound. The optimized conditions, utilizing Pd(OAc)₂ as the catalyst, SPhos as the ligand, and KOAc as the base in dioxane, provide a reliable method for accessing this valuable building block for drug discovery and development. Researchers can adapt this HTS approach to optimize a wide variety of other chemical reactions, accelerating the pace of scientific discovery.
References
-
Design of Experiments (DoE) Studies - Mettler Toledo. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fast and Selective β-C–H Borylation of N-Heterocycles with a Supramolecular Iridium Catalyst: Circumventing Deactivation Pathways and Mechanistic Insights | ACS Catalysis. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Design of experiments: An efficient approach to process optimisation. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed. [Link]
-
Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions | Request PDF - ResearchGate. [Link]
-
Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups - MDPI. [Link]
-
Synthetic Reaction Monitoring Using UPLC-MS - Waters Corporation. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Electronic Activation Enables the Borylation of Alkyl C–H Bonds in Saturated Nitrogen Heterocycles - PMC - NIH. [Link]
-
Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs - OnlyTRAININGS. [Link]
-
Design of experiments (DoE) for the optimization of chemical reactions.... - ResearchGate. [Link]
-
Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC - NIH. [Link]
-
Unleashing high-throughput reaction screening - Unchained Labs. [Link]
-
Multiple C−H borylation of heterocycle‐substituted derivatives. - ResearchGate. [Link]
-
High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications | Journal of the American Chemical Society. [Link]
-
Synthesis of indazoles from 2-formylphenylboronic acids - PMC - NIH. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
-
High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. - Semantic Scholar. [Link]
-
High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications - PubMed. [Link]
-
Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation | Organic Letters - ACS Publications. [Link]
-
Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation. [Link]
-
Selected examples of ligands used in Pd‐catalyzed borylation. - ResearchGate. [Link]
-
High-Throughput Optimization of Ir-Catalyzed C-H Borylation: A Tutorial for Practical Applications | Request PDF - ResearchGate. [Link]
-
Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation.. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. [Link]
-
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC - NIH. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. [Link]
-
(PDF) UHPLC-MS/MS Technique: Applications in Analytical Chemistry - ResearchGate. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]
- WO2017186693A1 - Synthesis of indazoles - Google P
-
Research | Willis Group - University of Oxford. [Link]
-
Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC - NIH. [Link]
-
2H-Indazole synthesis - Organic Chemistry Portal. [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. [Link]
-
Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. [Link]
-
Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality - PMC - PubMed Central. [Link]
-
Combining UHPLC and high-resolution MS: A viable approach for the analysis of complex samples? | Request PDF - ResearchGate. [Link]
-
Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - NIH. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs [onlytrainings.com]
- 13. mdpi.com [mdpi.com]
- 14. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KitAlysis™ 高通量 Suzuki-Miyaura 交叉偶联反应筛选试剂盒 - 4 件装 | Sigma-Aldrich [sigmaaldrich.com]
- 19. waters.com [waters.com]
- 20. researchgate.net [researchgate.net]
- 21. measurlabs.com [measurlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester
This document provides a comprehensive, step-by-step guide for the proper disposal of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory. The protocols outlined here are based on the known hazards of analogous chemical structures and established best practices for organoboron compounds, in accordance with federal and local regulations.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundational step in its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a hazard assessment can be constructed based on closely related indazole-boronic acid pinacol ester derivatives.
These compounds are generally solids at room temperature and are classified as irritants.[1][2] The primary hazards are associated with ingestion and contact with skin or eyes.[1][3] Furthermore, organoboron compounds can pose risks to aquatic life, making their release into the environment a significant concern.
| Hazard Classification | Description | Primary Exposure Routes | Recommended Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1][3] | Ingestion | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | Dermal Contact | Wear protective gloves and clothing to prevent skin exposure.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Eye Contact | Wear appropriate safety goggles or a face shield.[1][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Inhalation (of dust) | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][6] |
| Environmental Hazard | Boron compounds can be harmful to wildlife. | Environmental Release | Do not discharge to sewer systems or the environment.[4] |
Pre-Disposal Safety: Engineering Controls and PPE
Before beginning any disposal procedure, establishing a safe working environment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a workplace free of recognized hazards.[7]
-
Engineering Controls : All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling fine dust particles and contains any potential spills.
-
Personal Protective Equipment (PPE) : A standard suite of PPE is required. This is not merely a recommendation but a critical barrier to exposure.
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory.[1]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A lab coat must be worn and fully fastened. Ensure shoes are closed-toed.[6]
-
Waste Characterization and Containment Protocol
Proper containment is the first step in the disposal chain. Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) requires that chemical waste be properly identified and stored.[8][9]
-
Waste Classification : this compound must be classified as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[10] Boron compounds can disrupt biological processes in wastewater treatment facilities and harm aquatic ecosystems.
-
Container Selection : Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[11] The container must have a secure, screw-on cap.
-
Labeling : The waste container must be labeled clearly and accurately before any waste is added. EPA regulations require the label to include:
Step-by-Step Disposal Procedures
This section details the specific workflows for disposing of both residual and bulk quantities of the compound.
Protocol 1: Disposal of Contaminated Labware (e.g., Spatulas, Glassware)
-
Objective : To safely decontaminate items with trace amounts of the compound.
-
Methodology :
-
Working inside a chemical fume hood, rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in a designated "Halogen-Free Organic Waste" container.
-
Repeat the rinse two more times to ensure thorough decontamination.
-
The cleaned labware can now be washed normally. The empty, decontaminated reagent bottle should be rinsed in the same manner, the label defaced, and disposed of in the regular trash or glass recycling, according to institutional policy.
-
Protocol 2: Disposal of Bulk or Unused Solid Waste
-
Objective : To safely package significant quantities of the solid compound for removal by environmental health and safety (EHS) personnel.
-
Methodology :
-
Ensure the designated hazardous waste container is properly labeled (see Section 3).
-
Inside a chemical fume hood, carefully transfer the solid this compound into the waste container using a clean spatula or funnel.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.
-
Securely cap the waste container. Do not overfill; leave at least 10% headspace to accommodate changes in temperature and pressure.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department.[8][9] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify all personnel in the vicinity.
-
Isolate the Area : If the spill is large, evacuate the immediate area.
-
Assess the Hazard : For a small, contained spill of the solid, laboratory personnel with proper training and PPE may proceed with cleanup. For large spills, contact your institution's EHS emergency line.
-
Cleanup Procedure (Small Spill) :
-
Don the appropriate PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[12]
-
Carefully sweep or scoop the mixture into the designated hazardous waste container.[13] Use spark-proof tools if there is any fire risk.[4]
-
Decontaminate the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.
-
Seal and label the waste container and place it in the SAA.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Voytko, J. (2019). Laboratory Waste Management: The New Regulations. MedLab Management. Retrieved from [Link]
-
Emslie, B. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Retrieved from [Link]
-
Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
LabManager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
Organic Syntheses. (2005). Working with Hazardous Chemicals. Retrieved from [Link]
-
Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]
-
University of Cincinnati. (2022). EH&S Advisory 7.3 - Disposal of Chemical Wastes. Retrieved from [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Slideshare. (n.d.). Organoborane or Organoboron compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Methyl-2H-indazole-4-boronic acid pinacol ester AldrichCPR 885698-95-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. bsu.edu [bsu.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
A Researcher's Guide to Handling 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester: A Focus on Personal Protective Equipment
This guide provides essential safety and operational protocols for the handling and disposal of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous compounds and best laboratory practices to ensure the well-being of researchers and the integrity of their work.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness and irritation.[1][2][3]
-
Eye Damage: Contact with eyes can lead to serious irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of the experimental protocol.
Essential Personal Protective Equipment (PPE)
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][6] | Boronic acid derivatives can cause serious eye irritation. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[1][6] |
| Hand Protection | Nitrile gloves.[5][6] | Nitrile gloves offer good resistance to a wide variety of chemicals and are the preferred choice for general laboratory use.[5] Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or in the event of a spill, consider double-gloving. |
| Body Protection | A flame-resistant lab coat.[5] | A lab coat protects the skin and personal clothing from spills and contamination. A flame-resistant coat is recommended as a general good laboratory practice. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). | To minimize the inhalation of any dust or aerosols, always handle solid this compound in a fume hood or other ventilated enclosure.[1][7] |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Gloves: Don nitrile gloves, ensuring they overlap with the cuffs of the lab coat.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the risk assessment indicates a need for it.
Doffing Procedure:
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with bare skin.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of the head forward.
-
Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][7]
-
Avoid generating dust.
-
Use spark-free tools and equipment where necessary.[8]
Spill Cleanup:
-
Evacuate the area and restrict access.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if a significant amount of dust is generated.
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[8][9]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials in a sealed container for proper disposal.
Disposal:
-
Dispose of waste this compound and any contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[7][8]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[1]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[3]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Seek immediate medical attention.
In Case of Inhalation:
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
